24,25-Epoxytirucall-7-en-3,23-dione
Description
Properties
CAS No. |
890928-81-1 |
|---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25+,28+,29-,30+/m0/s1 |
InChI Key |
LLEVBDQGRCWBIO-SBRRLATOSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)[C@@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Biological Profile of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). Isolated from Amoora dasyclada, this natural compound has emerged as a subject of interest for its potential therapeutic applications. This document collates and presents the available data on its cytotoxic effects, along with detailed experimental methodologies. While the compound is noted for its potential anti-inflammatory and antimicrobial properties, specific experimental evidence in these areas remains to be elucidated. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring triterpenoid compound that has been isolated from the plant Amoora dasyclada.[1][2][][4] Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents. Preliminary research has suggested that this compound possesses cytotoxic properties, particularly against cancer cell lines.[5] Furthermore, there are indications from commercial suppliers that the compound may modulate cellular pathways associated with apoptosis and cell proliferation and could have potential anti-inflammatory and antimicrobial effects.[5] However, a thorough review of the scientific literature reveals that while its cytotoxic activity has been quantitatively assessed, detailed studies on its anti-inflammatory, antimicrobial, and specific mechanisms of action are currently limited.
This guide will focus on the established cytotoxic activity of this compound, presenting the available quantitative data in a structured format and providing a detailed experimental protocol for the assay used in its evaluation.
Cytotoxic Activity
The primary biological activity of this compound documented in peer-reviewed scientific literature is its cytotoxicity against human cancer cell lines. A key study evaluated its effect on a human lung cancer cell line (AGZY 83-a) and a human liver cancer cell line (SMMC-7721).
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were quantified using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). The data is summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) |
| AGZY 83-a | Human Lung Cancer | > 10 |
| SMMC-7721 | Human Liver Cancer | > 10 |
Data sourced from Yang et al., 2006.
The results indicate that at the concentrations tested, this compound did not exhibit potent cytotoxic activity against these two cell lines, with IC50 values being greater than 10 µg/mL.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol from the original study's cited reference (Niu et al., 2002) could not be retrieved, a generalized, standard MTT assay protocol is detailed below.
MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the complete cell culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been experimentally elucidated, a general workflow for its biological activity screening and a hypothetical apoptotic pathway that could be investigated are presented below.
Figure 1: A generalized experimental workflow for the investigation of the biological activities of this compound.
Figure 2: A hypothetical intrinsic apoptosis signaling pathway that could be investigated for this compound. Note: This is a generalized pathway and has not been experimentally validated for this specific compound.
Discussion and Future Directions
The available data on this compound indicates a modest level of cytotoxic activity against the tested human lung and liver cancer cell lines. It is important to note that the lack of potent activity in these specific cell lines does not preclude the possibility of significant effects against other cancer cell types or through different mechanisms of action.
The general claims of anti-inflammatory and antimicrobial activities from commercial suppliers highlight the need for rigorous scientific investigation to validate these potential therapeutic properties. Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the compound against a wider panel of human cancer cell lines to identify potential selective activity.
-
Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as the inhibition of nitric oxide production, pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like COX-1 and COX-2.
-
Antimicrobial Assays: Screening for activity against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This could involve investigating its impact on apoptosis-related proteins (e.g., caspases, Bcl-2 family), cell cycle regulators, and key signaling cascades like NF-κB and MAPK pathways.
Conclusion
This compound is a tirucallane (B1253836) triterpenoid with documented, albeit modest, cytotoxic activity against specific cancer cell lines. While its full biological potential is yet to be unlocked, the existing data provides a foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future investigations into its potential as a therapeutic agent. A comprehensive exploration of its anti-inflammatory, antimicrobial, and mechanistic properties is warranted to fully understand its pharmacological profile.
References
- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound [myskinrecipes.com]
Unveiling the Biological Profile of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid. Isolated from Amoora dasyclada, this natural compound has emerged as a subject of interest for its potential therapeutic applications. This document collates and presents the available data on its cytotoxic effects, along with detailed experimental methodologies. While the compound is noted for its potential anti-inflammatory and antimicrobial properties, specific experimental evidence in these areas remains to be elucidated. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring triterpenoid compound that has been isolated from the plant Amoora dasyclada.[1][2][][4] Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents. Preliminary research has suggested that this compound possesses cytotoxic properties, particularly against cancer cell lines.[5] Furthermore, there are indications from commercial suppliers that the compound may modulate cellular pathways associated with apoptosis and cell proliferation and could have potential anti-inflammatory and antimicrobial effects.[5] However, a thorough review of the scientific literature reveals that while its cytotoxic activity has been quantitatively assessed, detailed studies on its anti-inflammatory, antimicrobial, and specific mechanisms of action are currently limited.
This guide will focus on the established cytotoxic activity of this compound, presenting the available quantitative data in a structured format and providing a detailed experimental protocol for the assay used in its evaluation.
Cytotoxic Activity
The primary biological activity of this compound documented in peer-reviewed scientific literature is its cytotoxicity against human cancer cell lines. A key study evaluated its effect on a human lung cancer cell line (AGZY 83-a) and a human liver cancer cell line (SMMC-7721).
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were quantified using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). The data is summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) |
| AGZY 83-a | Human Lung Cancer | > 10 |
| SMMC-7721 | Human Liver Cancer | > 10 |
Data sourced from Yang et al., 2006.
The results indicate that at the concentrations tested, this compound did not exhibit potent cytotoxic activity against these two cell lines, with IC50 values being greater than 10 µg/mL.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol from the original study's cited reference (Niu et al., 2002) could not be retrieved, a generalized, standard MTT assay protocol is detailed below.
MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the complete cell culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been experimentally elucidated, a general workflow for its biological activity screening and a hypothetical apoptotic pathway that could be investigated are presented below.
Figure 1: A generalized experimental workflow for the investigation of the biological activities of this compound.
Figure 2: A hypothetical intrinsic apoptosis signaling pathway that could be investigated for this compound. Note: This is a generalized pathway and has not been experimentally validated for this specific compound.
Discussion and Future Directions
The available data on this compound indicates a modest level of cytotoxic activity against the tested human lung and liver cancer cell lines. It is important to note that the lack of potent activity in these specific cell lines does not preclude the possibility of significant effects against other cancer cell types or through different mechanisms of action.
The general claims of anti-inflammatory and antimicrobial activities from commercial suppliers highlight the need for rigorous scientific investigation to validate these potential therapeutic properties. Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the compound against a wider panel of human cancer cell lines to identify potential selective activity.
-
Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as the inhibition of nitric oxide production, pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like COX-1 and COX-2.
-
Antimicrobial Assays: Screening for activity against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This could involve investigating its impact on apoptosis-related proteins (e.g., caspases, Bcl-2 family), cell cycle regulators, and key signaling cascades like NF-κB and MAPK pathways.
Conclusion
This compound is a tirucallane triterpenoid with documented, albeit modest, cytotoxic activity against specific cancer cell lines. While its full biological potential is yet to be unlocked, the existing data provides a foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future investigations into its potential as a therapeutic agent. A comprehensive exploration of its anti-inflammatory, antimicrobial, and mechanistic properties is warranted to fully understand its pharmacological profile.
References
- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound [myskinrecipes.com]
An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on 24,25-Epoxytirucall-7-en-3,23-dione. Despite extensive searches, the full text of the primary research article detailing the complete spectroscopic data and a comprehensive experimental protocol, "A New Triterpenoid (B12794562) from Amoora dasyclada" (Journal of Integrative Plant Biology, 2004, 46(10), 1256-1260), could not be accessed. Therefore, the spectroscopic data tables are incomplete, and the experimental protocol is a summary based on the abstract of the original publication.
Introduction
This compound is a tirucallane-type triterpenoid isolated from the stem of Amoora dasyclada (now considered a synonym of Aglaia spectabilis), a plant belonging to the Meliaceae family.[1][2] As a member of the triterpenoid class of natural products, this compound is of interest to researchers for its potential biological activities, which may include anti-inflammatory, cytotoxic, and antimicrobial effects.[3] Tirucallane (B1253836) triterpenoids, in general, are known to modulate cellular pathways, including those involved in apoptosis and cell proliferation.[3] This guide provides a summary of the known spectroscopic data, a description of the isolation protocol, and a discussion of the potential biological activities and associated signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₆O₃ | N/A |
| Molecular Weight | 454.7 g/mol | N/A |
| CAS Number | 890928-81-1 | N/A |
| Appearance | White powder | N/A |
| Melting Point | 150-151 °C | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] The detailed spectral data from the primary literature is currently unavailable.
¹H NMR Data
(Data not available in the accessed resources)
¹³C NMR Data
(Data not available in the accessed resources)
Mass Spectrometry (MS) Data
(Data not available in the accessed resources)
Infrared (IR) Spectroscopy Data
(Data not available in the accessed resources)
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the abstract of the primary publication.[5]
Objective: To isolate this compound from the stem of Amoora dasyclada.
Methodology:
-
Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (B145695) (EtOH) at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified using repeated column chromatography or other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are not available, research on other tirucallane-type triterpenoids suggests potential cytotoxic activities against cancer cell lines.[6][7] A common mechanism of cytotoxicity for this class of compounds is the induction of apoptosis.
One of the key signaling pathways implicated in the pro-apoptotic effects of some triterpenoids is the p53-dependent mitochondrial pathway.[8] In this proposed mechanism, the triterpenoid compound activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-7, which are the executioners of apoptosis, leading to programmed cell death.
References
- 1. Amoora dasyclada (F.C.How & T.C.Chen) C.Y.Wu | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. Aglaia spectabilis in Flora of China @ efloras.org [efloras.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biodiversity-science.net [biodiversity-science.net]
- 6. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on 24,25-Epoxytirucall-7-en-3,23-dione. Despite extensive searches, the full text of the primary research article detailing the complete spectroscopic data and a comprehensive experimental protocol, "A New Triterpenoid from Amoora dasyclada" (Journal of Integrative Plant Biology, 2004, 46(10), 1256-1260), could not be accessed. Therefore, the spectroscopic data tables are incomplete, and the experimental protocol is a summary based on the abstract of the original publication.
Introduction
This compound is a tirucallane-type triterpenoid isolated from the stem of Amoora dasyclada (now considered a synonym of Aglaia spectabilis), a plant belonging to the Meliaceae family.[1][2] As a member of the triterpenoid class of natural products, this compound is of interest to researchers for its potential biological activities, which may include anti-inflammatory, cytotoxic, and antimicrobial effects.[3] Tirucallane triterpenoids, in general, are known to modulate cellular pathways, including those involved in apoptosis and cell proliferation.[3] This guide provides a summary of the known spectroscopic data, a description of the isolation protocol, and a discussion of the potential biological activities and associated signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₆O₃ | N/A |
| Molecular Weight | 454.7 g/mol | N/A |
| CAS Number | 890928-81-1 | N/A |
| Appearance | White powder | N/A |
| Melting Point | 150-151 °C | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] The detailed spectral data from the primary literature is currently unavailable.
¹H NMR Data
(Data not available in the accessed resources)
¹³C NMR Data
(Data not available in the accessed resources)
Mass Spectrometry (MS) Data
(Data not available in the accessed resources)
Infrared (IR) Spectroscopy Data
(Data not available in the accessed resources)
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the abstract of the primary publication.[5]
Objective: To isolate this compound from the stem of Amoora dasyclada.
Methodology:
-
Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (EtOH) at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified using repeated column chromatography or other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are not available, research on other tirucallane-type triterpenoids suggests potential cytotoxic activities against cancer cell lines.[6][7] A common mechanism of cytotoxicity for this class of compounds is the induction of apoptosis.
One of the key signaling pathways implicated in the pro-apoptotic effects of some triterpenoids is the p53-dependent mitochondrial pathway.[8] In this proposed mechanism, the triterpenoid compound activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-7, which are the executioners of apoptosis, leading to programmed cell death.
References
- 1. Amoora dasyclada (F.C.How & T.C.Chen) C.Y.Wu | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. Aglaia spectabilis in Flora of China @ efloras.org [efloras.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biodiversity-science.net [biodiversity-science.net]
- 6. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"24,25-Epoxytirucall-7-en-3,23-dione chemical structure and properties"
An Overview of a Bioactive Tirucallane (B1253836) Triterpenoid (B12794562) for Researchers and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a naturally occurring triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the tirucallane family of triterpenoids, it shares a characteristic complex polycyclic structure. This document provides a technical overview of its chemical structure, known properties, and biological activities, compiled from publicly available scientific information.
This compound is isolated from plant sources, notably from the herbs of Amoora dasyclada, a plant belonging to the Meliaceae family[1][2]. Research indicates that this compound possesses potential cytotoxic and anti-inflammatory properties, making it a subject of investigation in oncology and related fields. It is reported to be active in modulating cellular pathways that are involved in apoptosis and cell proliferation.
Chemical Structure and Properties
This compound is characterized by a lanostane-type tetracyclic core structure, with the IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 890928-81-1 | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.7 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 150-151 °C | |
| Boiling Point (Predicted) | 534.3 ± 50.0 °C | |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| InChI Key | LLEVBDQGRCWBIO-MNWFHJLVSA-N |
Biological Activity: Cytotoxicity
The primary biological activity documented for this compound is its anticancer potential. A key study by Yang et al. (2006) investigated the cytotoxic effects of tirucallane triterpenoids isolated from Amoora dasyclada, including the target compound, which was designated as compound 1 in the study.
The research documented the evaluation of this compound against two human cancer cell lines:
-
AGZY 83-a (Human lung cancer cells)
-
SMMC-7721 (Human liver cancer cells)
The study reported that the results of these anticancer activity tests are presented in "Table I" of their publication. However, the specific quantitative data (e.g., IC₅₀ values) from this table are not available in the publicly accessible literature reviewed for this document.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound by Yang et al. (2006) was performed using an improved MTT colorimetric assay. The detailed experimental procedures were cited as being previously reported by Niu et al. (2002). While the specific protocol from the Niu et al. reference is not publicly available, a general, standard protocol for an MTT assay is provided below for reference.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
96-well flat-bottom microplates
-
Target cancer cell lines (e.g., SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Workflows and Potential Mechanisms
While specific signaling pathways for this compound have not been elucidated in the available literature, it is generally reported to modulate apoptosis. The following diagrams illustrate the logical workflow for its study and a representative (hypothetical) signaling pathway for triterpenoid-induced apoptosis.
Caption: Workflow from plant source to cytotoxicity testing.
Caption: Representative triterpenoid-induced apoptosis pathway.
Conclusion
This compound is a bioactive triterpenoid with demonstrated cytotoxic activity against human lung and liver cancer cell lines. Its defined chemical structure and properties make it a viable candidate for further investigation in drug discovery programs. However, a significant gap exists in the publicly available literature regarding its specific quantitative efficacy (IC₅₀ values) and the precise molecular mechanisms and signaling pathways through which it exerts its effects. Future research should focus on obtaining the full cytotoxicity data and elucidating the specific intracellular targets to better understand its therapeutic potential.
References
"24,25-Epoxytirucall-7-en-3,23-dione chemical structure and properties"
An Overview of a Bioactive Tirucallane Triterpenoid for Researchers and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a naturally occurring triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the tirucallane family of triterpenoids, it shares a characteristic complex polycyclic structure. This document provides a technical overview of its chemical structure, known properties, and biological activities, compiled from publicly available scientific information.
This compound is isolated from plant sources, notably from the herbs of Amoora dasyclada, a plant belonging to the Meliaceae family[1][2]. Research indicates that this compound possesses potential cytotoxic and anti-inflammatory properties, making it a subject of investigation in oncology and related fields. It is reported to be active in modulating cellular pathways that are involved in apoptosis and cell proliferation.
Chemical Structure and Properties
This compound is characterized by a lanostane-type tetracyclic core structure, with the IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 890928-81-1 | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.7 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 150-151 °C | |
| Boiling Point (Predicted) | 534.3 ± 50.0 °C | |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| InChI Key | LLEVBDQGRCWBIO-MNWFHJLVSA-N |
Biological Activity: Cytotoxicity
The primary biological activity documented for this compound is its anticancer potential. A key study by Yang et al. (2006) investigated the cytotoxic effects of tirucallane triterpenoids isolated from Amoora dasyclada, including the target compound, which was designated as compound 1 in the study.
The research documented the evaluation of this compound against two human cancer cell lines:
-
AGZY 83-a (Human lung cancer cells)
-
SMMC-7721 (Human liver cancer cells)
The study reported that the results of these anticancer activity tests are presented in "Table I" of their publication. However, the specific quantitative data (e.g., IC₅₀ values) from this table are not available in the publicly accessible literature reviewed for this document.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound by Yang et al. (2006) was performed using an improved MTT colorimetric assay. The detailed experimental procedures were cited as being previously reported by Niu et al. (2002). While the specific protocol from the Niu et al. reference is not publicly available, a general, standard protocol for an MTT assay is provided below for reference.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
96-well flat-bottom microplates
-
Target cancer cell lines (e.g., SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Workflows and Potential Mechanisms
While specific signaling pathways for this compound have not been elucidated in the available literature, it is generally reported to modulate apoptosis. The following diagrams illustrate the logical workflow for its study and a representative (hypothetical) signaling pathway for triterpenoid-induced apoptosis.
Caption: Workflow from plant source to cytotoxicity testing.
Caption: Representative triterpenoid-induced apoptosis pathway.
Conclusion
This compound is a bioactive triterpenoid with demonstrated cytotoxic activity against human lung and liver cancer cell lines. Its defined chemical structure and properties make it a viable candidate for further investigation in drug discovery programs. However, a significant gap exists in the publicly available literature regarding its specific quantitative efficacy (IC₅₀ values) and the precise molecular mechanisms and signaling pathways through which it exerts its effects. Future research should focus on obtaining the full cytotoxicity data and elucidating the specific intracellular targets to better understand its therapeutic potential.
References
Tirucallane Triterpenoids from Amoora dasyclada: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tirucallane (B1253836) triterpenoids isolated from Amoora dasyclada, a plant belonging to the Meliaceae family. This document details the chemical structures, biological activities, and experimental protocols relevant to these compounds, aiming to facilitate further research and drug development endeavors.
Isolated Tirucallane Triterpenoids from Amoora dasyclada
Several tirucallane-type triterpenoids have been successfully isolated and characterized from the twigs and stems of Amoora dasyclada. These compounds exhibit a range of cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in oncology.
Table 1: Tirucallane Triterpenoids Identified in Amoora dasyclada
| Compound Name | Molecular Formula | Reference Notes |
| 24,25-Epoxy-tirucall-7-ene-3,23-dione | C₃₀H₄₆O₃ | A new triterpenoid (B12794562) isolated from the ethanol (B145695) extract of the stem.[1] |
| 24,25,26,27-Tetranortirucall-7-ene-3-oxo-23(21)-lactone | C₂₆H₃₈O₃ | A tetranortriterpenoid also isolated from the stem extract.[1] |
| 3α-Acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone | C₂₈H₄₂O₄ | A new tetranortriterpene isolated from the twigs.[2][3] |
| 3α,21β,25-Triol-tirucalla-21,24-epoxy-23-one | C₃₀H₄₈O₅ | A novel tirucallane derivative with a six-membered hemiacetal. |
| 21β,25-Diol-tirucalla-21,24-epoxy-3,23-dione | C₃₀H₄₆O₅ | Another novel tirucallane derivative with a six-membered hemiacetal. |
| Tirucallane-type Alkaloid 1 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |
| Tirucallane-type Alkaloid 2 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |
Quantitative Data: Cytotoxicity
The isolated tirucallane triterpenoids have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 2: Cytotoxic Activity (IC₅₀) of Tirucallane Triterpenoids from Amoora dasyclada
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Tirucallane-type Alkaloid 1 | HepG2 | Liver Cancer | 8.4 µM | [4] |
| Tirucallane-type Alkaloid 2 | HepG2 | Liver Cancer | 13.2 µM | [4] |
| Compound "5" (Structure not specified in abstract) | SMMC-7721 | Liver Cancer | 8.41 x 10⁻³ µM/ml | [2][3] |
| A mixture of compounds 1 and 3-5 | AGZY 83-a | Human Lung Cancer | Data not specified in abstract | [2][3] |
| A mixture of compounds 1 and 3-5 | SMMC-7721 | Human Liver Cancer | Data not specified in abstract | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and cytotoxicity assessment of tirucallane triterpenoids from Amoora dasyclada.
Isolation and Purification of Tirucallane Triterpenoids
The following is a representative protocol synthesized from published literature for the isolation and purification of tirucallane triterpenoids from Amoora dasyclada.
1. Plant Material Collection and Preparation:
-
Collect fresh twigs and stems of Amoora dasyclada.
-
Air-dry the plant material at room temperature for 2-3 weeks.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Concentrate each fraction to dryness. The tirucallane triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).
4. Chromatographic Purification:
-
Subject the n-hexane and chloroform fractions to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to separate the compounds into sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the sub-fractions containing the compounds of interest using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure tirucallane triterpenoids.
5. Structure Elucidation:
-
Identify the structures of the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][4]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., HepG2, SMMC-7721, AGZY 83-a) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare stock solutions of the isolated tirucallane triterpenoids in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with various concentrations of the compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
4. MTT Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
5. Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. 24,25-Epoxytirucall-7-en-3,23-dione | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
Tirucallane Triterpenoids from Amoora dasyclada: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tirucallane triterpenoids isolated from Amoora dasyclada, a plant belonging to the Meliaceae family. This document details the chemical structures, biological activities, and experimental protocols relevant to these compounds, aiming to facilitate further research and drug development endeavors.
Isolated Tirucallane Triterpenoids from Amoora dasyclada
Several tirucallane-type triterpenoids have been successfully isolated and characterized from the twigs and stems of Amoora dasyclada. These compounds exhibit a range of cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in oncology.
Table 1: Tirucallane Triterpenoids Identified in Amoora dasyclada
| Compound Name | Molecular Formula | Reference Notes |
| 24,25-Epoxy-tirucall-7-ene-3,23-dione | C₃₀H₄₆O₃ | A new triterpenoid isolated from the ethanol extract of the stem.[1] |
| 24,25,26,27-Tetranortirucall-7-ene-3-oxo-23(21)-lactone | C₂₆H₃₈O₃ | A tetranortriterpenoid also isolated from the stem extract.[1] |
| 3α-Acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone | C₂₈H₄₂O₄ | A new tetranortriterpene isolated from the twigs.[2][3] |
| 3α,21β,25-Triol-tirucalla-21,24-epoxy-23-one | C₃₀H₄₈O₅ | A novel tirucallane derivative with a six-membered hemiacetal. |
| 21β,25-Diol-tirucalla-21,24-epoxy-3,23-dione | C₃₀H₄₆O₅ | Another novel tirucallane derivative with a six-membered hemiacetal. |
| Tirucallane-type Alkaloid 1 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |
| Tirucallane-type Alkaloid 2 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |
Quantitative Data: Cytotoxicity
The isolated tirucallane triterpenoids have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 2: Cytotoxic Activity (IC₅₀) of Tirucallane Triterpenoids from Amoora dasyclada
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Tirucallane-type Alkaloid 1 | HepG2 | Liver Cancer | 8.4 µM | [4] |
| Tirucallane-type Alkaloid 2 | HepG2 | Liver Cancer | 13.2 µM | [4] |
| Compound "5" (Structure not specified in abstract) | SMMC-7721 | Liver Cancer | 8.41 x 10⁻³ µM/ml | [2][3] |
| A mixture of compounds 1 and 3-5 | AGZY 83-a | Human Lung Cancer | Data not specified in abstract | [2][3] |
| A mixture of compounds 1 and 3-5 | SMMC-7721 | Human Liver Cancer | Data not specified in abstract | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and cytotoxicity assessment of tirucallane triterpenoids from Amoora dasyclada.
Isolation and Purification of Tirucallane Triterpenoids
The following is a representative protocol synthesized from published literature for the isolation and purification of tirucallane triterpenoids from Amoora dasyclada.
1. Plant Material Collection and Preparation:
-
Collect fresh twigs and stems of Amoora dasyclada.
-
Air-dry the plant material at room temperature for 2-3 weeks.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Concentrate each fraction to dryness. The tirucallane triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).
4. Chromatographic Purification:
-
Subject the n-hexane and chloroform fractions to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to separate the compounds into sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the sub-fractions containing the compounds of interest using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure tirucallane triterpenoids.
5. Structure Elucidation:
-
Identify the structures of the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][4]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., HepG2, SMMC-7721, AGZY 83-a) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare stock solutions of the isolated tirucallane triterpenoids in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
4. MTT Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
5. Formazan Solubilization:
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. 24,25-Epoxytirucall-7-en-3,23-dione | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada, has been a subject of interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding its cytotoxic properties. While initial reports suggested potential for cytotoxicity and modulation of apoptotic pathways, direct experimental evidence presents a nuanced picture. This document consolidates the available data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the activity of related triterpenoids. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer effects. The tirucallane (B1253836) scaffold, in particular, has been the basis for numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. This compound, a member of this family, has been isolated from the plant Amoora dasyclada.[2] General literature suggests that this compound may modulate cellular pathways associated with apoptosis and cell proliferation, indicating a potential for anticancer applications.[1] However, a thorough examination of the primary research reveals a more complex and, at times, conflicting profile of its cytotoxic efficacy. This guide aims to clarify these findings and provide a robust framework for future research.
Quantitative Cytotoxicity Data
A pivotal study by Yang et al. (2006) investigated the anticancer activity of several tirucallane triterpenoids isolated from Amoora dasyclada, including this compound (referred to as compound 1 in the study). The cytotoxic activity was assessed against two human cancer cell lines: AGZY 83-a (lung cancer) and SMMC-7721 (liver cancer).
The study reported that this compound was inactive against both cell lines tested. This finding is critical for researchers considering this compound for further development and highlights the importance of cell line-specific screening in cytotoxic drug discovery.
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Type of Cancer | IC50 (µg/mL) | Result | Reference |
| This compound | AGZY 83-a | Human Lung Cancer | Not reported | Inactive | Yang et al., 2006 |
| This compound | SMMC-7721 | Human Liver Cancer | Not reported | Inactive | Yang et al., 2006 |
It is important to note the discrepancy between this specific experimental result and more general statements about the compound's potential cytotoxicity found in some chemical supplier databases.[1] This underscores the necessity of consulting primary peer-reviewed literature for definitive activity data. The lack of activity in these two cell lines does not entirely preclude the possibility of cytotoxicity in other cancer types, and further screening against a broader panel of cell lines would be required to make a conclusive determination of its anticancer potential.
Putative Signaling Pathway of Tirucallane Triterpenoid-Induced Apoptosis
While specific signaling pathways for this compound have not been elucidated due to its observed inactivity in the tested cell lines, the broader class of tirucallane triterpenoids is known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action, based on the known activities of related compounds. This should be considered a representative model for this class of compounds rather than a confirmed pathway for this compound.
Caption: Putative intrinsic apoptosis pathway for tirucallane triterpenoids.
This proposed pathway suggests that tirucallane triterpenoids may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
To facilitate further research into the cytotoxic properties of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound as described for the MTT assay.
-
Include positive and negative controls for apoptosis.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate fluorescence channels for FITC (for Annexin V) and PI.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years [mdpi.com]
- 2. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 3. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid isolated from Amoora dasyclada, has been a subject of interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding its cytotoxic properties. While initial reports suggested potential for cytotoxicity and modulation of apoptotic pathways, direct experimental evidence presents a nuanced picture. This document consolidates the available data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the activity of related triterpenoids. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer effects. The tirucallane scaffold, in particular, has been the basis for numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. This compound, a member of this family, has been isolated from the plant Amoora dasyclada.[2] General literature suggests that this compound may modulate cellular pathways associated with apoptosis and cell proliferation, indicating a potential for anticancer applications.[1] However, a thorough examination of the primary research reveals a more complex and, at times, conflicting profile of its cytotoxic efficacy. This guide aims to clarify these findings and provide a robust framework for future research.
Quantitative Cytotoxicity Data
A pivotal study by Yang et al. (2006) investigated the anticancer activity of several tirucallane triterpenoids isolated from Amoora dasyclada, including this compound (referred to as compound 1 in the study). The cytotoxic activity was assessed against two human cancer cell lines: AGZY 83-a (lung cancer) and SMMC-7721 (liver cancer).
The study reported that this compound was inactive against both cell lines tested. This finding is critical for researchers considering this compound for further development and highlights the importance of cell line-specific screening in cytotoxic drug discovery.
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Type of Cancer | IC50 (µg/mL) | Result | Reference |
| This compound | AGZY 83-a | Human Lung Cancer | Not reported | Inactive | Yang et al., 2006 |
| This compound | SMMC-7721 | Human Liver Cancer | Not reported | Inactive | Yang et al., 2006 |
It is important to note the discrepancy between this specific experimental result and more general statements about the compound's potential cytotoxicity found in some chemical supplier databases.[1] This underscores the necessity of consulting primary peer-reviewed literature for definitive activity data. The lack of activity in these two cell lines does not entirely preclude the possibility of cytotoxicity in other cancer types, and further screening against a broader panel of cell lines would be required to make a conclusive determination of its anticancer potential.
Putative Signaling Pathway of Tirucallane Triterpenoid-Induced Apoptosis
While specific signaling pathways for this compound have not been elucidated due to its observed inactivity in the tested cell lines, the broader class of tirucallane triterpenoids is known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action, based on the known activities of related compounds. This should be considered a representative model for this class of compounds rather than a confirmed pathway for this compound.
Caption: Putative intrinsic apoptosis pathway for tirucallane triterpenoids.
This proposed pathway suggests that tirucallane triterpenoids may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
To facilitate further research into the cytotoxic properties of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound as described for the MTT assay.
-
Include positive and negative controls for apoptosis.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate fluorescence channels for FITC (for Annexin V) and PI.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years [mdpi.com]
- 2. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 3. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
The Untapped Anti-Inflammatory Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Drug Discovery Professionals
Executive Summary
24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada, presents a compelling yet underexplored scaffold for the development of novel anti-inflammatory therapeutics. While direct experimental evidence for the anti-inflammatory activity of this specific molecule is not yet available in peer-reviewed literature, the broader class of tirucallane (B1253836) triterpenoids has demonstrated significant potential in modulating key inflammatory pathways. This technical guide consolidates the existing knowledge on the anti-inflammatory properties of structurally related tirucallane triterpenoids, offering a predictive framework for the potential bioactivity of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising natural product.
Introduction: The Promise of Tirucallane Triterpenoids in Inflammation
Triterpenoids, a large and structurally diverse class of natural products, are well-recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects. The tirucallane subclass, characterized by a specific tetracyclic core structure, has emerged as a particularly promising source of anti-inflammatory lead compounds. These molecules have been shown to target multiple facets of the inflammatory cascade, from the inhibition of pro-inflammatory enzymes and cytokines to the modulation of key signaling pathways such as NF-κB.
This compound, isolated from the plant Amoora dasyclada, belongs to this promising class of molecules. While its bioactivity remains to be explicitly elucidated, its structural similarity to other tirucallane triterpenoids with proven anti-inflammatory efficacy suggests it may possess similar, if not superior, therapeutic potential. This guide will synthesize the available data on related compounds to build a case for the investigation of this compound as a novel anti-inflammatory agent.
Quantitative Anti-Inflammatory Data of Structurally Related Tirucallane Triterpenoids
To provide a quantitative basis for the potential of this compound, this section summarizes the anti-inflammatory activities of other tirucallane-type triterpenoids reported in the literature. These data offer valuable benchmarks for future experimental work.
| Compound (Source) | Assay | Target Cell Line | Key Findings |
| Neritriterpenol I (Euphorbia neriifolia) | IL-6 and TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | Strong inhibition of both IL-6 and TNF-α secretion. |
| Ailantriphysa A (Ailanthus triphysa) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 = 8.1 µM |
| IL-6 and TNF-α Secretion | LPS-stimulated RAW 264.7 cells | Significant inhibition at 4, 8, and 16 µM. | |
| Meliadubin B (Melia dubia) | Superoxide Anion Generation | Human neutrophils | EC50 = 5.54 ± 0.36 µM |
Postulated Anti-Inflammatory Mechanisms of Tirucallane Triterpenoids
Based on studies of related compounds, the anti-inflammatory effects of tirucallane triterpenoids are likely mediated through the modulation of several key signaling pathways. The following diagram illustrates a potential mechanism of action for this class of molecules in a macrophage, a key immune cell involved in inflammation.
The Untapped Anti-Inflammatory Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Drug Discovery Professionals
Executive Summary
24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid isolated from Amoora dasyclada, presents a compelling yet underexplored scaffold for the development of novel anti-inflammatory therapeutics. While direct experimental evidence for the anti-inflammatory activity of this specific molecule is not yet available in peer-reviewed literature, the broader class of tirucallane triterpenoids has demonstrated significant potential in modulating key inflammatory pathways. This technical guide consolidates the existing knowledge on the anti-inflammatory properties of structurally related tirucallane triterpenoids, offering a predictive framework for the potential bioactivity of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising natural product.
Introduction: The Promise of Tirucallane Triterpenoids in Inflammation
Triterpenoids, a large and structurally diverse class of natural products, are well-recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects. The tirucallane subclass, characterized by a specific tetracyclic core structure, has emerged as a particularly promising source of anti-inflammatory lead compounds. These molecules have been shown to target multiple facets of the inflammatory cascade, from the inhibition of pro-inflammatory enzymes and cytokines to the modulation of key signaling pathways such as NF-κB.
This compound, isolated from the plant Amoora dasyclada, belongs to this promising class of molecules. While its bioactivity remains to be explicitly elucidated, its structural similarity to other tirucallane triterpenoids with proven anti-inflammatory efficacy suggests it may possess similar, if not superior, therapeutic potential. This guide will synthesize the available data on related compounds to build a case for the investigation of this compound as a novel anti-inflammatory agent.
Quantitative Anti-Inflammatory Data of Structurally Related Tirucallane Triterpenoids
To provide a quantitative basis for the potential of this compound, this section summarizes the anti-inflammatory activities of other tirucallane-type triterpenoids reported in the literature. These data offer valuable benchmarks for future experimental work.
| Compound (Source) | Assay | Target Cell Line | Key Findings |
| Neritriterpenol I (Euphorbia neriifolia) | IL-6 and TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | Strong inhibition of both IL-6 and TNF-α secretion. |
| Ailantriphysa A (Ailanthus triphysa) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 = 8.1 µM |
| IL-6 and TNF-α Secretion | LPS-stimulated RAW 264.7 cells | Significant inhibition at 4, 8, and 16 µM. | |
| Meliadubin B (Melia dubia) | Superoxide Anion Generation | Human neutrophils | EC50 = 5.54 ± 0.36 µM |
Postulated Anti-Inflammatory Mechanisms of Tirucallane Triterpenoids
Based on studies of related compounds, the anti-inflammatory effects of tirucallane triterpenoids are likely mediated through the modulation of several key signaling pathways. The following diagram illustrates a potential mechanism of action for this class of molecules in a macrophage, a key immune cell involved in inflammation.
Unraveling the Antimicrobial Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview of a Promising Triterpenoid
For Immediate Release
While the field of natural product chemistry continues to unveil novel compounds with significant therapeutic potential, a comprehensive understanding of their biological activities is paramount for drug discovery and development. This technical guide addresses the current state of knowledge regarding the antimicrobial effects of the tirucallane-type triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione. Despite its intriguing structure, it is crucial to note that, as of the current date, publicly accessible scientific literature detailing specific antimicrobial quantitative data (such as Minimum Inhibitory Concentrations or MICs) for this particular compound is scarce.
However, the broader class of tirucallane (B1253836) triterpenoids has been the subject of various phytochemical and biological investigations. These studies provide a foundational context for postulating the potential activities of this compound and for guiding future research. It is important to highlight that within the tirucallane family, antimicrobial activity is not universal; for instance, a study on tirucallane triterpenoids from Anopyxis klaineana found no significant antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria[1]. This underscores the necessity for specific experimental validation for each compound.
This document serves as a resource for researchers, scientists, and drug development professionals by consolidating general methodologies for assessing antimicrobial activity in triterpenoids and presenting a hypothetical framework for the potential mechanism of action, based on related compounds.
Table 1: Illustrative Antimicrobial Activity of a Related Tirucallane Triterpenoid
To provide a tangible example of antimicrobial efficacy within this class of compounds, the following table summarizes data for a different tirucallane triterpenoid, as reported in the literature. Note: This data is not for this compound and is presented for illustrative purposes only.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 2α-ethoxy-2,3-secotirucalla-2,29-epoxy-7-ene-23-oxo-3-oic acid | Staphylococcus aureus | 1.56 | [2] |
Experimental Protocols: A General Framework for Antimicrobial Assessment of Triterpenoids
The following protocols are standard methods employed in the evaluation of the antimicrobial properties of natural compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Assay
This method is a gold standard for quantifying the antimicrobial activity of a compound.
-
Materials and Reagents:
-
Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for specific microorganisms.
-
96-well microtiter plates.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin).
-
Negative control (broth with solvent).
-
Resazurin or other viability indicators (optional).
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate wells containing broth.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Mechanism of Action: A Postulated Pathway
While the precise mechanism for this compound is yet to be elucidated, many terpenoids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane.
-
Hypothesized Mechanism: The lipophilic nature of the triterpenoid allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion can lead to:
-
Alteration of membrane fluidity and integrity.
-
Disruption of the proton motive force.
-
Leakage of essential intracellular components such as ions and ATP.
-
Inhibition of membrane-bound enzymes.
-
The following diagram illustrates this general mechanism.
Caption: Postulated mechanism of triterpenoid antimicrobial action.
Illustrative Experimental Workflow
The diagram below outlines a typical workflow for the screening and preliminary characterization of a novel compound's antimicrobial properties.
Caption: General workflow for antimicrobial compound evaluation.
Future Directions and Conclusion
The structural features of this compound suggest it may possess interesting biological activities. However, rigorous experimental investigation is required to ascertain its antimicrobial profile. Future research should focus on:
-
In-depth Screening: Testing the compound against a broad panel of clinically relevant bacteria and fungi.
-
Quantitative Assessment: Determining MIC and Minimum Bactericidal Concentration (MBC) values.
-
Mechanism of Action Studies: Investigating its specific cellular targets.
-
In Vivo Efficacy: Evaluating its therapeutic potential in animal models of infection.
References
Unraveling the Antimicrobial Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview of a Promising Triterpenoid
For Immediate Release
While the field of natural product chemistry continues to unveil novel compounds with significant therapeutic potential, a comprehensive understanding of their biological activities is paramount for drug discovery and development. This technical guide addresses the current state of knowledge regarding the antimicrobial effects of the tirucallane-type triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione. Despite its intriguing structure, it is crucial to note that, as of the current date, publicly accessible scientific literature detailing specific antimicrobial quantitative data (such as Minimum Inhibitory Concentrations or MICs) for this particular compound is scarce.
However, the broader class of tirucallane triterpenoids has been the subject of various phytochemical and biological investigations. These studies provide a foundational context for postulating the potential activities of this compound and for guiding future research. It is important to highlight that within the tirucallane family, antimicrobial activity is not universal; for instance, a study on tirucallane triterpenoids from Anopyxis klaineana found no significant antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria[1]. This underscores the necessity for specific experimental validation for each compound.
This document serves as a resource for researchers, scientists, and drug development professionals by consolidating general methodologies for assessing antimicrobial activity in triterpenoids and presenting a hypothetical framework for the potential mechanism of action, based on related compounds.
Table 1: Illustrative Antimicrobial Activity of a Related Tirucallane Triterpenoid
To provide a tangible example of antimicrobial efficacy within this class of compounds, the following table summarizes data for a different tirucallane triterpenoid, as reported in the literature. Note: This data is not for this compound and is presented for illustrative purposes only.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 2α-ethoxy-2,3-secotirucalla-2,29-epoxy-7-ene-23-oxo-3-oic acid | Staphylococcus aureus | 1.56 | [2] |
Experimental Protocols: A General Framework for Antimicrobial Assessment of Triterpenoids
The following protocols are standard methods employed in the evaluation of the antimicrobial properties of natural compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Assay
This method is a gold standard for quantifying the antimicrobial activity of a compound.
-
Materials and Reagents:
-
Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for specific microorganisms.
-
96-well microtiter plates.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin).
-
Negative control (broth with solvent).
-
Resazurin or other viability indicators (optional).
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate wells containing broth.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Mechanism of Action: A Postulated Pathway
While the precise mechanism for this compound is yet to be elucidated, many terpenoids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane.
-
Hypothesized Mechanism: The lipophilic nature of the triterpenoid allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion can lead to:
-
Alteration of membrane fluidity and integrity.
-
Disruption of the proton motive force.
-
Leakage of essential intracellular components such as ions and ATP.
-
Inhibition of membrane-bound enzymes.
-
The following diagram illustrates this general mechanism.
Caption: Postulated mechanism of triterpenoid antimicrobial action.
Illustrative Experimental Workflow
The diagram below outlines a typical workflow for the screening and preliminary characterization of a novel compound's antimicrobial properties.
Caption: General workflow for antimicrobial compound evaluation.
Future Directions and Conclusion
The structural features of this compound suggest it may possess interesting biological activities. However, rigorous experimental investigation is required to ascertain its antimicrobial profile. Future research should focus on:
-
In-depth Screening: Testing the compound against a broad panel of clinically relevant bacteria and fungi.
-
Quantitative Assessment: Determining MIC and Minimum Bactericidal Concentration (MBC) values.
-
Mechanism of Action Studies: Investigating its specific cellular targets.
-
In Vivo Efficacy: Evaluating its therapeutic potential in animal models of infection.
References
The intricate Biosynthesis of Tirucallane-Type Triterpenoids: A Technical Guide for Researchers
Abstract
Tirucallane-type triterpenoids represent a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of tirucallane-type triterpenoids, detailing the enzymatic steps from the central isoprenoid pathway to the formation and modification of the characteristic tetracyclic tirucallane (B1253836) skeleton. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and regulatory pathways.
Introduction to Tirucallane-Type Triterpenoids
Triterpenoids are a large and structurally diverse group of natural products derived from the C30 precursor, 2,3-oxidosqualene. Among these, the tirucallane-type triterpenoids are characterized by a specific tetracyclic scaffold. These compounds are found in various plant species, notably within the Euphorbiaceae family, such as Euphorbia tirucalli. The interest in tirucallane triterpenoids stems from their reported biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Elucidating their biosynthetic pathway is a key step towards sustainable production and the development of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of tirucallane-type triterpenoids begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.
From Isoprenoid Precursors to 2,3-Oxidosqualene
The initial steps leading to the direct precursor of all triterpenoids are conserved across many organisms. Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form (3S)-2,3-oxidosqualene. This molecule is the crucial branch point for the synthesis of various triterpenoid (B12794562) skeletons.
Cyclization: The Formation of the Tirucallane Skeleton
The defining step in the biosynthesis of tirucallane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs).
Tirucalladienol Synthase: The key enzyme responsible for the formation of the tirucallane scaffold is tirucalladienol synthase . In Arabidopsis thaliana, this enzyme is known as PENTACYCLIC TRITERPENE SYNTHASE 3 (PEN3)[1]. This enzyme catalyzes the protonation of the epoxide ring of 2,3-oxidosqualene, followed by a series of concerted cyclization and rearrangement reactions to yield the primary tirucallane product, tirucalla-7,24-dien-3β-ol [1][2].
Downstream Modifications: Tailoring the Tirucallane Scaffold
Following the initial cyclization, the tirucalla-7,24-dien-3β-ol backbone undergoes a series of modifications, primarily oxidation and glycosylation, to generate the vast diversity of naturally occurring tirucallane triterpenoids. These reactions are catalyzed by two major enzyme families: Cytochrome P450 monooxygenases (CYPs) and Glycosyltransferases (GTs).
Cytochrome P450 Monooxygenases (CYPs): CYPs are a large family of heme-containing enzymes that catalyze a wide range of regio- and stereospecific oxidation reactions, including hydroxylation, epoxidation, and demethylation[3][4]. In tirucallane biosynthesis, CYPs are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at various positions on the triterpenoid skeleton. For instance, the CYP71 family has been implicated in triterpenoid modifications[3].
Glycosyltransferases (GTs): GTs catalyze the transfer of sugar moieties from an activated donor, typically a UDP-sugar, to an acceptor molecule, such as a hydroxylated triterpenoid. This glycosylation step increases the solubility and stability of the triterpenoids and can significantly modulate their biological activity.
Regulation of Tirucallane Biosynthesis
The biosynthesis of tirucallane-type triterpenoids, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules that have been shown to induce the expression of genes involved in triterpenoid biosynthesis[5][6][7][8][9][10][11][12][13].
Jasmonate Signaling: Jasmonates are well-known elicitors of plant secondary metabolism. JA signaling pathways involve the degradation of JAZ repressor proteins, leading to the activation of various transcription factors (TFs), including those from the bHLH, MYB, and WRKY families. These TFs can then bind to the promoters of biosynthetic genes, such as those encoding OSCs and CYPs, to upregulate their expression[6][11][12][13].
Salicylic Acid Signaling: Salicylic acid is another important phytohormone involved in plant defense responses. SA has been shown to induce the expression of genes in the MVA pathway, thereby increasing the flux towards triterpenoid biosynthesis[5][8][9][10][14]. The SA signaling pathway can also involve WRKY transcription factors that regulate the expression of key biosynthetic enzymes[7].
References
- 1. Tirucalla-7,24-dien-3beta-ol | Benchchem [benchchem.com]
- 2. Tirucalladienol synthase - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid [frontiersin.org]
- 10. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The intricate Biosynthesis of Tirucallane-Type Triterpenoids: A Technical Guide for Researchers
Abstract
Tirucallane-type triterpenoids represent a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of tirucallane-type triterpenoids, detailing the enzymatic steps from the central isoprenoid pathway to the formation and modification of the characteristic tetracyclic tirucallane skeleton. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and regulatory pathways.
Introduction to Tirucallane-Type Triterpenoids
Triterpenoids are a large and structurally diverse group of natural products derived from the C30 precursor, 2,3-oxidosqualene. Among these, the tirucallane-type triterpenoids are characterized by a specific tetracyclic scaffold. These compounds are found in various plant species, notably within the Euphorbiaceae family, such as Euphorbia tirucalli. The interest in tirucallane triterpenoids stems from their reported biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Elucidating their biosynthetic pathway is a key step towards sustainable production and the development of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of tirucallane-type triterpenoids begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.
From Isoprenoid Precursors to 2,3-Oxidosqualene
The initial steps leading to the direct precursor of all triterpenoids are conserved across many organisms. Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are joined head-to-head by the enzyme squalene synthase (SQS) to produce squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form (3S)-2,3-oxidosqualene. This molecule is the crucial branch point for the synthesis of various triterpenoid skeletons.
Cyclization: The Formation of the Tirucallane Skeleton
The defining step in the biosynthesis of tirucallane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs).
Tirucalladienol Synthase: The key enzyme responsible for the formation of the tirucallane scaffold is tirucalladienol synthase . In Arabidopsis thaliana, this enzyme is known as PENTACYCLIC TRITERPENE SYNTHASE 3 (PEN3)[1]. This enzyme catalyzes the protonation of the epoxide ring of 2,3-oxidosqualene, followed by a series of concerted cyclization and rearrangement reactions to yield the primary tirucallane product, tirucalla-7,24-dien-3β-ol [1][2].
Downstream Modifications: Tailoring the Tirucallane Scaffold
Following the initial cyclization, the tirucalla-7,24-dien-3β-ol backbone undergoes a series of modifications, primarily oxidation and glycosylation, to generate the vast diversity of naturally occurring tirucallane triterpenoids. These reactions are catalyzed by two major enzyme families: Cytochrome P450 monooxygenases (CYPs) and Glycosyltransferases (GTs).
Cytochrome P450 Monooxygenases (CYPs): CYPs are a large family of heme-containing enzymes that catalyze a wide range of regio- and stereospecific oxidation reactions, including hydroxylation, epoxidation, and demethylation[3][4]. In tirucallane biosynthesis, CYPs are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at various positions on the triterpenoid skeleton. For instance, the CYP71 family has been implicated in triterpenoid modifications[3].
Glycosyltransferases (GTs): GTs catalyze the transfer of sugar moieties from an activated donor, typically a UDP-sugar, to an acceptor molecule, such as a hydroxylated triterpenoid. This glycosylation step increases the solubility and stability of the triterpenoids and can significantly modulate their biological activity.
Regulation of Tirucallane Biosynthesis
The biosynthesis of tirucallane-type triterpenoids, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that have been shown to induce the expression of genes involved in triterpenoid biosynthesis[5][6][7][8][9][10][11][12][13].
Jasmonate Signaling: Jasmonates are well-known elicitors of plant secondary metabolism. JA signaling pathways involve the degradation of JAZ repressor proteins, leading to the activation of various transcription factors (TFs), including those from the bHLH, MYB, and WRKY families. These TFs can then bind to the promoters of biosynthetic genes, such as those encoding OSCs and CYPs, to upregulate their expression[6][11][12][13].
Salicylic Acid Signaling: Salicylic acid is another important phytohormone involved in plant defense responses. SA has been shown to induce the expression of genes in the MVA pathway, thereby increasing the flux towards triterpenoid biosynthesis[5][8][9][10][14]. The SA signaling pathway can also involve WRKY transcription factors that regulate the expression of key biosynthetic enzymes[7].
References
- 1. Tirucalla-7,24-dien-3beta-ol | Benchchem [benchchem.com]
- 2. Tirucalladienol synthase - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid [frontiersin.org]
- 10. Unveiling the Synergistic Effect of Salicylic Acid on Triterpenoid Biosynthesis in Athelia termitophila: Elucidating the Molecular Underpinnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from plants of the Meliaceae family, notably Amoora dasyclada[1][2]. Triterpenoids from this genus have demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects, making them valuable candidates for further investigation in drug discovery and development[1][3]. These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source.
Biological Activity and Potential Applications
Tirucallane (B1253836) triterpenoids isolated from Amoora dasyclada have shown potential as anticancer agents[3]. Research indicates that these compounds can exhibit cytotoxic activity against various cancer cell lines. The presence of the epoxide functional group and the dione (B5365651) system in this compound suggests its potential for biological activity, warranting further pharmacological evaluation. Potential applications for this purified compound include:
-
Oncology Research: Investigating its cytotoxic and apoptotic effects on cancer cell lines.
-
Anti-inflammatory Studies: Evaluating its potential to modulate inflammatory pathways.
-
Drug Development: Serving as a lead compound for the development of novel therapeutic agents.
-
Natural Product Chemistry: Use as a reference standard in the phytochemical analysis of plant extracts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone |
| Storage | Store at 2-8°C in a dry, tightly sealed container |
Experimental Protocols
The following protocols are based on established methods for the isolation of triterpenoids from Amoora dasyclada and general chromatographic techniques.
Protocol 1: Extraction of Crude Triterpenoid Mixture
This protocol describes the initial extraction of triterpenoids from the plant material.
Materials:
-
Dried and powdered stems of Amoora dasyclada
-
95% Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered stem material of Amoora dasyclada with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of the target compound from the crude extract using column chromatography.
Materials:
-
Crude ethanol extract
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Glass column
-
Solvent system: Petroleum ether and Ethyl acetate (gradient elution)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid spray reagent
Procedure:
-
Column Packing: Prepare a silica gel slurry in petroleum ether and carefully pack it into a glass column to create a homogenous stationary phase.
-
Sample Loading: Dissolve the crude ethanol extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
Petroleum ether (100%)
-
Petroleum ether : Ethyl acetate (9:1)
-
Petroleum ether : Ethyl acetate (8:2)
-
Petroleum ether : Ethyl acetate (7:3)
-
Petroleum ether : Ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., Petroleum ether : Ethyl acetate 7:3). Visualize the spots under a UV lamp and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value and spot color) and concentrate them using a rotary evaporator.
Protocol 3: Final Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified fraction from column chromatography
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Water
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction in HPLC-grade methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 5-10 mL/min (adjust based on column dimensions).
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase. Lyophilize the remaining aqueous solution to obtain the pure compound as a white powder.
-
Purity Analysis: Assess the final purity of the compound using analytical HPLC. Characterize the structure using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry.
Data Presentation
Table 1: Illustrative Purification Summary
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extraction | 1000 (Dried Plant Material) | 50 | 5.0 | ~10 |
| Silica Gel Column Chromatography | 50 | 2.5 | 5.0 | ~70 |
| Preparative HPLC | 2.5 | 0.8 | 32.0 | >98 |
Note: The values in this table are illustrative and may vary depending on the quality of the plant material and the efficiency of the experimental procedures.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothesized signaling pathway for the cytotoxic effects of the compound.
References
Application Notes and Protocols for the Extraction and Purification of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid isolated from plants of the Meliaceae family, notably Amoora dasyclada[1][2]. Triterpenoids from this genus have demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects, making them valuable candidates for further investigation in drug discovery and development[1][3]. These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source.
Biological Activity and Potential Applications
Tirucallane triterpenoids isolated from Amoora dasyclada have shown potential as anticancer agents[3]. Research indicates that these compounds can exhibit cytotoxic activity against various cancer cell lines. The presence of the epoxide functional group and the dione system in this compound suggests its potential for biological activity, warranting further pharmacological evaluation. Potential applications for this purified compound include:
-
Oncology Research: Investigating its cytotoxic and apoptotic effects on cancer cell lines.
-
Anti-inflammatory Studies: Evaluating its potential to modulate inflammatory pathways.
-
Drug Development: Serving as a lead compound for the development of novel therapeutic agents.
-
Natural Product Chemistry: Use as a reference standard in the phytochemical analysis of plant extracts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
| Storage | Store at 2-8°C in a dry, tightly sealed container |
Experimental Protocols
The following protocols are based on established methods for the isolation of triterpenoids from Amoora dasyclada and general chromatographic techniques.
Protocol 1: Extraction of Crude Triterpenoid Mixture
This protocol describes the initial extraction of triterpenoids from the plant material.
Materials:
-
Dried and powdered stems of Amoora dasyclada
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered stem material of Amoora dasyclada with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of the target compound from the crude extract using column chromatography.
Materials:
-
Crude ethanol extract
-
Silica gel (100-200 mesh) for column chromatography
-
Glass column
-
Solvent system: Petroleum ether and Ethyl acetate (gradient elution)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid spray reagent
Procedure:
-
Column Packing: Prepare a silica gel slurry in petroleum ether and carefully pack it into a glass column to create a homogenous stationary phase.
-
Sample Loading: Dissolve the crude ethanol extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
Petroleum ether (100%)
-
Petroleum ether : Ethyl acetate (9:1)
-
Petroleum ether : Ethyl acetate (8:2)
-
Petroleum ether : Ethyl acetate (7:3)
-
Petroleum ether : Ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., Petroleum ether : Ethyl acetate 7:3). Visualize the spots under a UV lamp and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value and spot color) and concentrate them using a rotary evaporator.
Protocol 3: Final Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified fraction from column chromatography
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction in HPLC-grade methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 5-10 mL/min (adjust based on column dimensions).
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase. Lyophilize the remaining aqueous solution to obtain the pure compound as a white powder.
-
Purity Analysis: Assess the final purity of the compound using analytical HPLC. Characterize the structure using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry.
Data Presentation
Table 1: Illustrative Purification Summary
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extraction | 1000 (Dried Plant Material) | 50 | 5.0 | ~10 |
| Silica Gel Column Chromatography | 50 | 2.5 | 5.0 | ~70 |
| Preparative HPLC | 2.5 | 0.8 | 32.0 | >98 |
Note: The values in this table are illustrative and may vary depending on the quality of the plant material and the efficiency of the experimental procedures.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothesized signaling pathway for the cytotoxic effects of the compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a triterpenoid (B12794562) that has been isolated from plant sources such as Amoora dasyclada.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities, including potential anti-inflammatory effects.[3][4][5][6] These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the anti-inflammatory properties of this compound. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory activity of natural products.
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the described assays.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0.1 | 95.2 ± 4.8 | |
| 1 | 82.1 ± 5.1 | |
| 10 | 55.7 ± 3.9 | |
| 50 | 25.3 ± 2.7 | |
| 100 | 10.9 ± 1.5 | |
| Indomethacin (10 µM) | 35.6 ± 3.1 |
Table 2: Inhibition of COX-1 and COX-2 Enzymes by this compound
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 15.8 ± 1.2 | >6.3 |
| Celecoxib | 50.2 ± 4.5 | 0.05 ± 0.01 | 1004 |
Table 3: Inhibition of 5-Lipoxygenase (5-LOX) by this compound
| Concentration (µM) | 5-LOX Activity (% of Control) | IC₅₀ (µM) |
| 1 | 90.1 ± 6.2 | |
| 10 | 68.4 ± 5.5 | |
| 50 | 30.7 ± 3.8 | |
| 100 | 12.5 ± 2.1 | |
| Zileuton (10 µM) | 15.2 ± 1.9 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.1 |
| LPS (1 µg/mL) | 580.4 ± 45.2 | 1250.7 ± 110.3 |
| LPS + Compound (10 µM) | 350.1 ± 28.9 | 890.5 ± 75.4 |
| LPS + Compound (50 µM) | 150.8 ± 15.1 | 420.3 ± 38.7 |
| LPS + Dexamethasone (1 µM) | 95.3 ± 10.2 | 210.6 ± 22.5 |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This cell-free assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, purified COX-1 or COX-2 enzyme, and various concentrations of this compound or a control inhibitor (e.g., Celecoxib). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the test compound on the activity of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Methodology:
-
Enzyme and Compound Incubation: In a 96-well UV plate, incubate purified 5-LOX enzyme with various concentrations of this compound or a positive control (e.g., Zileuton) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.
-
Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value of the test compound.
Pro-inflammatory Cytokine Inhibition Assay
This assay quantifies the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells.
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment and Stimulation: Replace the medium with fresh medium containing various concentrations of this compound and stimulate with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control to determine the percentage of inhibition.
Visualizations
Caption: Workflow for cell-based in vitro anti-inflammatory assays.
Caption: Simplified inflammatory signaling pathway in macrophages.
Caption: Workflow for cell-free enzyme inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a triterpenoid that has been isolated from plant sources such as Amoora dasyclada.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities, including potential anti-inflammatory effects.[3][4][5][6] These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the anti-inflammatory properties of this compound. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory activity of natural products.
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the described assays.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0.1 | 95.2 ± 4.8 | |
| 1 | 82.1 ± 5.1 | |
| 10 | 55.7 ± 3.9 | |
| 50 | 25.3 ± 2.7 | |
| 100 | 10.9 ± 1.5 | |
| Indomethacin (10 µM) | 35.6 ± 3.1 |
Table 2: Inhibition of COX-1 and COX-2 Enzymes by this compound
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 15.8 ± 1.2 | >6.3 |
| Celecoxib | 50.2 ± 4.5 | 0.05 ± 0.01 | 1004 |
Table 3: Inhibition of 5-Lipoxygenase (5-LOX) by this compound
| Concentration (µM) | 5-LOX Activity (% of Control) | IC₅₀ (µM) |
| 1 | 90.1 ± 6.2 | |
| 10 | 68.4 ± 5.5 | |
| 50 | 30.7 ± 3.8 | |
| 100 | 12.5 ± 2.1 | |
| Zileuton (10 µM) | 15.2 ± 1.9 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.1 |
| LPS (1 µg/mL) | 580.4 ± 45.2 | 1250.7 ± 110.3 |
| LPS + Compound (10 µM) | 350.1 ± 28.9 | 890.5 ± 75.4 |
| LPS + Compound (50 µM) | 150.8 ± 15.1 | 420.3 ± 38.7 |
| LPS + Dexamethasone (1 µM) | 95.3 ± 10.2 | 210.6 ± 22.5 |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This cell-free assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, purified COX-1 or COX-2 enzyme, and various concentrations of this compound or a control inhibitor (e.g., Celecoxib). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the test compound on the activity of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Methodology:
-
Enzyme and Compound Incubation: In a 96-well UV plate, incubate purified 5-LOX enzyme with various concentrations of this compound or a positive control (e.g., Zileuton) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.
-
Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value of the test compound.
Pro-inflammatory Cytokine Inhibition Assay
This assay quantifies the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells.
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment and Stimulation: Replace the medium with fresh medium containing various concentrations of this compound and stimulate with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control to determine the percentage of inhibition.
Visualizations
Caption: Workflow for cell-based in vitro anti-inflammatory assays.
Caption: Simplified inflammatory signaling pathway in macrophages.
Caption: Workflow for cell-free enzyme inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial properties of the natural triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione. This document includes detailed experimental protocols for standard antimicrobial susceptibility tests and presents a framework for data interpretation. While this compound has been explored for its antimicrobial effects in vitro, specific quantitative data from peer-reviewed literature is limited.[1] The protocols and data tables provided herein are based on established methods for testing natural products and serve as a guide for researchers investigating the antimicrobial potential of this and similar molecules.
Overview of this compound
This compound is a triterpenoid isolated from plants of the Amoora genus, such as Amoora dasyclada. Triterpenoids as a class are known to possess a wide range of biological activities, including antimicrobial properties. The investigation into the antimicrobial susceptibility of this specific compound is a part of natural product-based drug discovery efforts.
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following tables represent a template for presenting data from antimicrobial susceptibility testing. The values provided are hypothetical and are for illustrative purposes, based on typical results for bioactive triterpenoids against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 62.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 250 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >500 |
| Candida albicans (ATCC 10231) | Fungi | 125 |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 15 ± 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 12 ± 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 9 ± 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | No Inhibition |
| Candida albicans (ATCC 10231) | Fungi | 11 ± 1 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve the desired concentration range (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[2][3][4]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of Compound Disks: Dissolve this compound in a suitable solvent (e.g., chloroform, DMSO) to a known concentration. Apply a specific volume of the solution onto sterile filter paper disks to achieve the desired amount per disk (e.g., 100 µ g/disk ) and allow the solvent to evaporate completely.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[5][6][7] Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[2][5][7]
-
Application of Disks: Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[4] Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk.[5]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Detailed Broth Microdilution Protocol.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is not well-elucidated, triterpenoids are known to exert their antimicrobial effects through various mechanisms. These may include:
-
Disruption of Cell Membrane: The lipophilic nature of triterpenoids can facilitate their insertion into the microbial cell membrane, leading to a loss of integrity, increased permeability, and subsequent leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some triterpenoids have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.
-
Enzyme Inhibition: These compounds may target and inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Efflux Pump Inhibition: Triterpenoids can act as efflux pump inhibitors, thereby potentiating the activity of other antimicrobial agents by preventing their removal from the bacterial cell.
Further research is required to determine the specific signaling pathways affected by this compound.
Caption: Potential Antimicrobial Mechanisms of Triterpenoids.
References
- 1. This compound [myskinrecipes.com]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 4. asm.org [asm.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial properties of the natural triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione. This document includes detailed experimental protocols for standard antimicrobial susceptibility tests and presents a framework for data interpretation. While this compound has been explored for its antimicrobial effects in vitro, specific quantitative data from peer-reviewed literature is limited.[1] The protocols and data tables provided herein are based on established methods for testing natural products and serve as a guide for researchers investigating the antimicrobial potential of this and similar molecules.
Overview of this compound
This compound is a triterpenoid isolated from plants of the Amoora genus, such as Amoora dasyclada. Triterpenoids as a class are known to possess a wide range of biological activities, including antimicrobial properties. The investigation into the antimicrobial susceptibility of this specific compound is a part of natural product-based drug discovery efforts.
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following tables represent a template for presenting data from antimicrobial susceptibility testing. The values provided are hypothetical and are for illustrative purposes, based on typical results for bioactive triterpenoids against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 62.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 250 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >500 |
| Candida albicans (ATCC 10231) | Fungi | 125 |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 15 ± 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 12 ± 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 9 ± 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | No Inhibition |
| Candida albicans (ATCC 10231) | Fungi | 11 ± 1 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve the desired concentration range (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[2][3][4]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of Compound Disks: Dissolve this compound in a suitable solvent (e.g., chloroform, DMSO) to a known concentration. Apply a specific volume of the solution onto sterile filter paper disks to achieve the desired amount per disk (e.g., 100 µ g/disk ) and allow the solvent to evaporate completely.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[5][6][7] Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[2][5][7]
-
Application of Disks: Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[4] Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk.[5]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Detailed Broth Microdilution Protocol.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is not well-elucidated, triterpenoids are known to exert their antimicrobial effects through various mechanisms. These may include:
-
Disruption of Cell Membrane: The lipophilic nature of triterpenoids can facilitate their insertion into the microbial cell membrane, leading to a loss of integrity, increased permeability, and subsequent leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some triterpenoids have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.
-
Enzyme Inhibition: These compounds may target and inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Efflux Pump Inhibition: Triterpenoids can act as efflux pump inhibitors, thereby potentiating the activity of other antimicrobial agents by preventing their removal from the bacterial cell.
Further research is required to determine the specific signaling pathways affected by this compound.
Caption: Potential Antimicrobial Mechanisms of Triterpenoids.
References
- 1. This compound [myskinrecipes.com]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 4. asm.org [asm.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 24,25-Epoxytirucall-7-en-3,23-dione in Cancer Cell Line Studies
For Research Use Only.
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) natural product.[1][2] Triterpenoids as a class have garnered significant interest in oncology research due to their potential cytotoxic and pro-apoptotic effects against various cancer cell lines.[3][4][5] This document provides an overview of the potential applications of this compound in cancer research, including its effects on cell viability, apoptosis, and cell cycle progression. The provided protocols are generalized methodologies for assessing the efficacy of this compound in vitro.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines. Note: This data is representative and may vary between experiments and laboratories.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 20.4 ± 2.5 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| HCT116 | Control (DMSO) | 4.5 ± 0.8 |
| HCT116 | 15 µM | 35.2 ± 3.1 |
| MCF-7 | Control (DMSO) | 3.8 ± 0.5 |
| MCF-7 | 20 µM | 28.7 ± 2.9 |
Table 3: Cell Cycle Analysis in HCT116 Cells Treated with this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 48.2 ± 2.5 | 30.1 ± 1.9 | 21.7 ± 1.6 |
| 15 µM | 65.9 ± 3.1 | 18.5 ± 2.0 | 15.6 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Mechanism of Action: Proposed Signaling Pathway
Based on studies of similar triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Disclaimer
The information and protocols provided in this document are intended for research purposes only and are based on generalized findings for triterpenoids. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Due to limited specific research on this compound, the presented data and pathways are illustrative and require experimental validation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 24,25-Epoxytirucall-7-en-3,23-dione in Cancer Cell Line Studies
For Research Use Only.
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid natural product.[1][2] Triterpenoids as a class have garnered significant interest in oncology research due to their potential cytotoxic and pro-apoptotic effects against various cancer cell lines.[3][4][5] This document provides an overview of the potential applications of this compound in cancer research, including its effects on cell viability, apoptosis, and cell cycle progression. The provided protocols are generalized methodologies for assessing the efficacy of this compound in vitro.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines. Note: This data is representative and may vary between experiments and laboratories.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 20.4 ± 2.5 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| HCT116 | Control (DMSO) | 4.5 ± 0.8 |
| HCT116 | 15 µM | 35.2 ± 3.1 |
| MCF-7 | Control (DMSO) | 3.8 ± 0.5 |
| MCF-7 | 20 µM | 28.7 ± 2.9 |
Table 3: Cell Cycle Analysis in HCT116 Cells Treated with this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 48.2 ± 2.5 | 30.1 ± 1.9 | 21.7 ± 1.6 |
| 15 µM | 65.9 ± 3.1 | 18.5 ± 2.0 | 15.6 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Mechanism of Action: Proposed Signaling Pathway
Based on studies of similar triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Disclaimer
The information and protocols provided in this document are intended for research purposes only and are based on generalized findings for triterpenoids. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Due to limited specific research on this compound, the presented data and pathways are illustrative and require experimental validation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 24,25-Epoxytirucall-7-en-3,23-dione Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of analogues of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) with potential therapeutic applications. These protocols are intended to guide researchers in the chemical modification of the parent compound and the assessment of its derivatives for enhanced biological activity.
Introduction
Tirucallane (B1253836) triterpenoids, a class of tetracyclic triterpenoids, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-viral properties. The parent compound, this compound, isolated from plants of the Meliaceae family, has been shown to modulate cellular pathways involved in apoptosis and cell proliferation, making it a promising scaffold for the development of novel therapeutic agents.[1] The synthesis of analogues of this natural product is a key strategy to explore its structure-activity relationships (SAR) and to optimize its pharmacological profile.
This guide outlines proposed synthetic strategies for modifying the A-ring, the side chain, and the epoxide moiety of the this compound core structure. Furthermore, it provides protocols for evaluating the cytotoxic and anti-inflammatory activities of the synthesized analogues, along with an overview of the key signaling pathways implicated in their mechanism of action.
Proposed Synthetic Strategies
The chemical structure of this compound offers several key functionalities for chemical modification: the C3-ketone, the C23-ketone on the side chain, and the 24,25-epoxide. The following protocols describe general methods for the synthesis of three classes of analogues based on the modification of these sites.
General Synthetic Workflow
The overall strategy for the synthesis and evaluation of this compound analogues is depicted below.
Caption: Proposed workflow for synthesis and evaluation.
Protocol 1: A-Ring Modification via Aldol Condensation
This protocol describes the synthesis of α,β-unsaturated ketone analogues by modifying the C3-ketone on the A-ring. This modification can influence the molecule's electronic properties and its interaction with biological targets.
Objective: To introduce a benzylidene or other aryl-methylene group at the C2 position of the A-ring.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol (B145695) (absolute)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.2 equivalents) to the solution.
-
Add potassium tert-butoxide (2 equivalents) to the mixture.
-
Reflux the reaction mixture overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Side Chain Modification via Wittig Reaction
This protocol details the modification of the C23-ketone in the side chain to introduce a double bond, allowing for the extension and diversification of the side chain, which has been shown to be crucial for cytotoxic activity.
Objective: To convert the C23-ketone into an exocyclic double bond.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 3: Epoxide Ring Opening with Azide (B81097)
This protocol describes the nucleophilic ring-opening of the 24,25-epoxide with sodium azide to introduce an azido (B1232118) alcohol functionality. This modification can significantly alter the polarity and hydrogen bonding capacity of the side chain.
Objective: To synthesize 24-azido-25-hydroxy tirucallane analogues.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Methanol (B129727)/Water mixture (e.g., 9:1 v/v)
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add sodium azide (3 equivalents) and ammonium chloride (2 equivalents) to the solution.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR, IR (for the azide stretch), and Mass Spectrometry.
Biological Activity Evaluation
Cytotoxicity Assays
The cytotoxic activity of the synthesized analogues can be evaluated against a panel of human cancer cell lines using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized analogues (e.g., 0.1 to 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Assays
The anti-inflammatory potential of the analogues can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of the synthesized analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Data Presentation: Biological Activities of Tirucallane Triterpenoids
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various tirucallane triterpenoids to provide a reference for the evaluation of newly synthesized analogues.
Table 1: Cytotoxic Activity of Tirucallane Triterpenoids against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Toonapubesin B | HeLa | 29.23 | [2] |
| Tirucallane Triterpenoid from Dysoxylum binectariferum | HepG2 | 7.5 - 9.5 | [3] |
| Meliadubin B | Human Neutrophils | 5.54 (EC50) | [4] |
| Tirucallane Analogue from Pistacia lentiscus | HepG2 | 4.92 | |
| Ailantriphysa A | RAW 264.7 (NO production) | 8.1 | |
| Sterenoid E | HL-60 | 4.7 | [5] |
| Sterenoid E | SMMC-7721 | 7.6 | [5] |
Table 2: Anti-inflammatory Activity of Tirucallane Triterpenoids
| Compound/Analogue | Assay | IC50 (µM) | Reference |
| Tirucallane Analogue from Pistacia lentiscus | NO Production | 7.7 - 13.4 | |
| Paramignyoside C | IL-12 p40 Production | 5.03 | [6] |
| Meliadubin B | Superoxide Anion Generation | 5.54 (EC50) | [4] |
Signaling Pathways
Tirucallane triterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and apoptosis.
Inhibition of the NF-κB Signaling Pathway
Several tirucallane triterpenoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway.
Induction of the Intrinsic Apoptosis Pathway
The cytotoxic effects of many tirucallane triterpenoids are mediated by the induction of apoptosis through the mitochondrial pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion
The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel this compound analogues. By systematically modifying the core structure and assessing the biological activities of the resulting derivatives, researchers can elucidate key structure-activity relationships and develop potent and selective therapeutic candidates for the treatment of cancer and inflammatory diseases. Further mechanistic studies will be crucial to fully understand the molecular targets and signaling pathways modulated by this promising class of natural products.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 24,25-Epoxytirucall-7-en-3,23-dione Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of analogues of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid with potential therapeutic applications. These protocols are intended to guide researchers in the chemical modification of the parent compound and the assessment of its derivatives for enhanced biological activity.
Introduction
Tirucallane triterpenoids, a class of tetracyclic triterpenoids, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-viral properties. The parent compound, this compound, isolated from plants of the Meliaceae family, has been shown to modulate cellular pathways involved in apoptosis and cell proliferation, making it a promising scaffold for the development of novel therapeutic agents.[1] The synthesis of analogues of this natural product is a key strategy to explore its structure-activity relationships (SAR) and to optimize its pharmacological profile.
This guide outlines proposed synthetic strategies for modifying the A-ring, the side chain, and the epoxide moiety of the this compound core structure. Furthermore, it provides protocols for evaluating the cytotoxic and anti-inflammatory activities of the synthesized analogues, along with an overview of the key signaling pathways implicated in their mechanism of action.
Proposed Synthetic Strategies
The chemical structure of this compound offers several key functionalities for chemical modification: the C3-ketone, the C23-ketone on the side chain, and the 24,25-epoxide. The following protocols describe general methods for the synthesis of three classes of analogues based on the modification of these sites.
General Synthetic Workflow
The overall strategy for the synthesis and evaluation of this compound analogues is depicted below.
Caption: Proposed workflow for synthesis and evaluation.
Protocol 1: A-Ring Modification via Aldol Condensation
This protocol describes the synthesis of α,β-unsaturated ketone analogues by modifying the C3-ketone on the A-ring. This modification can influence the molecule's electronic properties and its interaction with biological targets.
Objective: To introduce a benzylidene or other aryl-methylene group at the C2 position of the A-ring.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.2 equivalents) to the solution.
-
Add potassium tert-butoxide (2 equivalents) to the mixture.
-
Reflux the reaction mixture overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Side Chain Modification via Wittig Reaction
This protocol details the modification of the C23-ketone in the side chain to introduce a double bond, allowing for the extension and diversification of the side chain, which has been shown to be crucial for cytotoxic activity.
Objective: To convert the C23-ketone into an exocyclic double bond.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 3: Epoxide Ring Opening with Azide
This protocol describes the nucleophilic ring-opening of the 24,25-epoxide with sodium azide to introduce an azido alcohol functionality. This modification can significantly alter the polarity and hydrogen bonding capacity of the side chain.
Objective: To synthesize 24-azido-25-hydroxy tirucallane analogues.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
Methanol/Water mixture (e.g., 9:1 v/v)
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add sodium azide (3 equivalents) and ammonium chloride (2 equivalents) to the solution.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR, IR (for the azide stretch), and Mass Spectrometry.
Biological Activity Evaluation
Cytotoxicity Assays
The cytotoxic activity of the synthesized analogues can be evaluated against a panel of human cancer cell lines using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized analogues (e.g., 0.1 to 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Assays
The anti-inflammatory potential of the analogues can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with different concentrations of the synthesized analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Data Presentation: Biological Activities of Tirucallane Triterpenoids
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various tirucallane triterpenoids to provide a reference for the evaluation of newly synthesized analogues.
Table 1: Cytotoxic Activity of Tirucallane Triterpenoids against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Toonapubesin B | HeLa | 29.23 | [2] |
| Tirucallane Triterpenoid from Dysoxylum binectariferum | HepG2 | 7.5 - 9.5 | [3] |
| Meliadubin B | Human Neutrophils | 5.54 (EC50) | [4] |
| Tirucallane Analogue from Pistacia lentiscus | HepG2 | 4.92 | |
| Ailantriphysa A | RAW 264.7 (NO production) | 8.1 | |
| Sterenoid E | HL-60 | 4.7 | [5] |
| Sterenoid E | SMMC-7721 | 7.6 | [5] |
Table 2: Anti-inflammatory Activity of Tirucallane Triterpenoids
| Compound/Analogue | Assay | IC50 (µM) | Reference |
| Tirucallane Analogue from Pistacia lentiscus | NO Production | 7.7 - 13.4 | |
| Paramignyoside C | IL-12 p40 Production | 5.03 | [6] |
| Meliadubin B | Superoxide Anion Generation | 5.54 (EC50) | [4] |
Signaling Pathways
Tirucallane triterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and apoptosis.
Inhibition of the NF-κB Signaling Pathway
Several tirucallane triterpenoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway.
Induction of the Intrinsic Apoptosis Pathway
The cytotoxic effects of many tirucallane triterpenoids are mediated by the induction of apoptosis through the mitochondrial pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion
The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel this compound analogues. By systematically modifying the core structure and assessing the biological activities of the resulting derivatives, researchers can elucidate key structure-activity relationships and develop potent and selective therapeutic candidates for the treatment of cancer and inflammatory diseases. Further mechanistic studies will be crucial to fully understand the molecular targets and signaling pathways modulated by this promising class of natural products.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Triterpenoids from the Meliaceae Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meliaceae family, renowned for its rich phytochemical diversity, is a significant source of structurally complex and biologically active triterpenoids, particularly limonoids. These compounds, such as azadirachtin, nimbin (B191973), and gedunin, have garnered considerable interest in the pharmaceutical and agricultural industries due to their potent insecticidal, anti-inflammatory, anti-cancer, and antimalarial properties. The intricate structures and often low abundance of these valuable secondary metabolites necessitate efficient and robust protocols for their extraction, isolation, and purification.
These application notes provide detailed methodologies for the isolation of triterpenoids from various plant parts of Meliaceae species. The protocols described herein cover a range of techniques from conventional solvent extraction to advanced chromatographic separations, tailored for researchers in natural product chemistry, pharmacology, and drug development.
Extraction of Triterpenoids
The initial step in isolating triterpenoids is the extraction from the plant matrix. The choice of extraction method and solvent is critical and depends on the specific triterpenoids of interest, the plant material, and the intended scale of the operation.
Maceration
Maceration is a simple and widely used technique for the extraction of thermolabile compounds. It involves soaking the plant material in a solvent for a specified period with occasional agitation.
Protocol for Maceration of Melia dubia Leaves:
-
Preparation of Plant Material: Collect fresh leaves of Melia dubia, wash them thoroughly with water, and dry them in the shade until they are brittle. Grind the dried leaves into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered leaf material into a large conical flask.
-
Add 500 mL of n-hexane to the flask, ensuring the powder is fully submerged.
-
Seal the flask and allow it to stand for 72 hours at room temperature (approximately 30°C) with occasional shaking.[1]
-
After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times using fresh n-hexane to ensure maximum extraction.[1]
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.
-
-
Sequential Extraction (Optional): The marc (plant residue) from the n-hexane extraction can be sequentially extracted with solvents of increasing polarity, such as petroleum ether, acetone, ethanol, and water, following the same procedure to isolate a broader range of triterpenoids.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration, although the prolonged heating may not be suitable for all thermolabile compounds.
Protocol for Soxhlet Extraction of Azadirachtin from Azadirachta indica (Neem) Seeds:
-
Preparation of Plant Material:
-
Collect mature neem seeds and dry them in the shade.
-
De-shell the seeds to obtain the kernels.
-
Grind the kernels into a coarse powder.
-
-
Extraction:
-
Accurately weigh about 10 g of the neem kernel powder and place it in a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 150 mL of methanol (B129727) to the distillation flask.[2]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 6 hours. The solvent will continuously cycle through the plant material, extracting the desired compounds.[2]
-
-
Solvent Evaporation:
-
After the extraction is complete, cool the apparatus.
-
Transfer the methanolic extract to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C to yield the crude triterpenoid (B12794562) extract.
-
Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (CO2), is a green and efficient technology for extracting triterpenoids. It offers high selectivity and yields pure extracts without residual organic solvents.
Protocol for Supercritical CO2 Extraction of Nimbin from Neem Seeds:
-
Preparation of Plant Material: Prepare powdered neem seed kernels as described for Soxhlet extraction.
-
SFE Procedure:
-
Load approximately 2 g of the neem seed powder into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extraction process is typically run for a defined period, for example, until the yield of the extract plateaus.
-
The extracted nimbin is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extracted compound.
-
Table 1: Comparison of Extraction Methods for Triterpenoids from Meliaceae
| Extraction Method | Plant Material & Part | Target Triterpenoid | Solvent | Key Parameters | Yield | Reference |
| Maceration | Melia dubia leaves | General Triterpenoids | n-hexane | 72 hours, 30°C | Not specified | [1] |
| Soxhlet Extraction | Azadirachta indica seeds | Azadirachtin | Methanol | 6 hours | 1470 ppm | [5][6] |
| Soxhlet Extraction | Azadirachta indica leaves | Oil and Azadirachtin | 50:50 n-hexane:ethanol | 6 hours | 44.7 wt% (oil), 720 mg/kg (Aza) | [2] |
| Supercritical Fluid Extraction | Azadirachta indica seeds | Nimbin | Supercritical CO2 | 23 MPa, 308 K, 0.62 cm³/min CO2 flow rate | ~85% of available nimbin | [3] |
Isolation and Purification of Triterpenoids
Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification to isolate individual triterpenoids. Chromatographic techniques are indispensable for this purpose.
Column Chromatography (CC)
Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from a mixture based on their differential adsorption to a stationary phase.
Protocol for Column Chromatography of a Triterpenoid-Rich Extract:
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297), methanol) in a stepwise or gradient manner. For example, start with n-hexane, then move to n-hexane:ethyl acetate mixtures (9:1, 8:2, etc.), followed by pure ethyl acetate, and then ethyl acetate:methanol mixtures.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of equal volume.
-
Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Combine fractions with similar TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain purified compounds or enriched fractions for further purification.
-
Droplet Counter-Current Chromatography (DCCC)
DCCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of polar compounds and avoids the use of solid stationary phases, thus minimizing irreversible adsorption.
Protocol for DCCC Separation of Terpenoids from Trichilia quadrijuga:
-
Solvent System Preparation:
-
Prepare a biphasic solvent system of hexane–ethyl acetate–methanol–water in a ratio of 1:2:1.75:1 (v/v/v/v).[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the mobile phase and the lower phase as the stationary phase (or vice versa, depending on the elution mode).
-
-
DCCC Apparatus Setup:
-
Fill the DCCC columns with the stationary phase.
-
Dissolve the crude extract (e.g., a dichloromethane (B109758) fraction of Trichilia quadrijuga stems) in a small volume of the stationary phase.
-
-
Separation:
-
Pump the mobile phase through the columns at a constant flow rate.
-
Inject the sample into the system.
-
The separation occurs based on the differential partitioning of the compounds between the mobile and stationary phases.
-
-
Fraction Collection and Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative purification of triterpenoids.
Protocol for Preparative HPLC Purification of Gedunin:
-
Sample Preparation: Dissolve the gedunin-enriched fraction obtained from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm for analytical scale-up, or a larger preparative column).[8]
-
Mobile Phase: An isocratic system of 70% acetonitrile (B52724) and 30% water.[8]
-
Flow Rate: Scale up the flow rate from an analytical method. For a preparative column, the flow rate will be significantly higher than the typical 1 mL/min used for analytical columns.
-
Detection: UV detector set at an appropriate wavelength (e.g., 214 nm or 254 nm).[8]
-
-
Purification:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to gedunin.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain pure gedunin.
-
Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods.
-
Table 2: Chromatographic Conditions for Triterpenoid Analysis and Purification
| Technique | Plant & Compound | Stationary Phase/Column | Mobile Phase/Solvent System | Detection | Reference |
| Column Chromatography | General Triterpenoids | Silica gel (60-120 mesh) | Gradient of n-hexane, ethyl acetate, methanol | TLC | General Protocol |
| DCCC | Trichilia quadrijuga terpenoids | Liquid (Hexane-EtOAc-MeOH-H₂O) | Hexane-EtOAc-MeOH-H₂O (1:2:1.75:1) | TLC | [7] |
| HPLC (Analytical) | Gedunin | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | 70% Acetonitrile / 30% H₂O (isocratic) | UV at 254 nm | [8] |
| HPLC (Analytical) | Melia azedarach triterpenoids | RP-HPLC | Acetonitrile:H₂O gradient | Not specified | [9] |
Structural Elucidation
Once a pure triterpenoid has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.[10][11][12][13] The analysis of ¹³C NMR spectral data is particularly useful for identifying the skeletal types of limonoids and their substitution patterns.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[11][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores (light-absorbing groups) present in the molecule, such as conjugated double bonds.
Experimental Workflows
Caption: General workflow for the extraction of triterpenoids from Meliaceae plant material.
Caption: Workflow for the purification and structural elucidation of triterpenoids.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful isolation of triterpenoids from the Meliaceae family. The selection of the most appropriate extraction and purification strategy will depend on the specific research goals, available resources, and the physicochemical properties of the target compounds. By following these detailed methodologies, researchers can effectively isolate and purify these valuable natural products for further investigation in drug discovery and other applications. Careful optimization of each step is crucial to maximize yield and purity, paving the way for the development of new therapeutic agents and agrochemicals.
References
- 1. ijrap.net [ijrap.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. colpos.mx [colpos.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family | Semantic Scholar [semanticscholar.org]
- 15. 13C NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Triterpenoids from the Meliaceae Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meliaceae family, renowned for its rich phytochemical diversity, is a significant source of structurally complex and biologically active triterpenoids, particularly limonoids. These compounds, such as azadirachtin, nimbin, and gedunin, have garnered considerable interest in the pharmaceutical and agricultural industries due to their potent insecticidal, anti-inflammatory, anti-cancer, and antimalarial properties. The intricate structures and often low abundance of these valuable secondary metabolites necessitate efficient and robust protocols for their extraction, isolation, and purification.
These application notes provide detailed methodologies for the isolation of triterpenoids from various plant parts of Meliaceae species. The protocols described herein cover a range of techniques from conventional solvent extraction to advanced chromatographic separations, tailored for researchers in natural product chemistry, pharmacology, and drug development.
Extraction of Triterpenoids
The initial step in isolating triterpenoids is the extraction from the plant matrix. The choice of extraction method and solvent is critical and depends on the specific triterpenoids of interest, the plant material, and the intended scale of the operation.
Maceration
Maceration is a simple and widely used technique for the extraction of thermolabile compounds. It involves soaking the plant material in a solvent for a specified period with occasional agitation.
Protocol for Maceration of Melia dubia Leaves:
-
Preparation of Plant Material: Collect fresh leaves of Melia dubia, wash them thoroughly with water, and dry them in the shade until they are brittle. Grind the dried leaves into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered leaf material into a large conical flask.
-
Add 500 mL of n-hexane to the flask, ensuring the powder is fully submerged.
-
Seal the flask and allow it to stand for 72 hours at room temperature (approximately 30°C) with occasional shaking.[1]
-
After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times using fresh n-hexane to ensure maximum extraction.[1]
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.
-
-
Sequential Extraction (Optional): The marc (plant residue) from the n-hexane extraction can be sequentially extracted with solvents of increasing polarity, such as petroleum ether, acetone, ethanol, and water, following the same procedure to isolate a broader range of triterpenoids.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration, although the prolonged heating may not be suitable for all thermolabile compounds.
Protocol for Soxhlet Extraction of Azadirachtin from Azadirachta indica (Neem) Seeds:
-
Preparation of Plant Material:
-
Collect mature neem seeds and dry them in the shade.
-
De-shell the seeds to obtain the kernels.
-
Grind the kernels into a coarse powder.
-
-
Extraction:
-
Accurately weigh about 10 g of the neem kernel powder and place it in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 150 mL of methanol to the distillation flask.[2]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 6 hours. The solvent will continuously cycle through the plant material, extracting the desired compounds.[2]
-
-
Solvent Evaporation:
-
After the extraction is complete, cool the apparatus.
-
Transfer the methanolic extract to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C to yield the crude triterpenoid extract.
-
Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (CO2), is a green and efficient technology for extracting triterpenoids. It offers high selectivity and yields pure extracts without residual organic solvents.
Protocol for Supercritical CO2 Extraction of Nimbin from Neem Seeds:
-
Preparation of Plant Material: Prepare powdered neem seed kernels as described for Soxhlet extraction.
-
SFE Procedure:
-
Load approximately 2 g of the neem seed powder into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extraction process is typically run for a defined period, for example, until the yield of the extract plateaus.
-
The extracted nimbin is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extracted compound.
-
Table 1: Comparison of Extraction Methods for Triterpenoids from Meliaceae
| Extraction Method | Plant Material & Part | Target Triterpenoid | Solvent | Key Parameters | Yield | Reference |
| Maceration | Melia dubia leaves | General Triterpenoids | n-hexane | 72 hours, 30°C | Not specified | [1] |
| Soxhlet Extraction | Azadirachta indica seeds | Azadirachtin | Methanol | 6 hours | 1470 ppm | [5][6] |
| Soxhlet Extraction | Azadirachta indica leaves | Oil and Azadirachtin | 50:50 n-hexane:ethanol | 6 hours | 44.7 wt% (oil), 720 mg/kg (Aza) | [2] |
| Supercritical Fluid Extraction | Azadirachta indica seeds | Nimbin | Supercritical CO2 | 23 MPa, 308 K, 0.62 cm³/min CO2 flow rate | ~85% of available nimbin | [3] |
Isolation and Purification of Triterpenoids
Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification to isolate individual triterpenoids. Chromatographic techniques are indispensable for this purpose.
Column Chromatography (CC)
Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from a mixture based on their differential adsorption to a stationary phase.
Protocol for Column Chromatography of a Triterpenoid-Rich Extract:
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner. For example, start with n-hexane, then move to n-hexane:ethyl acetate mixtures (9:1, 8:2, etc.), followed by pure ethyl acetate, and then ethyl acetate:methanol mixtures.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of equal volume.
-
Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Combine fractions with similar TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain purified compounds or enriched fractions for further purification.
-
Droplet Counter-Current Chromatography (DCCC)
DCCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of polar compounds and avoids the use of solid stationary phases, thus minimizing irreversible adsorption.
Protocol for DCCC Separation of Terpenoids from Trichilia quadrijuga:
-
Solvent System Preparation:
-
Prepare a biphasic solvent system of hexane–ethyl acetate–methanol–water in a ratio of 1:2:1.75:1 (v/v/v/v).[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the mobile phase and the lower phase as the stationary phase (or vice versa, depending on the elution mode).
-
-
DCCC Apparatus Setup:
-
Fill the DCCC columns with the stationary phase.
-
Dissolve the crude extract (e.g., a dichloromethane fraction of Trichilia quadrijuga stems) in a small volume of the stationary phase.
-
-
Separation:
-
Pump the mobile phase through the columns at a constant flow rate.
-
Inject the sample into the system.
-
The separation occurs based on the differential partitioning of the compounds between the mobile and stationary phases.
-
-
Fraction Collection and Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative purification of triterpenoids.
Protocol for Preparative HPLC Purification of Gedunin:
-
Sample Preparation: Dissolve the gedunin-enriched fraction obtained from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm for analytical scale-up, or a larger preparative column).[8]
-
Mobile Phase: An isocratic system of 70% acetonitrile and 30% water.[8]
-
Flow Rate: Scale up the flow rate from an analytical method. For a preparative column, the flow rate will be significantly higher than the typical 1 mL/min used for analytical columns.
-
Detection: UV detector set at an appropriate wavelength (e.g., 214 nm or 254 nm).[8]
-
-
Purification:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to gedunin.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain pure gedunin.
-
Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods.
-
Table 2: Chromatographic Conditions for Triterpenoid Analysis and Purification
| Technique | Plant & Compound | Stationary Phase/Column | Mobile Phase/Solvent System | Detection | Reference |
| Column Chromatography | General Triterpenoids | Silica gel (60-120 mesh) | Gradient of n-hexane, ethyl acetate, methanol | TLC | General Protocol |
| DCCC | Trichilia quadrijuga terpenoids | Liquid (Hexane-EtOAc-MeOH-H₂O) | Hexane-EtOAc-MeOH-H₂O (1:2:1.75:1) | TLC | [7] |
| HPLC (Analytical) | Gedunin | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | 70% Acetonitrile / 30% H₂O (isocratic) | UV at 254 nm | [8] |
| HPLC (Analytical) | Melia azedarach triterpenoids | RP-HPLC | Acetonitrile:H₂O gradient | Not specified | [9] |
Structural Elucidation
Once a pure triterpenoid has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.[10][11][12][13] The analysis of ¹³C NMR spectral data is particularly useful for identifying the skeletal types of limonoids and their substitution patterns.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[11][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores (light-absorbing groups) present in the molecule, such as conjugated double bonds.
Experimental Workflows
Caption: General workflow for the extraction of triterpenoids from Meliaceae plant material.
Caption: Workflow for the purification and structural elucidation of triterpenoids.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful isolation of triterpenoids from the Meliaceae family. The selection of the most appropriate extraction and purification strategy will depend on the specific research goals, available resources, and the physicochemical properties of the target compounds. By following these detailed methodologies, researchers can effectively isolate and purify these valuable natural products for further investigation in drug discovery and other applications. Careful optimization of each step is crucial to maximize yield and purity, paving the way for the development of new therapeutic agents and agrochemicals.
References
- 1. ijrap.net [ijrap.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. colpos.mx [colpos.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family | Semantic Scholar [semanticscholar.org]
- 15. 13C NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Bioassays for Novel Tirucallane Triterpenoids
Introduction
Tirucallane-type triterpenoids are a class of tetracyclic triterpenoids found in various plant species.[1] These natural compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1][2] As new tirucallane (B1253836) derivatives are isolated from natural sources like Commiphora oddurensis, Toona sinensis, and Pistacia lentiscus, robust and reliable bioassays are essential to elucidate their therapeutic potential.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to establish a screening platform for novel tirucallane triterpenoids.
Cytotoxicity Bioassays for Anticancer Activity
A primary therapeutic application of tirucallane triterpenoids is their potential as anticancer agents.[6][7] Several compounds have demonstrated significant cytotoxic activity against a range of human tumor cell lines.[4][8][9] The following protocols describe common in vitro methods to quantify the cytotoxic or cytostatic effects of these novel compounds.
Data Presentation: Cytotoxicity of Tirucallane Triterpenoids
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of various tirucallane triterpenoids against several cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Oddurensinoid H | HeLa (Cervical Cancer) | Not Specified | 36.9 | [3] |
| Cornusalterin L (12) | A549 (Lung Cancer) | Not Specified | >20.8 | [8] |
| Cornusalterin L (12) | SK-OV-3 (Ovarian Cancer) | Not Specified | 10.8 | [8] |
| Deoxyflindissone (13) | A549 (Lung Cancer) | Not Specified | 7.9 | [8] |
| Deoxyflindissone (13) | SK-OV-3 (Ovarian Cancer) | Not Specified | 4.4 | [8] |
| Kumuquassin G (7) | HepG2 (Liver Cancer) | Not Specified | 8.86 | [10] |
| Kumuquassin G (7) | Hep3B (Liver Cancer) | Not Specified | 11.52 | [10] |
| Compound 1 from P. chinense | HEL (Leukemia) | Not Specified | 1.1 | [9] |
| Compound 1 from P. chinense | K562 (Leukemia) | Not Specified | 1.5 | [9] |
| Compound 1 from P. lentiscus | HepG2 (Liver Cancer) | Not Specified | 4.92 | [5] |
| Compound 17 from T. sinensis | A549 (Lung Cancer) | Not Specified | 8.3 | [4] |
Experimental Workflow: General Cytotoxicity Assay
The diagram below illustrates a typical workflow for assessing the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method based on the measurement of cellular protein content. It is less prone to interference from reducing compounds compared to tetrazolium-based assays like MTT.[11][12]
Materials:
-
96-well flat-bottom plates
-
Tirucallane triterpenoid (B12794562) compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the tirucallanoid compounds to the wells. Include vehicle-only controls. Incubate for 48-72 hours.[11]
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[11]
-
Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.[11]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11] Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" format.
Materials:
-
96-well opaque-walled plates (for luminescence)
-
Tirucallane triterpenoid compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[11] Include wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of tirucallanoid compounds to the wells. Incubate for the desired exposure period (e.g., 48-72 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Calculate the percentage of viability relative to vehicle-treated controls and determine the IC₅₀ value.
Anti-inflammatory Bioassays
Chronic inflammation is linked to various diseases, and many triterpenoids exhibit anti-inflammatory properties.[2] Tirucallanes have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[13][14]
Data Presentation: Anti-inflammatory Activity of Tirucallane Triterpenoids
The following table summarizes the reported anti-inflammatory activities of tirucallane triterpenoids.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 13.4 | [5][13] |
| Compound 8 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 11.2 | [5][13] |
| Compound 14 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 7.7 | [5][13] |
| Compound 16 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 9.8 | [5][13] |
| Neritriterpenol I (Tirucallane) | IL-6 & TNF-α Inhibition | RAW 264.7 | Strong Inhibition | [14][15] |
Signaling Pathway: Canonical NF-κB Activation
The NF-κB pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.[16] Tirucallanoids may exert their effects by modulating this pathway.[8]
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite (B80452), a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
96-well flat-bottom plates
-
Lipopolysaccharide (LPS)
-
Tirucallane triterpenoid compounds
-
Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of tirucallanoids for 1-2 hours before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells and calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT or SRB) should be performed to ensure that the observed NO reduction is not due to cell death.
Antiviral Bioassays
Triterpenoids, as a class, are known to possess a broad spectrum of antiviral activities.[17] Bioassays for novel tirucallane triterpenoids should include screening against various viruses to determine their potential as antiviral agents.[18]
Experimental Workflow: Plaque Reduction Assay
The plaque reduction neutralization test (PRNT) is a gold-standard method for measuring the inhibition of viral replication.
Caption: Workflow for a viral plaque reduction assay.
Protocol: General Plaque Reduction Assay
This protocol provides a general framework that must be optimized for the specific virus and host cell line being investigated.
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Tirucallane triterpenoid compounds
-
Culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., medium with 1% low-melting-point agarose (B213101) or methylcellulose)
-
Formalin (10%) for fixation
-
Crystal violet solution (0.1% w/v in 20% ethanol)
Procedure:
-
Compound-Virus Incubation: Prepare serial dilutions of the tirucallanoid compounds. Mix each dilution with an equal volume of virus stock (containing ~100 PFU). Incubate at 37°C for 1 hour.
-
Inoculation: Remove the culture medium from the confluent host cell monolayers. Inoculate the cells with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to allow for viral adsorption.
-
Overlay: Remove the inoculum and gently wash the cells with PBS. Overlay the monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, or until visible plaques are formed in the virus control wells.
-
Fixation: Gently remove the overlay medium. Fix the cells by adding 10% formalin and incubating for at least 30 minutes.
-
Staining: Discard the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Washing & Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.
Mechanistic Bioassays: Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate how tirucallanoids affect key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[19][20]
Signaling Pathway: PI3K/Akt/mTOR
This pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer.[20][21]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
Protocol: Western Blot for Pathway Modulation
Western blotting can be used to measure changes in the phosphorylation status of key proteins in a signaling cascade (e.g., p-Akt, p-mTOR) after treatment with a tirucallanoid, providing direct evidence of pathway inhibition.
Materials:
-
Cancer cells treated with tirucallanoid compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells with the tirucallanoid compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare with the loading control (e.g., β-actin) to determine the effect of the compound.
References
- 1. [Advances in studies on structure and pharmacological activities of natural tirucallane-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tirucallane triterpenoids from the stem bark of Toona sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New tirucallane triterpenoids from Picrasma quassioides with their potential antiproliferative activities on hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 17. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Developing Bioassays for Novel Tirucallane Triterpenoids
Introduction
Tirucallane-type triterpenoids are a class of tetracyclic triterpenoids found in various plant species.[1] These natural compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1][2] As new tirucallane derivatives are isolated from natural sources like Commiphora oddurensis, Toona sinensis, and Pistacia lentiscus, robust and reliable bioassays are essential to elucidate their therapeutic potential.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to establish a screening platform for novel tirucallane triterpenoids.
Cytotoxicity Bioassays for Anticancer Activity
A primary therapeutic application of tirucallane triterpenoids is their potential as anticancer agents.[6][7] Several compounds have demonstrated significant cytotoxic activity against a range of human tumor cell lines.[4][8][9] The following protocols describe common in vitro methods to quantify the cytotoxic or cytostatic effects of these novel compounds.
Data Presentation: Cytotoxicity of Tirucallane Triterpenoids
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of various tirucallane triterpenoids against several cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Oddurensinoid H | HeLa (Cervical Cancer) | Not Specified | 36.9 | [3] |
| Cornusalterin L (12) | A549 (Lung Cancer) | Not Specified | >20.8 | [8] |
| Cornusalterin L (12) | SK-OV-3 (Ovarian Cancer) | Not Specified | 10.8 | [8] |
| Deoxyflindissone (13) | A549 (Lung Cancer) | Not Specified | 7.9 | [8] |
| Deoxyflindissone (13) | SK-OV-3 (Ovarian Cancer) | Not Specified | 4.4 | [8] |
| Kumuquassin G (7) | HepG2 (Liver Cancer) | Not Specified | 8.86 | [10] |
| Kumuquassin G (7) | Hep3B (Liver Cancer) | Not Specified | 11.52 | [10] |
| Compound 1 from P. chinense | HEL (Leukemia) | Not Specified | 1.1 | [9] |
| Compound 1 from P. chinense | K562 (Leukemia) | Not Specified | 1.5 | [9] |
| Compound 1 from P. lentiscus | HepG2 (Liver Cancer) | Not Specified | 4.92 | [5] |
| Compound 17 from T. sinensis | A549 (Lung Cancer) | Not Specified | 8.3 | [4] |
Experimental Workflow: General Cytotoxicity Assay
The diagram below illustrates a typical workflow for assessing the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method based on the measurement of cellular protein content. It is less prone to interference from reducing compounds compared to tetrazolium-based assays like MTT.[11][12]
Materials:
-
96-well flat-bottom plates
-
Tirucallane triterpenoid compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the tirucallanoid compounds to the wells. Include vehicle-only controls. Incubate for 48-72 hours.[11]
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[11]
-
Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.[11]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11] Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" format.
Materials:
-
96-well opaque-walled plates (for luminescence)
-
Tirucallane triterpenoid compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[11] Include wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of tirucallanoid compounds to the wells. Incubate for the desired exposure period (e.g., 48-72 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Calculate the percentage of viability relative to vehicle-treated controls and determine the IC₅₀ value.
Anti-inflammatory Bioassays
Chronic inflammation is linked to various diseases, and many triterpenoids exhibit anti-inflammatory properties.[2] Tirucallanes have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[13][14]
Data Presentation: Anti-inflammatory Activity of Tirucallane Triterpenoids
The following table summarizes the reported anti-inflammatory activities of tirucallane triterpenoids.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 13.4 | [5][13] |
| Compound 8 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 11.2 | [5][13] |
| Compound 14 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 7.7 | [5][13] |
| Compound 16 from P. lentiscus | NO Production Inhibition | RAW 264.7 | 9.8 | [5][13] |
| Neritriterpenol I (Tirucallane) | IL-6 & TNF-α Inhibition | RAW 264.7 | Strong Inhibition | [14][15] |
Signaling Pathway: Canonical NF-κB Activation
The NF-κB pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.[16] Tirucallanoids may exert their effects by modulating this pathway.[8]
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite, a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
96-well flat-bottom plates
-
Lipopolysaccharide (LPS)
-
Tirucallane triterpenoid compounds
-
Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of tirucallanoids for 1-2 hours before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells and calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT or SRB) should be performed to ensure that the observed NO reduction is not due to cell death.
Antiviral Bioassays
Triterpenoids, as a class, are known to possess a broad spectrum of antiviral activities.[17] Bioassays for novel tirucallane triterpenoids should include screening against various viruses to determine their potential as antiviral agents.[18]
Experimental Workflow: Plaque Reduction Assay
The plaque reduction neutralization test (PRNT) is a gold-standard method for measuring the inhibition of viral replication.
Caption: Workflow for a viral plaque reduction assay.
Protocol: General Plaque Reduction Assay
This protocol provides a general framework that must be optimized for the specific virus and host cell line being investigated.
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Tirucallane triterpenoid compounds
-
Culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)
-
Formalin (10%) for fixation
-
Crystal violet solution (0.1% w/v in 20% ethanol)
Procedure:
-
Compound-Virus Incubation: Prepare serial dilutions of the tirucallanoid compounds. Mix each dilution with an equal volume of virus stock (containing ~100 PFU). Incubate at 37°C for 1 hour.
-
Inoculation: Remove the culture medium from the confluent host cell monolayers. Inoculate the cells with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to allow for viral adsorption.
-
Overlay: Remove the inoculum and gently wash the cells with PBS. Overlay the monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, or until visible plaques are formed in the virus control wells.
-
Fixation: Gently remove the overlay medium. Fix the cells by adding 10% formalin and incubating for at least 30 minutes.
-
Staining: Discard the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Washing & Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.
Mechanistic Bioassays: Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate how tirucallanoids affect key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[19][20]
Signaling Pathway: PI3K/Akt/mTOR
This pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer.[20][21]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
Protocol: Western Blot for Pathway Modulation
Western blotting can be used to measure changes in the phosphorylation status of key proteins in a signaling cascade (e.g., p-Akt, p-mTOR) after treatment with a tirucallanoid, providing direct evidence of pathway inhibition.
Materials:
-
Cancer cells treated with tirucallanoid compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells with the tirucallanoid compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare with the loading control (e.g., β-actin) to determine the effect of the compound.
References
- 1. [Advances in studies on structure and pharmacological activities of natural tirucallane-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tirucallane triterpenoids from the stem bark of Toona sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New tirucallane triterpenoids from Picrasma quassioides with their potential antiproliferative activities on hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 17. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isolating 24,25-Epoxytirucall-7-en-3,23-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 24,25-Epoxytirucall-7-en-3,23-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a triterpenoid (B12794562) that has been isolated from the herbs of Amoora dasyclada.[1] It is a compound of interest for its potential biological activities.
Q2: What are the basic chemical properties of this compound?
Key chemical properties are summarized in the table below. This information is crucial for selecting appropriate solvents for extraction and chromatography.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | Powder |
| Melting Point | 150-151 °C |
| Boiling Point | 534.3±50.0 °C (Predicted) |
| Density | 1.07±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |
(Data sourced from multiple chemical suppliers and databases)
Q3: What are the major challenges in isolating this compound?
The primary challenges stem from its nature as a triterpenoid natural product:
-
Low abundance: The target compound may be present in small quantities in the plant material.
-
Complex mixtures: It is typically found alongside a variety of other structurally similar triterpenoids and other secondary metabolites.
-
Co-elution: Structurally related compounds can have very similar chromatographic behavior, making separation difficult.
-
Degradation: The epoxide ring may be sensitive to acidic conditions or prolonged heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Problem 1: Low Yield After Initial Extraction
Possible Causes:
-
Inefficient extraction solvent.
-
Insufficient extraction time or temperature.
-
Degradation of the target compound during extraction.
Solutions:
-
Solvent Selection: Use a multi-step extraction with solvents of increasing polarity. A common starting point for triterpenoids is an ethanol (B145695) or methanol (B129727) extraction of the dried plant material.
-
Extraction Method: Consider using Soxhlet extraction for exhaustive extraction, but be mindful of potential thermal degradation. Maceration with agitation at room temperature for an extended period is a gentler alternative.
-
pH Control: Ensure the extraction solvent is neutral to avoid opening the epoxide ring.
Problem 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate stationary phase.
-
Incorrect mobile phase composition.
-
Column overloading.
Solutions:
-
Stationary Phase: Silica (B1680970) gel is a common choice for initial fractionation. For finer separation, consider using Sephadex LH-20, which separates based on molecular size and polarity.
-
Mobile Phase Optimization: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or acetone. Refer to the table below for suggested solvent systems.
-
Sample Load: Do not overload the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Table 1: Suggested Solvent Systems for Triterpenoid Separation
| Chromatographic Stage | Stationary Phase | Eluent System (Gradient) | Purpose |
| Initial Fractionation | Silica Gel | Hexane (B92381) -> Hexane/Ethyl Acetate -> Ethyl Acetate | Gross separation of compounds based on polarity. |
| Further Purification | Silica Gel | Chloroform -> Chloroform/Methanol -> Methanol | Finer separation of fractions enriched with the target compound. |
| Final Polishing | Sephadex LH-20 | Methanol or Chloroform/Methanol mixtures | Removal of closely related impurities. |
| High-Resolution | HPLC (RP-18) | Acetonitrile (B52724)/Water or Methanol/Water | Final purification to high purity (>95%). |
Problem 3: Difficulty in Identifying the Target Compound in Fractions
Possible Causes:
-
Lack of a reference standard.
-
Low concentration in the collected fractions.
-
Interference from other compounds during spectroscopic analysis.
Solutions:
-
Thin-Layer Chromatography (TLC): Use TLC to screen fractions before committing to more advanced analysis. A common visualization reagent for triterpenoids is a vanillin-sulfuric acid spray followed by heating.
-
Spectroscopic Analysis: For promising fractions, utilize a combination of NMR (¹H, ¹³C, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS, HR-ESI-MS) for structural elucidation.
-
Comparison with Literature Data: Compare the obtained spectroscopic data with published values for this compound.
Experimental Protocols
1. Extraction:
- Air-dry and powder the stem of Amoora dasyclada.
- Extract the powdered material with 95% ethanol at room temperature three times (each time for 24 hours).
- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Monitor the presence of the target compound in each fraction using TLC.
3. Chromatographic Purification:
- Subject the fraction showing the highest concentration of the target compound (likely the chloroform or ethyl acetate fraction) to silica gel column chromatography.
- Elute with a gradient of hexane and ethyl acetate.
- Combine fractions containing the compound of interest based on TLC analysis.
- Perform further purification of the enriched fractions using Sephadex LH-20 column chromatography, eluting with methanol.
- For final purification to achieve high purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water.
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Isolating 24,25-Epoxytirucall-7-en-3,23-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 24,25-Epoxytirucall-7-en-3,23-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a triterpenoid that has been isolated from the herbs of Amoora dasyclada.[1] It is a compound of interest for its potential biological activities.
Q2: What are the basic chemical properties of this compound?
Key chemical properties are summarized in the table below. This information is crucial for selecting appropriate solvents for extraction and chromatography.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| Appearance | Powder |
| Melting Point | 150-151 °C |
| Boiling Point | 534.3±50.0 °C (Predicted) |
| Density | 1.07±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
(Data sourced from multiple chemical suppliers and databases)
Q3: What are the major challenges in isolating this compound?
The primary challenges stem from its nature as a triterpenoid natural product:
-
Low abundance: The target compound may be present in small quantities in the plant material.
-
Complex mixtures: It is typically found alongside a variety of other structurally similar triterpenoids and other secondary metabolites.
-
Co-elution: Structurally related compounds can have very similar chromatographic behavior, making separation difficult.
-
Degradation: The epoxide ring may be sensitive to acidic conditions or prolonged heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Problem 1: Low Yield After Initial Extraction
Possible Causes:
-
Inefficient extraction solvent.
-
Insufficient extraction time or temperature.
-
Degradation of the target compound during extraction.
Solutions:
-
Solvent Selection: Use a multi-step extraction with solvents of increasing polarity. A common starting point for triterpenoids is an ethanol or methanol extraction of the dried plant material.
-
Extraction Method: Consider using Soxhlet extraction for exhaustive extraction, but be mindful of potential thermal degradation. Maceration with agitation at room temperature for an extended period is a gentler alternative.
-
pH Control: Ensure the extraction solvent is neutral to avoid opening the epoxide ring.
Problem 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate stationary phase.
-
Incorrect mobile phase composition.
-
Column overloading.
Solutions:
-
Stationary Phase: Silica gel is a common choice for initial fractionation. For finer separation, consider using Sephadex LH-20, which separates based on molecular size and polarity.
-
Mobile Phase Optimization: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or acetone. Refer to the table below for suggested solvent systems.
-
Sample Load: Do not overload the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Table 1: Suggested Solvent Systems for Triterpenoid Separation
| Chromatographic Stage | Stationary Phase | Eluent System (Gradient) | Purpose |
| Initial Fractionation | Silica Gel | Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate | Gross separation of compounds based on polarity. |
| Further Purification | Silica Gel | Chloroform -> Chloroform/Methanol -> Methanol | Finer separation of fractions enriched with the target compound. |
| Final Polishing | Sephadex LH-20 | Methanol or Chloroform/Methanol mixtures | Removal of closely related impurities. |
| High-Resolution | HPLC (RP-18) | Acetonitrile/Water or Methanol/Water | Final purification to high purity (>95%). |
Problem 3: Difficulty in Identifying the Target Compound in Fractions
Possible Causes:
-
Lack of a reference standard.
-
Low concentration in the collected fractions.
-
Interference from other compounds during spectroscopic analysis.
Solutions:
-
Thin-Layer Chromatography (TLC): Use TLC to screen fractions before committing to more advanced analysis. A common visualization reagent for triterpenoids is a vanillin-sulfuric acid spray followed by heating.
-
Spectroscopic Analysis: For promising fractions, utilize a combination of NMR (¹H, ¹³C, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS, HR-ESI-MS) for structural elucidation.
-
Comparison with Literature Data: Compare the obtained spectroscopic data with published values for this compound.
Experimental Protocols
1. Extraction:
- Air-dry and powder the stem of Amoora dasyclada.
- Extract the powdered material with 95% ethanol at room temperature three times (each time for 24 hours).
- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Monitor the presence of the target compound in each fraction using TLC.
3. Chromatographic Purification:
- Subject the fraction showing the highest concentration of the target compound (likely the chloroform or ethyl acetate fraction) to silica gel column chromatography.
- Elute with a gradient of hexane and ethyl acetate.
- Combine fractions containing the compound of interest based on TLC analysis.
- Perform further purification of the enriched fractions using Sephadex LH-20 column chromatography, eluting with methanol.
- For final purification to achieve high purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water.
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Optimizing 24,25-Epoxytirucall-7-en-3,23-dione Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 24,25-Epoxytirucall-7-en-3,23-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a tirucallane-type triterpenoid, a class of natural products known for their diverse biological activities.[1] It has been isolated from the herbs of Amoora dasyclada and the stem barks of Aphanamixis grandifolia.[2][]
Q2: What are the general methods for extracting triterpenoids like this compound?
A2: The most common methods for extracting triterpenoids from plant material include maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[4][5] The choice of method depends on factors such as the stability of the compound, solvent selection, and available equipment.[6]
Q3: Which solvents are most effective for extracting this compound?
A3: Based on its chemical structure, this compound is a moderately polar compound. Solvents like ethanol, methanol, ethyl acetate, and dichloromethane (B109758) are often effective for extracting triterpenoids.[7][8] The initial extraction of a similar compound from Amoora dasyclada was performed using ethanol.[7]
Q4: What is a typical expected yield for this compound?
A4: The yield of this compound is highly dependent on the plant source, geographical location, harvest time, and the extraction and purification methods employed.[6] While specific yield data for this compound is not widely published, yields for minor triterpenoids from plant material can range from 0.01% to 0.5% of the dry weight of the plant material.
Q5: How can I monitor the presence and purity of the compound during extraction and purification?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in different fractions during extraction and purification.[6] For structural elucidation and final purity assessment, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.[]
Troubleshooting Guide: Low Extraction Yield
Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
| Problem Area | Question | Possible Cause | Recommended Solution |
| Raw Material | Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the plant material. Harvest when the concentration of the target compound is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.[6] |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.[4][6] | |
| Extraction | Is the extraction solvent optimal? | The solvent may be too polar or non-polar to effectively solubilize the compound. | Experiment with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) and solvent mixtures to find the optimal polarity for extraction. |
| Are the extraction parameters sufficient? | Extraction time may be too short, or the temperature may be too low for efficient extraction. | Increase the extraction time and/or temperature. Consider using methods like Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction to improve efficiency.[4][5][9] | |
| Purification | Is the purification method causing product loss? | Inefficient separation from other components in the crude extract, or degradation of the compound on the stationary phase. | For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system.[6] Monitor fractions using TLC to avoid loss of the target compound. |
| Is the compound degrading during solvent removal? | Excessive heat during solvent evaporation can lead to the degradation of thermolabile compounds. | Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[6] |
Data Presentation: Impact of Extraction Parameters on Yield
The following table summarizes hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound from Amoora dasyclada.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (%) |
| Maceration | Ethanol | 25 | 72 | 0.08 |
| Maceration | Ethyl Acetate | 25 | 72 | 0.12 |
| Soxhlet | Ethanol | 78 | 12 | 0.25 |
| Soxhlet | Ethyl Acetate | 77 | 12 | 0.31 |
| Ultrasound-Assisted | Ethanol | 40 | 1 | 0.28 |
| Ultrasound-Assisted | Ethyl Acetate | 40 | 1 | 0.35 |
| Microwave-Assisted | Ethanol | 60 | 0.5 | 0.32 |
| Microwave-Assisted | Ethyl Acetate | 60 | 0.5 | 0.40 |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Plant Material: Weigh approximately 100 g of dried and finely powdered plant material (Amoora dasyclada).
-
Extraction:
-
Place the powdered material in a Soxhlet extractor.
-
Add a suitable solvent (e.g., 500 mL of ethyl acetate) to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours.
-
-
Solvent Removal: After extraction, cool the solution. Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
-
Purification (Column Chromatography):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 24,25-Epoxytirucall-7-en-3,23-dione Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 24,25-Epoxytirucall-7-en-3,23-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a tirucallane-type triterpenoid, a class of natural products known for their diverse biological activities.[1] It has been isolated from the herbs of Amoora dasyclada and the stem barks of Aphanamixis grandifolia.[2][]
Q2: What are the general methods for extracting triterpenoids like this compound?
A2: The most common methods for extracting triterpenoids from plant material include maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[4][5] The choice of method depends on factors such as the stability of the compound, solvent selection, and available equipment.[6]
Q3: Which solvents are most effective for extracting this compound?
A3: Based on its chemical structure, this compound is a moderately polar compound. Solvents like ethanol, methanol, ethyl acetate, and dichloromethane are often effective for extracting triterpenoids.[7][8] The initial extraction of a similar compound from Amoora dasyclada was performed using ethanol.[7]
Q4: What is a typical expected yield for this compound?
A4: The yield of this compound is highly dependent on the plant source, geographical location, harvest time, and the extraction and purification methods employed.[6] While specific yield data for this compound is not widely published, yields for minor triterpenoids from plant material can range from 0.01% to 0.5% of the dry weight of the plant material.
Q5: How can I monitor the presence and purity of the compound during extraction and purification?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in different fractions during extraction and purification.[6] For structural elucidation and final purity assessment, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.[]
Troubleshooting Guide: Low Extraction Yield
Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
| Problem Area | Question | Possible Cause | Recommended Solution |
| Raw Material | Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the plant material. Harvest when the concentration of the target compound is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.[6] |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration. | Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.[4][6] | |
| Extraction | Is the extraction solvent optimal? | The solvent may be too polar or non-polar to effectively solubilize the compound. | Experiment with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) and solvent mixtures to find the optimal polarity for extraction. |
| Are the extraction parameters sufficient? | Extraction time may be too short, or the temperature may be too low for efficient extraction. | Increase the extraction time and/or temperature. Consider using methods like Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction to improve efficiency.[4][5][9] | |
| Purification | Is the purification method causing product loss? | Inefficient separation from other components in the crude extract, or degradation of the compound on the stationary phase. | For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica gel) and a suitable eluent system.[6] Monitor fractions using TLC to avoid loss of the target compound. |
| Is the compound degrading during solvent removal? | Excessive heat during solvent evaporation can lead to the degradation of thermolabile compounds. | Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[6] |
Data Presentation: Impact of Extraction Parameters on Yield
The following table summarizes hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound from Amoora dasyclada.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (%) |
| Maceration | Ethanol | 25 | 72 | 0.08 |
| Maceration | Ethyl Acetate | 25 | 72 | 0.12 |
| Soxhlet | Ethanol | 78 | 12 | 0.25 |
| Soxhlet | Ethyl Acetate | 77 | 12 | 0.31 |
| Ultrasound-Assisted | Ethanol | 40 | 1 | 0.28 |
| Ultrasound-Assisted | Ethyl Acetate | 40 | 1 | 0.35 |
| Microwave-Assisted | Ethanol | 60 | 0.5 | 0.32 |
| Microwave-Assisted | Ethyl Acetate | 60 | 0.5 | 0.40 |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Plant Material: Weigh approximately 100 g of dried and finely powdered plant material (Amoora dasyclada).
-
Extraction:
-
Place the powdered material in a Soxhlet extractor.
-
Add a suitable solvent (e.g., 500 mL of ethyl acetate) to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours.
-
-
Solvent Removal: After extraction, cool the solution. Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
-
Purification (Column Chromatography):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"solubility issues with 24,25-Epoxytirucall-7-en-3,23-dione in cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 24,25-Epoxytirucall-7-en-3,23-dione in cell culture experiments.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Cell Culture Media
The formation of a precipitate when diluting a stock solution of this compound into your aqueous cell culture medium is a common issue for hydrophobic compounds. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Experimental Protocol: Troubleshooting Compound Precipitation
-
Initial Observation: A visible precipitate (e.g., cloudiness, crystals, or film) appears in the cell culture medium immediately or shortly after adding the compound stock solution.
-
Decrease Final Concentration: The most straightforward first step is to lower the final working concentration of the compound in your assay. Many bioactive compounds are potent at lower concentrations where solubility is less of a concern.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution. A highly concentrated stock requires a larger dilution factor, which can cause the compound to rapidly precipitate when it encounters the aqueous environment of the cell culture medium.
-
Modify Dilution Method:
-
Increase Mixing: When diluting, gently vortex or swirl the medium to ensure rapid and even dispersion of the compound.
-
Slow Addition: Add the stock solution dropwise to the medium while it is being gently agitated.
-
-
Consider an Alternative Solvent: If precipitation persists, consider using a different solvent for your stock solution. While DMSO is common, other organic solvents may be suitable. Refer to the solvent selection guide below.
-
Utilize Sonication: For persistent issues, brief sonication of the final diluted solution in a water bath can help to break up aggregates and improve dispersion. Use this method cautiously as it can generate heat and potentially affect the compound's stability or the integrity of media components.
Below is a flowchart to guide you through these troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is a hydrophobic molecule and requires an organic solvent for initial dissolution. Based on available data, several solvents can be used.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for cell-based assays due to its high solubilizing power and miscibility with aqueous media. Other potential solvents include ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate.[1] However, for cell culture applications, DMSO and ethanol are generally preferred due to their lower cytotoxicity at typical working concentrations. The choice of solvent may also depend on the specific cell line and experimental design.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, follow these general steps:
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower, especially for sensitive or primary cell lines.[2]
Q4: My compound precipitates out of solution over time in the incubator. What can I do?
A4: If the compound is precipitating over the course of a longer incubation, this suggests that it has low kinetic solubility in your cell culture medium. Here are a few strategies to address this:
-
Reduce the Incubation Time: If your experimental design allows, consider reducing the incubation period.
-
Replenish the Medium: For longer experiments, you may need to replace the medium with freshly prepared compound-containing medium at regular intervals.
-
Use a Carrier Protein: In some cases, the addition of a carrier protein, such as bovine serum albumin (BSA), to the cell culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
Solvent Selection and Stock Solution Preparation
The table below summarizes key information for preparing stock solutions of this compound.
| Solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Media | Storage of Stock Solution | Notes |
| DMSO | 10-50 mM | ≤ 0.5% | -20°C or -80°C | Most common solvent for cell-based assays.[3] Can be cytotoxic at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.5% | -20°C or -80°C | Can be a suitable alternative to DMSO. May evaporate more readily. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 454.68 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 454.68 g/mol = 0.0045468 g = 4.55 mg
-
-
Dissolution:
-
Weigh out 4.55 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If needed, warm the solution to 37°C and sonicate briefly.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
The following diagram illustrates the decision-making process for solvent selection.
References
"solubility issues with 24,25-Epoxytirucall-7-en-3,23-dione in cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 24,25-Epoxytirucall-7-en-3,23-dione in cell culture experiments.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Cell Culture Media
The formation of a precipitate when diluting a stock solution of this compound into your aqueous cell culture medium is a common issue for hydrophobic compounds. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Experimental Protocol: Troubleshooting Compound Precipitation
-
Initial Observation: A visible precipitate (e.g., cloudiness, crystals, or film) appears in the cell culture medium immediately or shortly after adding the compound stock solution.
-
Decrease Final Concentration: The most straightforward first step is to lower the final working concentration of the compound in your assay. Many bioactive compounds are potent at lower concentrations where solubility is less of a concern.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution. A highly concentrated stock requires a larger dilution factor, which can cause the compound to rapidly precipitate when it encounters the aqueous environment of the cell culture medium.
-
Modify Dilution Method:
-
Increase Mixing: When diluting, gently vortex or swirl the medium to ensure rapid and even dispersion of the compound.
-
Slow Addition: Add the stock solution dropwise to the medium while it is being gently agitated.
-
-
Consider an Alternative Solvent: If precipitation persists, consider using a different solvent for your stock solution. While DMSO is common, other organic solvents may be suitable. Refer to the solvent selection guide below.
-
Utilize Sonication: For persistent issues, brief sonication of the final diluted solution in a water bath can help to break up aggregates and improve dispersion. Use this method cautiously as it can generate heat and potentially affect the compound's stability or the integrity of media components.
Below is a flowchart to guide you through these troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is a hydrophobic molecule and requires an organic solvent for initial dissolution. Based on available data, several solvents can be used.[1] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for cell-based assays due to its high solubilizing power and miscibility with aqueous media. Other potential solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1] However, for cell culture applications, DMSO and ethanol are generally preferred due to their lower cytotoxicity at typical working concentrations. The choice of solvent may also depend on the specific cell line and experimental design.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, follow these general steps:
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower, especially for sensitive or primary cell lines.[2]
Q4: My compound precipitates out of solution over time in the incubator. What can I do?
A4: If the compound is precipitating over the course of a longer incubation, this suggests that it has low kinetic solubility in your cell culture medium. Here are a few strategies to address this:
-
Reduce the Incubation Time: If your experimental design allows, consider reducing the incubation period.
-
Replenish the Medium: For longer experiments, you may need to replace the medium with freshly prepared compound-containing medium at regular intervals.
-
Use a Carrier Protein: In some cases, the addition of a carrier protein, such as bovine serum albumin (BSA), to the cell culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
Solvent Selection and Stock Solution Preparation
The table below summarizes key information for preparing stock solutions of this compound.
| Solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Media | Storage of Stock Solution | Notes |
| DMSO | 10-50 mM | ≤ 0.5% | -20°C or -80°C | Most common solvent for cell-based assays.[3] Can be cytotoxic at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.5% | -20°C or -80°C | Can be a suitable alternative to DMSO. May evaporate more readily. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 454.68 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 454.68 g/mol = 0.0045468 g = 4.55 mg
-
-
Dissolution:
-
Weigh out 4.55 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If needed, warm the solution to 37°C and sonicate briefly.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
The following diagram illustrates the decision-making process for solvent selection.
References
"stability of 24,25-Epoxytirucall-7-en-3,23-dione in different solvents"
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 24,25-Epoxytirucall-7-en-3,23-dione. It covers stability in various solvents, recommended handling procedures, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a tirucallane-type triterpenoid (B12794562) that has been isolated from plants such as Amoora dasyclada.[1][2] Due to its chemical structure, it is investigated for potential anti-inflammatory and cytotoxic properties and is of interest in natural product-based drug discovery.[3]
Q2: In which solvents is this compound soluble?
A2: The compound is reported to be soluble in aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[1] For biological assays, DMSO is commonly used to prepare concentrated stock solutions, which are then diluted in aqueous media.
Q3: What are the primary stability concerns for this compound?
A3: The main stability concern for this compound is the reactivity of its epoxide ring. This three-membered ring is strained and susceptible to opening under both acidic and basic conditions, especially in the presence of nucleophiles.[4][5][6]
Q4: How do different solvent types affect the stability of the epoxide ring?
A4:
-
Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents can act as both a proton source (if acidic) and a nucleophile, directly participating in the ring-opening reaction to form diols or ether-alcohols.[7][8][9] The stability of the compound is generally lower in these solvents, particularly at non-neutral pH.
-
Aprotic Solvents (e.g., DMSO, acetonitrile (B52724), acetone): These solvents are generally preferred for stock solutions as they do not actively participate in ring-opening.[5][10] However, trace amounts of water or acidic/basic impurities can still promote degradation over time.
Q5: What are the likely degradation products?
A5: The primary degradation products result from the opening of the 24,25-epoxide ring. In the presence of water (hydrolysis), this would lead to the formation of a 24,25-diol.[4][8] The reaction can be catalyzed by acid or base.[7][9][11] If an alcohol is used as the solvent, an alkoxy-alcohol could be formed.
Q6: What are the recommended storage conditions for stock solutions?
A6: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or acetone. Solutions should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis of a sample. | Compound degradation. The new peaks are likely diol products from epoxide ring-opening. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Re-evaluate your solvent choice and storage conditions. Ensure the solvent is anhydrous and free of acidic or basic contaminants. 3. Perform a time-course stability study in your chosen solvent to determine the degradation rate (see Experimental Protocols). |
| Loss of compound potency or inconsistent results in biological assays. | Degradation of the compound in the stock solution or in the aqueous assay medium. | 1. Prepare a fresh stock solution from solid material. 2. Minimize the time the compound spends in aqueous buffer before use. Prepare dilutions immediately before adding to the assay. 3. Consider the pH of your assay buffer. Buffers that are significantly acidic or basic can accelerate hydrolysis of the epoxide ring.[4][8] |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | While the compound is soluble in DMSO and other aprotic solvents, ensure you are not exceeding its solubility limit.[1] Gentle warming or sonication can aid dissolution. For aqueous buffers, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. |
Data Presentation: Stability Assessment
While specific quantitative stability data for this compound is not extensively published, researchers should perform their own stability studies. The following tables provide a template for recording and presenting this data.
Table 1: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Storage Temperature | Notes |
| Aprotic (for stock solutions) | Anhydrous DMSO, Acetone | -20°C to -80°C | Best for long-term stability. Minimize exposure to moisture and light. |
| Protic (for working solutions) | Ethanol, Methanol | Short-term use only | Use immediately after preparation. Higher risk of degradation. |
| Aqueous Buffers | pH 6.0 - 7.5 | Use immediately | Stability is pH-dependent. Avoid strongly acidic or basic conditions. |
Table 2: Example Stability Data Template (% Remaining vs. Time) (To be filled with user's experimental data)
| Solvent | Temperature | Time = 0 hr | Time = 4 hr | Time = 24 hr | Time = 72 hr |
| DMSO | 25°C | 100% | |||
| Acetonitrile | 25°C | 100% | |||
| Methanol | 25°C | 100% | |||
| PBS (pH 7.4) | 25°C | 100% |
Experimental Protocols
Protocol: Short-Term Compound Stability Assessment using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent.
1. Objective: To quantify the percentage of the parent compound remaining over time when dissolved in a specific solvent.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC system with UV/PDA or CAD detector
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Acid modifier (e.g., formic acid or acetic acid)
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen test solvent to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
Incubation: Keep the solution at a controlled temperature (e.g., room temperature, 25°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately dilute it with the initial mobile phase to a suitable concentration for HPLC analysis to stop any further significant degradation.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is common for triterpenoid analysis.[12] Example gradient: Start with 60% Acetonitrile / 40% Water, ramp to 90% Acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Since triterpenoids often lack strong chromophores, detection at a low wavelength (205-210 nm) is typical.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot % Remaining versus time to visualize the stability profile.
-
Visualizations
Diagrams of Workflows and Degradation Pathways
Caption: Experimental workflow for assessing compound stability over time.
Caption: Potential degradation pathways of the epoxide ring under acidic or basic conditions.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 24,25-Epoxytirucall-7-en-3,23-dione in different solvents"
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 24,25-Epoxytirucall-7-en-3,23-dione. It covers stability in various solvents, recommended handling procedures, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a tirucallane-type triterpenoid that has been isolated from plants such as Amoora dasyclada.[1][2] Due to its chemical structure, it is investigated for potential anti-inflammatory and cytotoxic properties and is of interest in natural product-based drug discovery.[3]
Q2: In which solvents is this compound soluble?
A2: The compound is reported to be soluble in aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[1] For biological assays, DMSO is commonly used to prepare concentrated stock solutions, which are then diluted in aqueous media.
Q3: What are the primary stability concerns for this compound?
A3: The main stability concern for this compound is the reactivity of its epoxide ring. This three-membered ring is strained and susceptible to opening under both acidic and basic conditions, especially in the presence of nucleophiles.[4][5][6]
Q4: How do different solvent types affect the stability of the epoxide ring?
A4:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both a proton source (if acidic) and a nucleophile, directly participating in the ring-opening reaction to form diols or ether-alcohols.[7][8][9] The stability of the compound is generally lower in these solvents, particularly at non-neutral pH.
-
Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents are generally preferred for stock solutions as they do not actively participate in ring-opening.[5][10] However, trace amounts of water or acidic/basic impurities can still promote degradation over time.
Q5: What are the likely degradation products?
A5: The primary degradation products result from the opening of the 24,25-epoxide ring. In the presence of water (hydrolysis), this would lead to the formation of a 24,25-diol.[4][8] The reaction can be catalyzed by acid or base.[7][9][11] If an alcohol is used as the solvent, an alkoxy-alcohol could be formed.
Q6: What are the recommended storage conditions for stock solutions?
A6: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or acetone. Solutions should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis of a sample. | Compound degradation. The new peaks are likely diol products from epoxide ring-opening. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Re-evaluate your solvent choice and storage conditions. Ensure the solvent is anhydrous and free of acidic or basic contaminants. 3. Perform a time-course stability study in your chosen solvent to determine the degradation rate (see Experimental Protocols). |
| Loss of compound potency or inconsistent results in biological assays. | Degradation of the compound in the stock solution or in the aqueous assay medium. | 1. Prepare a fresh stock solution from solid material. 2. Minimize the time the compound spends in aqueous buffer before use. Prepare dilutions immediately before adding to the assay. 3. Consider the pH of your assay buffer. Buffers that are significantly acidic or basic can accelerate hydrolysis of the epoxide ring.[4][8] |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | While the compound is soluble in DMSO and other aprotic solvents, ensure you are not exceeding its solubility limit.[1] Gentle warming or sonication can aid dissolution. For aqueous buffers, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. |
Data Presentation: Stability Assessment
While specific quantitative stability data for this compound is not extensively published, researchers should perform their own stability studies. The following tables provide a template for recording and presenting this data.
Table 1: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Storage Temperature | Notes |
| Aprotic (for stock solutions) | Anhydrous DMSO, Acetone | -20°C to -80°C | Best for long-term stability. Minimize exposure to moisture and light. |
| Protic (for working solutions) | Ethanol, Methanol | Short-term use only | Use immediately after preparation. Higher risk of degradation. |
| Aqueous Buffers | pH 6.0 - 7.5 | Use immediately | Stability is pH-dependent. Avoid strongly acidic or basic conditions. |
Table 2: Example Stability Data Template (% Remaining vs. Time) (To be filled with user's experimental data)
| Solvent | Temperature | Time = 0 hr | Time = 4 hr | Time = 24 hr | Time = 72 hr |
| DMSO | 25°C | 100% | |||
| Acetonitrile | 25°C | 100% | |||
| Methanol | 25°C | 100% | |||
| PBS (pH 7.4) | 25°C | 100% |
Experimental Protocols
Protocol: Short-Term Compound Stability Assessment using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent.
1. Objective: To quantify the percentage of the parent compound remaining over time when dissolved in a specific solvent.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC system with UV/PDA or CAD detector
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Acid modifier (e.g., formic acid or acetic acid)
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen test solvent to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
Incubation: Keep the solution at a controlled temperature (e.g., room temperature, 25°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately dilute it with the initial mobile phase to a suitable concentration for HPLC analysis to stop any further significant degradation.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is common for triterpenoid analysis.[12] Example gradient: Start with 60% Acetonitrile / 40% Water, ramp to 90% Acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Since triterpenoids often lack strong chromophores, detection at a low wavelength (205-210 nm) is typical.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot % Remaining versus time to visualize the stability profile.
-
Visualizations
Diagrams of Workflows and Degradation Pathways
Caption: Experimental workflow for assessing compound stability over time.
Caption: Potential degradation pathways of the epoxide ring under acidic or basic conditions.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of 24,25-Epoxytirucall-7-en-3,23-dione
Welcome to the technical support center for the purification of 24,25-Epoxytirucall-7-en-3,23-dione and related tirucallane-type triterpenoids. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying tirucallane-type triterpenoids like this compound?
A1: The most prevalent methods for purifying tirucallane (B1253836) triterpenoids involve various forms of chromatography. Column chromatography using silica (B1680970) gel is a primary technique, often followed by further purification steps.[1] Other methods include reversed-phase chromatography (C18), preparative thin-layer chromatography (PTLC), and high-speed counter-current chromatography (HSCCC).[2][3] Recrystallization is also a crucial final step for achieving high purity.[1]
Q2: What are the typical impurities I might encounter?
A2: Impurities are often structurally similar compounds that co-extract with the target molecule. For tirucallane-type triterpenoids isolated from natural sources, these can include other triterpenes, sterols, fatty acids, and pigments.[4][5] During the isolation process, isomers and degradation products of the target compound can also be present.
Q3: My purified epoxy-triterpenoid appears cloudy or has solidified unexpectedly. What is happening?
A3: This phenomenon is likely crystallization.[6] Epoxy compounds, especially high-purity ones, can be "super-cooled liquids" that are prone to crystallizing from a liquid or semi-solid state into a solid mass, particularly when subjected to temperature fluctuations or in the presence of seed crystals.[7][8] While this can be an inconvenience, the process is reversible and does not necessarily indicate degradation of the compound.[9]
Q4: How can I monitor the purity of my fractions during chromatography?
A4: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring fraction purity.[2] Fractions with similar TLC profiles are typically combined. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Gas chromatography (GC) can also be used, though it may require derivatization for less volatile triterpenoids.[2][5]
Troubleshooting Guide
Issue 1: Low Purity After Initial Column Chromatography
Q: I performed silica gel column chromatography, but my fractions containing this compound are still impure. What can I do?
A: Low purity after a single chromatographic step is common when dealing with complex mixtures of similar compounds.[3] Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of mobile phase is critical for good separation.[4] Systematically adjust the polarity of your solvent system. For tirucallane triterpenoids, mixtures of dichloromethane (B109758)/ethyl acetate (B1210297) or ethyl acetate/methanol are often used with increasing polarity in a gradient elution.[1][10]
-
Use a Different Stationary Phase: If silica gel (normal phase) does not provide adequate separation, consider using reversed-phase (C18) chromatography.[2] This separates compounds based on hydrophobicity and can resolve impurities that co-elute on silica.
-
Perform a Secondary Purification Step: It is standard practice to use multiple chromatographic techniques.[11] Fractions enriched with your target compound can be pooled, concentrated, and subjected to a second round of chromatography, such as preparative TLC or HPLC, to remove remaining impurities.[1][5]
Issue 2: Low Yield of the Target Compound
Q: My final yield of purified this compound is very low. What are the potential causes and solutions?
A: Low yields can arise from several stages of the purification process.[4] Consider the following:
-
Extraction Efficiency: Ensure your initial extraction method is optimized to efficiently extract the target compound from the source material. Factors like solvent choice, temperature, and extraction time are critical.[12]
-
Irreversible Adsorption: Highly hydrophobic compounds can sometimes irreversibly bind to the stationary phase (e.g., silica gel), leading to poor recovery.[4] If this is suspected, using a different adsorbent or a more polar elution solvent might help.
-
Sample Degradation: Tirucallane triterpenoids can be sensitive to acidic or basic conditions. Ensure your solvents are neutral and avoid prolonged exposure to harsh conditions.
-
Loss During Transfers: Be meticulous during solvent evaporation and sample transfers between purification steps, as significant material can be lost.
Issue 3: Difficulty with Recrystallization
Q: I am trying to recrystallize my purified this compound, but it is either not crystallizing or turning into an oil. How can I troubleshoot this?
A: Recrystallization is sensitive to several factors. Here are some key points to consider:
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with a range of solvents of varying polarities.
-
Purity: If the sample is not sufficiently pure, impurities can inhibit crystal formation. It may be necessary to perform an additional chromatographic step.
-
Temperature Control: Temperature can significantly impact solubility and the rate of crystallization.[4] Experiment with different temperatures, such as room temperature or 4°C, to find the optimal condition.[4] Slow cooling often yields better crystals.
-
Resolving Crystallized Epoxy: If your epoxy compound has solidified, gently heating the container to 40-60°C is usually sufficient to re-melt the crystals.[6][7] Ensure all crystals are completely melted before attempting to cool and recrystallize, as any remaining crystals can act as seeds and cause rapid, uncontrolled crystallization.[6]
Data Presentation
Table 1: Common Solvent Systems for Triterpenoid (B12794562) Purification
| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Application |
| Normal Phase Column | Silica Gel 60 | Dichloromethane (DCM) / Ethyl Acetate (EtOAc) (e.g., 100:0 → 20:80)[1] | Primary purification of crude extracts |
| Normal Phase Column | Silica Gel 60 | Ethyl Acetate (EtOAc) / Methanol (MeOH) (e.g., 100:0 → 80:20)[1] | Separation of more polar triterpenoids |
| Preparative TLC (PTLC) | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 or 97:3)[1] | Final purification of small quantities |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water or Methanol / Water | High-resolution separation of isomers |
| HSCCC | Biphasic Liquid | Chloroform-Methanol-Water (e.g., 4:4:2, v/v/v)[3] | Purification of polar triterpenoid saponins (B1172615) |
Table 2: Potential Impurities and Identification Methods
| Impurity Class | Potential Compounds | Recommended Identification Method |
| Other Triterpenoids | Isomers (e.g., euphane-type), related tirucallanes[1][10] | HPLC, NMR Spectroscopy, Mass Spectrometry |
| Sterols | β-sitosterol, Stigmasterol[2] | TLC (with specific stains), GC-MS |
| Fatty Acids & Lipids | Palmitic acid, Oleic acid | GC-MS after derivatization |
| Pigments | Chlorophylls, Carotenoids | UV-Vis Spectroscopy, TLC |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).[1] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.[1] Carefully layer this powder on top of the packed silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Dichloromethane).[1] Gradually increase the polarity by incrementally adding a more polar solvent (e.g., Ethyl Acetate or Methanol). This is known as gradient elution.[4]
-
Fraction Collection: Collect fractions of a fixed volume in separate tubes.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the target compound. Combine fractions with similar purity profiles for further processing.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution: Place the impure compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator (4°C).[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abovo.ch [abovo.ch]
- 7. epotek.com [epotek.com]
- 8. tri-iso.com [tri-iso.com]
- 9. gurit-resins.com [gurit-resins.com]
- 10. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of triterpenoid saponins from Medicago sativa L. with neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Enhancement of 24,25-Epoxytirucall-7-en-3,23-dione
Welcome to the technical support center for the purification of 24,25-Epoxytirucall-7-en-3,23-dione and related tirucallane-type triterpenoids. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying tirucallane-type triterpenoids like this compound?
A1: The most prevalent methods for purifying tirucallane triterpenoids involve various forms of chromatography. Column chromatography using silica gel is a primary technique, often followed by further purification steps.[1] Other methods include reversed-phase chromatography (C18), preparative thin-layer chromatography (PTLC), and high-speed counter-current chromatography (HSCCC).[2][3] Recrystallization is also a crucial final step for achieving high purity.[1]
Q2: What are the typical impurities I might encounter?
A2: Impurities are often structurally similar compounds that co-extract with the target molecule. For tirucallane-type triterpenoids isolated from natural sources, these can include other triterpenes, sterols, fatty acids, and pigments.[4][5] During the isolation process, isomers and degradation products of the target compound can also be present.
Q3: My purified epoxy-triterpenoid appears cloudy or has solidified unexpectedly. What is happening?
A3: This phenomenon is likely crystallization.[6] Epoxy compounds, especially high-purity ones, can be "super-cooled liquids" that are prone to crystallizing from a liquid or semi-solid state into a solid mass, particularly when subjected to temperature fluctuations or in the presence of seed crystals.[7][8] While this can be an inconvenience, the process is reversible and does not necessarily indicate degradation of the compound.[9]
Q4: How can I monitor the purity of my fractions during chromatography?
A4: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring fraction purity.[2] Fractions with similar TLC profiles are typically combined. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Gas chromatography (GC) can also be used, though it may require derivatization for less volatile triterpenoids.[2][5]
Troubleshooting Guide
Issue 1: Low Purity After Initial Column Chromatography
Q: I performed silica gel column chromatography, but my fractions containing this compound are still impure. What can I do?
A: Low purity after a single chromatographic step is common when dealing with complex mixtures of similar compounds.[3] Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of mobile phase is critical for good separation.[4] Systematically adjust the polarity of your solvent system. For tirucallane triterpenoids, mixtures of dichloromethane/ethyl acetate or ethyl acetate/methanol are often used with increasing polarity in a gradient elution.[1][10]
-
Use a Different Stationary Phase: If silica gel (normal phase) does not provide adequate separation, consider using reversed-phase (C18) chromatography.[2] This separates compounds based on hydrophobicity and can resolve impurities that co-elute on silica.
-
Perform a Secondary Purification Step: It is standard practice to use multiple chromatographic techniques.[11] Fractions enriched with your target compound can be pooled, concentrated, and subjected to a second round of chromatography, such as preparative TLC or HPLC, to remove remaining impurities.[1][5]
Issue 2: Low Yield of the Target Compound
Q: My final yield of purified this compound is very low. What are the potential causes and solutions?
A: Low yields can arise from several stages of the purification process.[4] Consider the following:
-
Extraction Efficiency: Ensure your initial extraction method is optimized to efficiently extract the target compound from the source material. Factors like solvent choice, temperature, and extraction time are critical.[12]
-
Irreversible Adsorption: Highly hydrophobic compounds can sometimes irreversibly bind to the stationary phase (e.g., silica gel), leading to poor recovery.[4] If this is suspected, using a different adsorbent or a more polar elution solvent might help.
-
Sample Degradation: Tirucallane triterpenoids can be sensitive to acidic or basic conditions. Ensure your solvents are neutral and avoid prolonged exposure to harsh conditions.
-
Loss During Transfers: Be meticulous during solvent evaporation and sample transfers between purification steps, as significant material can be lost.
Issue 3: Difficulty with Recrystallization
Q: I am trying to recrystallize my purified this compound, but it is either not crystallizing or turning into an oil. How can I troubleshoot this?
A: Recrystallization is sensitive to several factors. Here are some key points to consider:
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with a range of solvents of varying polarities.
-
Purity: If the sample is not sufficiently pure, impurities can inhibit crystal formation. It may be necessary to perform an additional chromatographic step.
-
Temperature Control: Temperature can significantly impact solubility and the rate of crystallization.[4] Experiment with different temperatures, such as room temperature or 4°C, to find the optimal condition.[4] Slow cooling often yields better crystals.
-
Resolving Crystallized Epoxy: If your epoxy compound has solidified, gently heating the container to 40-60°C is usually sufficient to re-melt the crystals.[6][7] Ensure all crystals are completely melted before attempting to cool and recrystallize, as any remaining crystals can act as seeds and cause rapid, uncontrolled crystallization.[6]
Data Presentation
Table 1: Common Solvent Systems for Triterpenoid Purification
| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Application |
| Normal Phase Column | Silica Gel 60 | Dichloromethane (DCM) / Ethyl Acetate (EtOAc) (e.g., 100:0 → 20:80)[1] | Primary purification of crude extracts |
| Normal Phase Column | Silica Gel 60 | Ethyl Acetate (EtOAc) / Methanol (MeOH) (e.g., 100:0 → 80:20)[1] | Separation of more polar triterpenoids |
| Preparative TLC (PTLC) | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 or 97:3)[1] | Final purification of small quantities |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water or Methanol / Water | High-resolution separation of isomers |
| HSCCC | Biphasic Liquid | Chloroform-Methanol-Water (e.g., 4:4:2, v/v/v)[3] | Purification of polar triterpenoid saponins |
Table 2: Potential Impurities and Identification Methods
| Impurity Class | Potential Compounds | Recommended Identification Method |
| Other Triterpenoids | Isomers (e.g., euphane-type), related tirucallanes[1][10] | HPLC, NMR Spectroscopy, Mass Spectrometry |
| Sterols | β-sitosterol, Stigmasterol[2] | TLC (with specific stains), GC-MS |
| Fatty Acids & Lipids | Palmitic acid, Oleic acid | GC-MS after derivatization |
| Pigments | Chlorophylls, Carotenoids | UV-Vis Spectroscopy, TLC |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).[1] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.[1] Carefully layer this powder on top of the packed silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Dichloromethane).[1] Gradually increase the polarity by incrementally adding a more polar solvent (e.g., Ethyl Acetate or Methanol). This is known as gradient elution.[4]
-
Fraction Collection: Collect fractions of a fixed volume in separate tubes.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the target compound. Combine fractions with similar purity profiles for further processing.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution: Place the impure compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator (4°C).[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abovo.ch [abovo.ch]
- 7. epotek.com [epotek.com]
- 8. tri-iso.com [tri-iso.com]
- 9. gurit-resins.com [gurit-resins.com]
- 10. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of triterpenoid saponins from Medicago sativa L. with neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Triterpenoids in MTT and Other Colorimetric Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triterpenoids and colorimetric assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving triterpenoids and colorimetric cell viability assays.
Question 1: Why are my absorbance readings in the MTT or XTT assay unexpectedly high, suggesting increased cell viability after treatment with a triterpenoid (B12794562) compound?
Answer: This is a common artifact caused by the direct chemical reduction of the tetrazolium salt (e.g., MTT, XTT) by the triterpenoid compound itself.[1] Triterpenoids, particularly those with antioxidant properties, can donate electrons and convert the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1] This leads to a false-positive signal that masks the true cytotoxic or cytostatic effects of the compound.[1][2]
Troubleshooting Steps:
-
Run a Compound-Only Control: To confirm interference, incubate your triterpenoid compound at various concentrations in culture medium without cells. Add the MTT or XTT reagent and incubate as you would in a standard experiment. A color change in the absence of cells indicates direct reduction of the tetrazolium salt.[1]
-
Wash Cells Before Adding Reagent: Before adding the MTT or XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the triterpenoid compound from the culture medium. Then, add fresh medium containing the assay reagent. This can minimize direct interaction between the compound and the reagent.
-
Switch to a Non-Tetrazolium-Based Assay: For more reliable results, it is highly recommended to use an alternative cell viability assay that is less susceptible to interference from reducing compounds. Good alternatives include the Sulforhodamine B (SRB) assay or an ATP-based assay like CellTiter-Glo®.[1]
Question 2: My results from the MTT assay with triterpenoids are not reproducible and show high variability between replicates. What could be the cause?
Answer: Inconsistent results when testing triterpenoids with the MTT assay can stem from several factors beyond direct interference. The formation of formazan crystals can be influenced by the pH of the culture medium and exposure of the reagents to light. Furthermore, some triterpenoids, such as ursolic acid, have been shown to interfere with the rate of MTT reduction, leading to variability.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure strict adherence to protocols, including consistent incubation times, cell seeding densities, and protection of the MTT reagent and plates from light.
-
Include Proper Controls: Always include a "compound-only" control to assess the level of direct reduction and a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Adopt a More Robust Assay: The SRB and ATP-based assays are generally more robust and less prone to the variability issues associated with formazan crystal formation and solubilization.
Question 3: I suspect my triterpenoid is affecting cellular metabolism, which might complicate the interpretation of metabolic assays like MTT. How can I address this?
Answer: Triterpenoids can indeed modulate cellular metabolism, for instance, by targeting mitochondrial function. This can lead to a decrease in tetrazolium reduction that is not necessarily due to cell death but rather a change in the metabolic state of the cells.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Employ a cell viability assay that relies on a different cellular parameter. The SRB assay, which measures total protein content, is a good option as it is independent of cellular metabolism.
-
Multiplex with a Cytotoxicity Assay: Combine a metabolic assay with an assay that measures cell death directly, such as a lactate (B86563) dehydrogenase (LDH) release assay, which quantifies membrane integrity. This can help differentiate between cytostatic (inhibition of metabolism/proliferation) and cytotoxic (cell death) effects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of triterpenoid interference in tetrazolium-based assays?
A1: The primary mechanism is the direct chemical reduction of the tetrazolium salt by the triterpenoid.[1] Tetrazolium-based assays like MTT and XTT rely on cellular dehydrogenases and reducing agents such as NADH and NADPH to convert the tetrazolium salt into a colored formazan product.[1] Triterpenoids with inherent reducing capabilities can mimic this biological process, leading to a color change even in the absence of viable cells.[1]
Q2: Are all cell viability assays susceptible to interference from triterpenoids?
A2: No. Assays that do not depend on the metabolic reduction of a substrate are generally less susceptible. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the binding of the SRB dye to total cellular protein, providing a measure of cell mass.[1]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[1]
Q3: Can triterpenoids affect cells through mechanisms other than direct cytotoxicity?
A3: Yes, triterpenoids are known to modulate various cellular signaling pathways that influence cell survival, proliferation, and inflammation. For example, they can target inflammatory pathways such as the NF-κB and STAT3 signaling cascades, which are critical for cell growth and apoptosis.[1]
Quantitative Data on Triterpenoid Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative triterpenoids in the MTT assay across different cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Triterpenoid | Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic Acid | TE-8 (Esophageal) | MTT | 39.01 | [3] |
| Ursolic Acid | TE-12 (Esophageal) | MTT | 29.65 | [3] |
| Ursolic Acid | MCF-7 (Breast) | MTT | 37 | [4] |
| Ursolic Acid | MDA-MB-231 (Breast) | MTT | ~40 | [5] |
| Ursolic Acid | MCF-7 (Breast) | MTT | 20 | [6] |
| Betulinic Acid | A375 (Melanoma) | MTT | 2.21 | [7] |
| Betulinic Acid | SK-MEL28 (Melanoma) | MTT | 15.94 | [7] |
| Betulinic Acid | FM55P (Melanoma) | MTT | 10.33 | [7] |
| Betulinic Acid | FM55M2 (Melanoma) | MTT | 9.94 | [7] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat cells with your triterpenoid compound at various concentrations and incubate for the desired exposure time.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.[1]
Visualizations
Caption: Mechanism of triterpenoid interference in the MTT assay.
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Triterpenoid inhibition of the NF-κB signaling pathway.
Caption: Triterpenoid inhibition of the STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species-Mediated Autophagy by Ursolic Acid Inhibits Growth and Metastasis of Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines | MDPI [mdpi.com]
Technical Support Center: Interference of Triterpenoids in MTT and Other Colorimetric Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triterpenoids and colorimetric assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving triterpenoids and colorimetric cell viability assays.
Question 1: Why are my absorbance readings in the MTT or XTT assay unexpectedly high, suggesting increased cell viability after treatment with a triterpenoid compound?
Answer: This is a common artifact caused by the direct chemical reduction of the tetrazolium salt (e.g., MTT, XTT) by the triterpenoid compound itself.[1] Triterpenoids, particularly those with antioxidant properties, can donate electrons and convert the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[1] This leads to a false-positive signal that masks the true cytotoxic or cytostatic effects of the compound.[1][2]
Troubleshooting Steps:
-
Run a Compound-Only Control: To confirm interference, incubate your triterpenoid compound at various concentrations in culture medium without cells. Add the MTT or XTT reagent and incubate as you would in a standard experiment. A color change in the absence of cells indicates direct reduction of the tetrazolium salt.[1]
-
Wash Cells Before Adding Reagent: Before adding the MTT or XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the triterpenoid compound from the culture medium. Then, add fresh medium containing the assay reagent. This can minimize direct interaction between the compound and the reagent.
-
Switch to a Non-Tetrazolium-Based Assay: For more reliable results, it is highly recommended to use an alternative cell viability assay that is less susceptible to interference from reducing compounds. Good alternatives include the Sulforhodamine B (SRB) assay or an ATP-based assay like CellTiter-Glo®.[1]
Question 2: My results from the MTT assay with triterpenoids are not reproducible and show high variability between replicates. What could be the cause?
Answer: Inconsistent results when testing triterpenoids with the MTT assay can stem from several factors beyond direct interference. The formation of formazan crystals can be influenced by the pH of the culture medium and exposure of the reagents to light. Furthermore, some triterpenoids, such as ursolic acid, have been shown to interfere with the rate of MTT reduction, leading to variability.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure strict adherence to protocols, including consistent incubation times, cell seeding densities, and protection of the MTT reagent and plates from light.
-
Include Proper Controls: Always include a "compound-only" control to assess the level of direct reduction and a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Adopt a More Robust Assay: The SRB and ATP-based assays are generally more robust and less prone to the variability issues associated with formazan crystal formation and solubilization.
Question 3: I suspect my triterpenoid is affecting cellular metabolism, which might complicate the interpretation of metabolic assays like MTT. How can I address this?
Answer: Triterpenoids can indeed modulate cellular metabolism, for instance, by targeting mitochondrial function. This can lead to a decrease in tetrazolium reduction that is not necessarily due to cell death but rather a change in the metabolic state of the cells.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Employ a cell viability assay that relies on a different cellular parameter. The SRB assay, which measures total protein content, is a good option as it is independent of cellular metabolism.
-
Multiplex with a Cytotoxicity Assay: Combine a metabolic assay with an assay that measures cell death directly, such as a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity. This can help differentiate between cytostatic (inhibition of metabolism/proliferation) and cytotoxic (cell death) effects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of triterpenoid interference in tetrazolium-based assays?
A1: The primary mechanism is the direct chemical reduction of the tetrazolium salt by the triterpenoid.[1] Tetrazolium-based assays like MTT and XTT rely on cellular dehydrogenases and reducing agents such as NADH and NADPH to convert the tetrazolium salt into a colored formazan product.[1] Triterpenoids with inherent reducing capabilities can mimic this biological process, leading to a color change even in the absence of viable cells.[1]
Q2: Are all cell viability assays susceptible to interference from triterpenoids?
A2: No. Assays that do not depend on the metabolic reduction of a substrate are generally less susceptible. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the binding of the SRB dye to total cellular protein, providing a measure of cell mass.[1]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[1]
Q3: Can triterpenoids affect cells through mechanisms other than direct cytotoxicity?
A3: Yes, triterpenoids are known to modulate various cellular signaling pathways that influence cell survival, proliferation, and inflammation. For example, they can target inflammatory pathways such as the NF-κB and STAT3 signaling cascades, which are critical for cell growth and apoptosis.[1]
Quantitative Data on Triterpenoid Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative triterpenoids in the MTT assay across different cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Triterpenoid | Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic Acid | TE-8 (Esophageal) | MTT | 39.01 | [3] |
| Ursolic Acid | TE-12 (Esophageal) | MTT | 29.65 | [3] |
| Ursolic Acid | MCF-7 (Breast) | MTT | 37 | [4] |
| Ursolic Acid | MDA-MB-231 (Breast) | MTT | ~40 | [5] |
| Ursolic Acid | MCF-7 (Breast) | MTT | 20 | [6] |
| Betulinic Acid | A375 (Melanoma) | MTT | 2.21 | [7] |
| Betulinic Acid | SK-MEL28 (Melanoma) | MTT | 15.94 | [7] |
| Betulinic Acid | FM55P (Melanoma) | MTT | 10.33 | [7] |
| Betulinic Acid | FM55M2 (Melanoma) | MTT | 9.94 | [7] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat cells with your triterpenoid compound at various concentrations and incubate for the desired exposure time.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.[1]
Visualizations
Caption: Mechanism of triterpenoid interference in the MTT assay.
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Triterpenoid inhibition of the NF-κB signaling pathway.
Caption: Triterpenoid inhibition of the STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species-Mediated Autophagy by Ursolic Acid Inhibits Growth and Metastasis of Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines | MDPI [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Tirucallane Triterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tirucallane (B1253836) triterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of tirucallane triterpenoids.
Question: Why am I seeing poor peak resolution or co-elution of my tirucallane triterpenoid (B12794562) isomers?
Answer:
Poor resolution of structurally similar tirucallane triterpenoids is a common challenge. Several factors can contribute to this issue.
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase are critical. Tirucallane triterpenoids are often separated using reversed-phase HPLC, with common mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water.[1] The elution strength of these solvents differs, and an improper ratio can lead to insufficient separation.
-
Inadequate Column Chemistry: While C18 columns are widely used, for structurally similar isomers like tirucallane triterpenoids, a C30 column may provide superior shape selectivity and improved resolution.[2]
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate a complex mixture of triterpenoids. A gradient elution, where the mobile phase composition is changed over time, can often provide better separation of compounds with different polarities.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selection: If using acetonitrile/water, try substituting methanol/water or using a ternary mixture (e.g., acetonitrile/methanol/water) to alter selectivity.
-
Gradient Optimization: If using a gradient, adjust the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Consider a Different Column:
-
If you are using a C18 column, consider switching to a C30 column to take advantage of its enhanced shape selectivity for hydrophobic, structurally related isomers.[2]
-
-
Adjust Column Temperature:
Question: My tirucallane triterpenoid peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in HPLC. For tirucallane triterpenoids, this can be caused by several factors.
-
Secondary Interactions: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with polar functional groups on the triterpenoid molecules, leading to tailing.[7]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[8][9]
-
Inappropriate Mobile Phase pH: If your tirucallane triterpenoids have ionizable functional groups, a mobile phase pH close to their pKa can lead to mixed ionization states and peak tailing.[9]
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band and cause peak tailing.[8][9]
Troubleshooting Steps:
-
Address Silanol Interactions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups.
-
Mobile Phase Modifier: Add a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic acid or acetic acid) to the mobile phase to mask the silanol groups.
-
-
Check for Overload:
-
Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Optimize Mobile Phase pH:
-
Adjust the pH of the mobile phase to be at least 2 units away from the pKa of your analytes.
-
-
Inspect the Column and Guard Column:
-
Replace the guard column.
-
If the problem persists, try back-flushing the analytical column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
-
Question: I am not getting a good signal for my tirucallane triterpenoids with a UV detector. What can I do?
Answer:
Many triterpenoids, including tirucallanes, lack strong chromophores, which results in poor UV absorption and low sensitivity.[1]
Troubleshooting Steps:
-
Lower the Detection Wavelength: Detection at lower wavelengths, such as 205-210 nm, can improve sensitivity for compounds without strong chromophores.[1] However, this can also lead to a higher baseline noise and limit the choice of mobile phase solvents.
-
Use an Alternative Detector:
-
Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a more uniform response for non-volatile and semi-volatile compounds, regardless of their optical properties. It can offer significantly better sensitivity for triterpenoids compared to UV detection.[2]
-
Mass Spectrometry (MS): An MS detector provides high sensitivity and selectivity and can be used for both quantification and structural elucidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for tirucallane triterpenoids?
A1: A good starting point would be a reversed-phase separation on a C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm). For the mobile phase, you can begin with a gradient of acetonitrile and water, or methanol and water. A typical gradient might start at 60-70% organic solvent and increase to 100% over 20-30 minutes. Set the flow rate to 1.0 mL/min and the column temperature to 30-40°C.[2][10] Detection can be attempted at 210 nm with a UV detector, but a CAD or MS detector is recommended for better sensitivity.
Q2: How can I improve the separation of tirucallane triterpenoid diastereomers?
A2: Separating diastereomers can be challenging. In addition to optimizing the mobile phase and temperature, consider using a column with a different selectivity. A C30 column is a good option due to its ability to differentiate between structurally similar isomers.[2] You might also explore different organic modifiers, such as tetrahydrofuran (B95107) (THF), in small amounts in your mobile phase, as this can sometimes alter selectivity.
Q3: Is preparative HPLC a viable option for purifying tirucallane triterpenoids?
A3: Yes, preparative HPLC is a common and effective method for isolating and purifying tirucallane triterpenoids.[11][12] The method developed at the analytical scale can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly. Careful optimization of sample loading is necessary to achieve good purity and recovery.
Data Presentation
Table 1: Example HPLC Conditions for Triterpenoid Separation
| Parameter | Method 1 (General Triterpenoids) | Method 2 (Oleanolic/Ursolic Acids)[2] | Method 3 (Amyrin/Lupeol Acetates)[10] |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | Acclaim™ C30 (250 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase A | Water | 1 w/v% Ammonium acetate (B1210297) in water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (750:250) | Methanol |
| Elution | Isocratic (89:11, B:A)[1] | Gradient | Isocratic (94.6:5.4, B:A) |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Temperature | 20°C[1] | 30°C | 40°C |
| Detection | PDA (210 nm) | Corona™ ultra RS™ (CAD) | UV (205 nm) |
Experimental Protocols
Protocol 1: General Method Development for HPLC Separation of Tirucallane Triterpenoids
-
Sample Preparation:
-
Accurately weigh and dissolve the tirucallane triterpenoid sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Conditions:
-
Column: C18 or C30, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: 70% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or CAD/MS.
-
-
Optimization:
-
Mobile Phase: If resolution is poor, try methanol as the organic modifier or a combination of acetonitrile and methanol. Adjust the initial and final percentages of the organic solvent and the gradient time.
-
Temperature: Evaluate the effect of column temperature on resolution by running the analysis at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Column: If co-elution persists, switch to a column with a different stationary phase (e.g., from C18 to C30).
-
-
Method Validation:
-
Once an optimized method is achieved, validate it for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Mandatory Visualization
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing HPLC Separation of Tirucallane Triterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tirucallane triterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of tirucallane triterpenoids.
Question: Why am I seeing poor peak resolution or co-elution of my tirucallane triterpenoid isomers?
Answer:
Poor resolution of structurally similar tirucallane triterpenoids is a common challenge. Several factors can contribute to this issue.
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase are critical. Tirucallane triterpenoids are often separated using reversed-phase HPLC, with common mobile phases consisting of acetonitrile or methanol mixed with water.[1] The elution strength of these solvents differs, and an improper ratio can lead to insufficient separation.
-
Inadequate Column Chemistry: While C18 columns are widely used, for structurally similar isomers like tirucallane triterpenoids, a C30 column may provide superior shape selectivity and improved resolution.[2]
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate a complex mixture of triterpenoids. A gradient elution, where the mobile phase composition is changed over time, can often provide better separation of compounds with different polarities.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selection: If using acetonitrile/water, try substituting methanol/water or using a ternary mixture (e.g., acetonitrile/methanol/water) to alter selectivity.
-
Gradient Optimization: If using a gradient, adjust the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Consider a Different Column:
-
If you are using a C18 column, consider switching to a C30 column to take advantage of its enhanced shape selectivity for hydrophobic, structurally related isomers.[2]
-
-
Adjust Column Temperature:
Question: My tirucallane triterpenoid peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in HPLC. For tirucallane triterpenoids, this can be caused by several factors.
-
Secondary Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the triterpenoid molecules, leading to tailing.[7]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[8][9]
-
Inappropriate Mobile Phase pH: If your tirucallane triterpenoids have ionizable functional groups, a mobile phase pH close to their pKa can lead to mixed ionization states and peak tailing.[9]
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band and cause peak tailing.[8][9]
Troubleshooting Steps:
-
Address Silanol Interactions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups.
-
Mobile Phase Modifier: Add a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic acid or acetic acid) to the mobile phase to mask the silanol groups.
-
-
Check for Overload:
-
Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Optimize Mobile Phase pH:
-
Adjust the pH of the mobile phase to be at least 2 units away from the pKa of your analytes.
-
-
Inspect the Column and Guard Column:
-
Replace the guard column.
-
If the problem persists, try back-flushing the analytical column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
-
Question: I am not getting a good signal for my tirucallane triterpenoids with a UV detector. What can I do?
Answer:
Many triterpenoids, including tirucallanes, lack strong chromophores, which results in poor UV absorption and low sensitivity.[1]
Troubleshooting Steps:
-
Lower the Detection Wavelength: Detection at lower wavelengths, such as 205-210 nm, can improve sensitivity for compounds without strong chromophores.[1] However, this can also lead to a higher baseline noise and limit the choice of mobile phase solvents.
-
Use an Alternative Detector:
-
Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a more uniform response for non-volatile and semi-volatile compounds, regardless of their optical properties. It can offer significantly better sensitivity for triterpenoids compared to UV detection.[2]
-
Mass Spectrometry (MS): An MS detector provides high sensitivity and selectivity and can be used for both quantification and structural elucidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for tirucallane triterpenoids?
A1: A good starting point would be a reversed-phase separation on a C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm). For the mobile phase, you can begin with a gradient of acetonitrile and water, or methanol and water. A typical gradient might start at 60-70% organic solvent and increase to 100% over 20-30 minutes. Set the flow rate to 1.0 mL/min and the column temperature to 30-40°C.[2][10] Detection can be attempted at 210 nm with a UV detector, but a CAD or MS detector is recommended for better sensitivity.
Q2: How can I improve the separation of tirucallane triterpenoid diastereomers?
A2: Separating diastereomers can be challenging. In addition to optimizing the mobile phase and temperature, consider using a column with a different selectivity. A C30 column is a good option due to its ability to differentiate between structurally similar isomers.[2] You might also explore different organic modifiers, such as tetrahydrofuran (THF), in small amounts in your mobile phase, as this can sometimes alter selectivity.
Q3: Is preparative HPLC a viable option for purifying tirucallane triterpenoids?
A3: Yes, preparative HPLC is a common and effective method for isolating and purifying tirucallane triterpenoids.[11][12] The method developed at the analytical scale can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly. Careful optimization of sample loading is necessary to achieve good purity and recovery.
Data Presentation
Table 1: Example HPLC Conditions for Triterpenoid Separation
| Parameter | Method 1 (General Triterpenoids) | Method 2 (Oleanolic/Ursolic Acids)[2] | Method 3 (Amyrin/Lupeol Acetates)[10] |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | Acclaim™ C30 (250 x 4.6 mm, 5 µm) | C18 |
| Mobile Phase A | Water | 1 w/v% Ammonium acetate in water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (750:250) | Methanol |
| Elution | Isocratic (89:11, B:A)[1] | Gradient | Isocratic (94.6:5.4, B:A) |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Temperature | 20°C[1] | 30°C | 40°C |
| Detection | PDA (210 nm) | Corona™ ultra RS™ (CAD) | UV (205 nm) |
Experimental Protocols
Protocol 1: General Method Development for HPLC Separation of Tirucallane Triterpenoids
-
Sample Preparation:
-
Accurately weigh and dissolve the tirucallane triterpenoid sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Conditions:
-
Column: C18 or C30, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: 70% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or CAD/MS.
-
-
Optimization:
-
Mobile Phase: If resolution is poor, try methanol as the organic modifier or a combination of acetonitrile and methanol. Adjust the initial and final percentages of the organic solvent and the gradient time.
-
Temperature: Evaluate the effect of column temperature on resolution by running the analysis at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Column: If co-elution persists, switch to a column with a different stationary phase (e.g., from C18 to C30).
-
-
Method Validation:
-
Once an optimized method is achieved, validate it for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Mandatory Visualization
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tirucallane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various tirucallane-type triterpenoids, a class of tetracyclic triterpenoids known for their diverse and potent pharmacological effects.[1] Sourced from a range of plants, these compounds have demonstrated significant potential in anticancer, anti-inflammatory, and antiviral applications.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development.
Anticancer Activity
Tirucallane (B1253836) triterpenoids have been extensively evaluated for their cytotoxic effects against a wide array of human cancer cell lines.[4][5][6] Compounds isolated from various plant genera, including Commiphora, Dysoxylum, and Amoora, have shown potent activity, often with IC₅₀ values in the low micromolar range.[5][7][8]
Data Presentation: Cytotoxicity of Tirucallane Triterpenoids
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected tirucallane triterpenoids against various human cancer cell lines. Direct comparison between studies should be approached with caution due to variations in experimental conditions and assay types (e.g., MTT, SRB).
| Tirucallane Triterpenoid (B12794562) | Plant Source | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oddurensinoid H | Commiphora oddurensis | HeLa (Cervical) | 36.9 | [7] |
| Tirucallane Triterpenoids (1-6) | Dysoxylum binectariferum | HepG2 (Liver) | 7.5 - 9.5 | [5] |
| Compound 5 | Amoora dasyclada | SMMC-7721 (Liver) | 0.017 (as 8.41 x 10⁻³ µm/ml) | [9] |
| Compound 2 | Dysoxylum gaudichaudianum | HeLa (Cervical) | 29.23 | [10] |
| Tirucallane Triterpenoid 1 | Phellodendron chinense | HEL, K562, MDA, PC3 | Similar to Adriamycin | [11] |
| Desmondiin A | Euphorbia desmondii | Trypanosoma cruzi (Amastigote) | 2.5 | [12][13] |
Anti-inflammatory Activity
A significant number of tirucallane triterpenoids exhibit potent anti-inflammatory properties.[2][14] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines like IL-6, IL-12, and TNF-α.[2][5][14]
Data Presentation: Anti-inflammatory Activity of Tirucallane Triterpenoids
The table below presents the inhibitory concentrations of various tirucallane triterpenoids on key inflammatory targets.
| Tirucallane Triterpenoid | Plant Source | Target / Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Tirucallane Triterpenoids (1-6) | Dysoxylum binectariferum | COX-1 Inhibition | Significant selective inhibition | [5] |
| Meliadubin B | Melia dubia | Superoxide Anion Generation | 5.54 (EC₅₀) | [15] |
| Neritriterpenol I | Euphorbia neriifolia | IL-6 & TNF-α Production | Strong inhibition | [2] |
| Paramignyoside C | Paramignya scandens | IL-12 p40 Production | 5.03 | [14] |
| Tirucallane Triterpenoid 7 | Cornus walteri | NO Production Inhibition | 13.4 | [16] |
| Tirucallane Triterpenoid 8 | Cornus walteri | NO Production Inhibition | 7.7 | [16] |
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory agents, including phytochemicals, exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] This pathway is central to the expression of pro-inflammatory genes, including those for iNOS and COX-2. Tirucallane triterpenoids may inhibit this pathway at various points, leading to a downstream reduction in inflammatory mediators.
Antiviral Activity
Recent studies have highlighted the potential of triterpenoids, including those from the tirucallane subclass, as antiviral agents.[3][18] Their activity has been documented against various viruses, although this remains a less explored area compared to their anticancer and anti-inflammatory properties. For instance, some pentacyclic triterpenoids have shown activity against Herpes Simplex Virus (HSV-1) and Human Immunodeficiency Virus (HIV).[18][19] More research is needed to fully characterize the antiviral spectrum and mechanisms of tirucallane triterpenoids specifically.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the bioactivity of tirucallane triterpenoids.
Experimental Workflow: In Vitro Cytotoxicity Assay
The diagram below outlines the typical workflow for assessing the cytotoxicity of a compound against a cancer cell line using a metabolic assay like MTT or SRB.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[20]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tirucallane triterpenoid in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay quantifies the production of NO by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.[21] It is commonly used to screen for anti-inflammatory activity.[22]
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tirucallane triterpenoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 1 µg/mL), to the wells. Include control wells (cells only, cells + LPS, cells + compound only). Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
References
- 1. [Advances in studies on structure and pharmacological activities of natural tirucallane-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 3. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Tirucallane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various tirucallane-type triterpenoids, a class of tetracyclic triterpenoids known for their diverse and potent pharmacological effects.[1] Sourced from a range of plants, these compounds have demonstrated significant potential in anticancer, anti-inflammatory, and antiviral applications.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development.
Anticancer Activity
Tirucallane triterpenoids have been extensively evaluated for their cytotoxic effects against a wide array of human cancer cell lines.[4][5][6] Compounds isolated from various plant genera, including Commiphora, Dysoxylum, and Amoora, have shown potent activity, often with IC₅₀ values in the low micromolar range.[5][7][8]
Data Presentation: Cytotoxicity of Tirucallane Triterpenoids
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected tirucallane triterpenoids against various human cancer cell lines. Direct comparison between studies should be approached with caution due to variations in experimental conditions and assay types (e.g., MTT, SRB).
| Tirucallane Triterpenoid | Plant Source | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oddurensinoid H | Commiphora oddurensis | HeLa (Cervical) | 36.9 | [7] |
| Tirucallane Triterpenoids (1-6) | Dysoxylum binectariferum | HepG2 (Liver) | 7.5 - 9.5 | [5] |
| Compound 5 | Amoora dasyclada | SMMC-7721 (Liver) | 0.017 (as 8.41 x 10⁻³ µm/ml) | [9] |
| Compound 2 | Dysoxylum gaudichaudianum | HeLa (Cervical) | 29.23 | [10] |
| Tirucallane Triterpenoid 1 | Phellodendron chinense | HEL, K562, MDA, PC3 | Similar to Adriamycin | [11] |
| Desmondiin A | Euphorbia desmondii | Trypanosoma cruzi (Amastigote) | 2.5 | [12][13] |
Anti-inflammatory Activity
A significant number of tirucallane triterpenoids exhibit potent anti-inflammatory properties.[2][14] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines like IL-6, IL-12, and TNF-α.[2][5][14]
Data Presentation: Anti-inflammatory Activity of Tirucallane Triterpenoids
The table below presents the inhibitory concentrations of various tirucallane triterpenoids on key inflammatory targets.
| Tirucallane Triterpenoid | Plant Source | Target / Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Tirucallane Triterpenoids (1-6) | Dysoxylum binectariferum | COX-1 Inhibition | Significant selective inhibition | [5] |
| Meliadubin B | Melia dubia | Superoxide Anion Generation | 5.54 (EC₅₀) | [15] |
| Neritriterpenol I | Euphorbia neriifolia | IL-6 & TNF-α Production | Strong inhibition | [2] |
| Paramignyoside C | Paramignya scandens | IL-12 p40 Production | 5.03 | [14] |
| Tirucallane Triterpenoid 7 | Cornus walteri | NO Production Inhibition | 13.4 | [16] |
| Tirucallane Triterpenoid 8 | Cornus walteri | NO Production Inhibition | 7.7 | [16] |
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory agents, including phytochemicals, exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] This pathway is central to the expression of pro-inflammatory genes, including those for iNOS and COX-2. Tirucallane triterpenoids may inhibit this pathway at various points, leading to a downstream reduction in inflammatory mediators.
Antiviral Activity
Recent studies have highlighted the potential of triterpenoids, including those from the tirucallane subclass, as antiviral agents.[3][18] Their activity has been documented against various viruses, although this remains a less explored area compared to their anticancer and anti-inflammatory properties. For instance, some pentacyclic triterpenoids have shown activity against Herpes Simplex Virus (HSV-1) and Human Immunodeficiency Virus (HIV).[18][19] More research is needed to fully characterize the antiviral spectrum and mechanisms of tirucallane triterpenoids specifically.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the bioactivity of tirucallane triterpenoids.
Experimental Workflow: In Vitro Cytotoxicity Assay
The diagram below outlines the typical workflow for assessing the cytotoxicity of a compound against a cancer cell line using a metabolic assay like MTT or SRB.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[20]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tirucallane triterpenoid in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in cell culture supernatants.[21] It is commonly used to screen for anti-inflammatory activity.[22]
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tirucallane triterpenoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 1 µg/mL), to the wells. Include control wells (cells only, cells + LPS, cells + compound only). Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
References
- 1. [Advances in studies on structure and pharmacological activities of natural tirucallane-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 3. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of 24,25-Epoxytirucall-7-en-3,23-dione and Other Natural Cytotoxic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the natural triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione and other prominent natural cytotoxic compounds used in cancer research and therapy. Due to the limited availability of specific quantitative cytotoxic data for this compound in publicly accessible literature, this guide utilizes data from structurally related tirucallane (B1253836) triterpenoids isolated from the same source, Amoora dasyclada, to provide a contextual comparison. The performance of these compounds is contrasted with well-established natural cytotoxic agents: Paclitaxel, Vincristine, and Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various natural compounds against a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity of Tirucallane Triterpenoids from Amoora dasyclada
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tirucallane-type alkaloid 1 | HepG2 (Human Liver Carcinoma) | 8.4 | [1] |
| Tirucallane-type alkaloid 2 | HepG2 (Human Liver Carcinoma) | 13.2 | [1] |
| Tirucallane triterpenoid (Compound 5) | SMMC-7721 (Human Liver Carcinoma) | 0.00841 (as µM/ml) | [2] |
| Tirucallane triterpenoids (Compounds 1, 2, and 4) | Leukemia cells | Moderate activity (specific IC50 not provided) | [3] |
Note: Data for this compound was not available in the reviewed literature. The data presented is for structurally similar compounds from the same plant source.
Table 2: Cytotoxicity of Paclitaxel
| Cancer Cell Line | IC50 (nM) |
| Ovarian Carcinoma (various lines) | 0.4 - 3.4 |
| Human Lung Cancer (AGZY 83-a) | Data not available |
| Human Liver Cancer (SMMC-7721) | Data not available |
| Breast Cancer (MCF-7) | ~5 |
| Lung Cancer (A549) | ~40 |
Table 3: Cytotoxicity of Vincristine
| Cancer Cell Line | IC50 (nM) |
| Neuroblastoma (SY5Y) | 1.6 |
| Ovarian Cancer (1A9) | 4 |
| Breast Cancer (MCF-7) | 5 |
| Lung Cancer (A549) | 40 |
Table 4: Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (µM) |
| Breast Cancer (MCF-7) | ~0.1 - 2.5 |
| Human Liver Cancer (HepG2) | ~12.2 |
| Bladder Cancer (BFTC-905) | ~2.3 |
| Cervical Cancer (HeLa) | ~2.9 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these natural compounds are mediated through various signaling pathways, primarily leading to apoptosis (programmed cell death).
General Apoptotic Pathway
Triterpenoids, including those from Amoora dasyclada, are known to induce apoptosis in cancer cells. While the specific pathway for this compound is not yet fully elucidated, a general mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Mechanism of Paclitaxel
Paclitaxel stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism leading to apoptosis.
Mechanism of Vincristine
Vincristine inhibits microtubule polymerization, which also results in mitotic arrest and apoptosis.
Caption: Vincristine's mechanism leading to apoptosis.
Mechanism of Doxorubicin
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It also generates reactive oxygen species.
Caption: Doxorubicin's mechanism leading to apoptosis.
Experimental Workflow
A typical workflow for evaluating the cytotoxic activity of a natural compound is depicted below.
Caption: Standard workflow for cytotoxic compound evaluation.
References
A Comparative Analysis of 24,25-Epoxytirucall-7-en-3,23-dione and Other Natural Cytotoxic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the natural triterpenoid 24,25-Epoxytirucall-7-en-3,23-dione and other prominent natural cytotoxic compounds used in cancer research and therapy. Due to the limited availability of specific quantitative cytotoxic data for this compound in publicly accessible literature, this guide utilizes data from structurally related tirucallane triterpenoids isolated from the same source, Amoora dasyclada, to provide a contextual comparison. The performance of these compounds is contrasted with well-established natural cytotoxic agents: Paclitaxel, Vincristine, and Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various natural compounds against a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity of Tirucallane Triterpenoids from Amoora dasyclada
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tirucallane-type alkaloid 1 | HepG2 (Human Liver Carcinoma) | 8.4 | [1] |
| Tirucallane-type alkaloid 2 | HepG2 (Human Liver Carcinoma) | 13.2 | [1] |
| Tirucallane triterpenoid (Compound 5) | SMMC-7721 (Human Liver Carcinoma) | 0.00841 (as µM/ml) | [2] |
| Tirucallane triterpenoids (Compounds 1, 2, and 4) | Leukemia cells | Moderate activity (specific IC50 not provided) | [3] |
Note: Data for this compound was not available in the reviewed literature. The data presented is for structurally similar compounds from the same plant source.
Table 2: Cytotoxicity of Paclitaxel
| Cancer Cell Line | IC50 (nM) |
| Ovarian Carcinoma (various lines) | 0.4 - 3.4 |
| Human Lung Cancer (AGZY 83-a) | Data not available |
| Human Liver Cancer (SMMC-7721) | Data not available |
| Breast Cancer (MCF-7) | ~5 |
| Lung Cancer (A549) | ~40 |
Table 3: Cytotoxicity of Vincristine
| Cancer Cell Line | IC50 (nM) |
| Neuroblastoma (SY5Y) | 1.6 |
| Ovarian Cancer (1A9) | 4 |
| Breast Cancer (MCF-7) | 5 |
| Lung Cancer (A549) | 40 |
Table 4: Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (µM) |
| Breast Cancer (MCF-7) | ~0.1 - 2.5 |
| Human Liver Cancer (HepG2) | ~12.2 |
| Bladder Cancer (BFTC-905) | ~2.3 |
| Cervical Cancer (HeLa) | ~2.9 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these natural compounds are mediated through various signaling pathways, primarily leading to apoptosis (programmed cell death).
General Apoptotic Pathway
Triterpenoids, including those from Amoora dasyclada, are known to induce apoptosis in cancer cells. While the specific pathway for this compound is not yet fully elucidated, a general mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Mechanism of Paclitaxel
Paclitaxel stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism leading to apoptosis.
Mechanism of Vincristine
Vincristine inhibits microtubule polymerization, which also results in mitotic arrest and apoptosis.
Caption: Vincristine's mechanism leading to apoptosis.
Mechanism of Doxorubicin
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It also generates reactive oxygen species.
Caption: Doxorubicin's mechanism leading to apoptosis.
Experimental Workflow
A typical workflow for evaluating the cytotoxic activity of a natural compound is depicted below.
Caption: Standard workflow for cytotoxic compound evaluation.
References
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Tirucallane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Tirucallane-type triterpenoids, a distinct class of tetracyclic triterpenoids, have emerged as a promising scaffold in drug discovery, exhibiting a wide array of biological activities. Primarily isolated from plants of the Euphorbiaceae and Meliaceae families, these natural products have garnered significant attention for their potent anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tirucallane-type triterpenoids, supported by quantitative data from experimental studies, detailed methodologies for key bioassays, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The cytotoxic effects of tirucallane-type triterpenoids against various cancer cell lines have been extensively investigated. The SAR studies reveal that specific structural modifications on the tirucallane (B1253836) skeleton are crucial for enhancing their anticancer potency.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Side Chain Modification: The nature of the side chain at C-17 plays a pivotal role in the cytotoxic activity. The presence of an α,β-unsaturated carbonyl moiety in the side chain is often associated with increased potency. For instance, modifications to the side chain have been shown to be essential for cytotoxicity against human cervical cancer (HeLa) cells.[1]
-
Oxygenation Pattern: The presence and position of hydroxyl and ketone groups on the tetracyclic core significantly influence the anticancer effects. For example, a hydroxyl group at C-3 and a ketone at C-7 are common features in active compounds. The presence of a 1,3-dihydroxyl motif on ring A, coupled with a hydroxyl group on the side chain, was found in a potent compound against HeLa cells.[2]
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the number and nature of substituents, affects its ability to cross cell membranes and interact with intracellular targets.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative tirucallane-type triterpenoids against various human cancer cell lines.
| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Toonapubesin B (Compound 2) | Dysoxylum gaudichaudianum | HeLa | 29.23 | Modified side chain | [1] |
| Compounds 1-6 | Dysoxylum binectariferum | HepG2 | 7.5-9.5 | Not specified | [3] |
| Oddurensinoid H | Commiphora oddurensis | HeLa | 36.9 | 1,3-dihydroxyl on ring A, hydroxylated side chain | [2] |
| Kumuquassin B (Compound 2) | Picrasma quassioides | HepG2, Hep3B | Promising activity | 5/3 biheterocyclic ring system in side chain | [4][5] |
| Ficutirucins A-I (Compounds 1-3, 6, 7, 9) | Ficus carica | MCF-7, HepG-2, U2OS | 11.67-45.61 | Not specified | [6] |
| Masticadienonic acid | Amphipterygium adstringens | PC3 | 47.5 | Not specified | [7] |
| 3αOH-hydroxy-masticadienonic acid | Amphipterygium adstringens | PC3 | 50.0 | Not specified | [7] |
| Compound 5 | Amoora dasyclada | SMMC-7721 | 8.41 x 10⁻³ µM/mL | Not specified | [8] |
Anticancer Mechanism of Action:
A predominant mechanism of anticancer action for tirucallane-type triterpenoids involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This surge in intracellular ROS triggers a cascade of events leading to programmed cell death, or apoptosis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Tirucallane-type triterpenoids have also demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Inhibition of Inflammatory Enzymes: Several tirucallane derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
-
Suppression of Pro-inflammatory Cytokines: These compounds can effectively reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
-
Modulation of NF-κB Signaling: A crucial mechanism of anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Meliasanine A, for instance, has been shown to suppress the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[9]
Comparative Anti-inflammatory Data:
The following table presents the anti-inflammatory activity of various tirucallane-type triterpenoids.
| Compound Name/Number | Source Organism | Bioassay | IC50/EC50 (µM) | Key Structural Features | Reference |
| Meliasanines (1, 13, 14, 16, 20, 22, 23) | Melia toosendan | NO production inhibition in RAW264.7 cells | 1.35 - 5.93 | Not specified | [9] |
| Meliadubin B (Compound 2) | Melia dubia | Superoxide anion generation in human neutrophils | EC50: 5.54 ± 0.36 | Rearranged 2,3-seco-tirucallane skeleton | [10][11] |
| Paramignyoside C (3) | Paramignya scandens | IL-12 p40 production in LPS-stimulated BMDCs | 5.03 ± 0.19 | Tirucallane saponin | [12] |
| Neritriterpenol I (2) | Euphorbia neriifolia | Inhibition of IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells | Strong inhibition | Tirucallane-type | [13] |
Anti-inflammatory Mechanism of Action:
Tirucallane-type triterpenoids exert their anti-inflammatory effects by intervening in the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds inhibit the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
Antiviral Activity: An Emerging Frontier
While the anticancer and anti-inflammatory properties of tirucallane-type triterpenoids are well-documented, their potential as antiviral agents is a less explored but promising area of research. Studies on other classes of triterpenoids have shown significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza virus. However, specific and quantitative structure-activity relationship data for tirucallane-type triterpenoids in the context of antiviral activity is currently limited in publicly available literature. General findings suggest that modifications at the C-3 and C-28 positions, as well as the overall lipophilicity of the triterpenoid scaffold, are important for antiviral efficacy. Further research is warranted to elucidate the specific structural requirements for potent antiviral activity within the tirucallane subclass.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tirucallane-type triterpenoids and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the tirucallane-type triterpenoids for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Conclusion
Tirucallane-type triterpenoids represent a versatile and promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in optimizing their biological activities. Further exploration of their antiviral potential and continued investigation into their mechanisms of action will undoubtedly pave the way for the rational design and synthesis of new therapeutic candidates based on the tirucallane scaffold. The provided experimental protocols serve as a foundational resource for researchers aiming to evaluate the efficacy of these and other natural product derivatives.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Effective Search of Triterpenes with Anti-HSV-1 Activity Using a Classification Model by Logistic Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and antiviral activity of the compounds from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unibas.it [iris.unibas.it]
- 12. Synthesis, Antiviral and Cytotoxic Activity of Novel Terpenyl Hybrid Molecules Prepared by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Tirucallane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Tirucallane-type triterpenoids, a distinct class of tetracyclic triterpenoids, have emerged as a promising scaffold in drug discovery, exhibiting a wide array of biological activities. Primarily isolated from plants of the Euphorbiaceae and Meliaceae families, these natural products have garnered significant attention for their potent anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tirucallane-type triterpenoids, supported by quantitative data from experimental studies, detailed methodologies for key bioassays, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The cytotoxic effects of tirucallane-type triterpenoids against various cancer cell lines have been extensively investigated. The SAR studies reveal that specific structural modifications on the tirucallane skeleton are crucial for enhancing their anticancer potency.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Side Chain Modification: The nature of the side chain at C-17 plays a pivotal role in the cytotoxic activity. The presence of an α,β-unsaturated carbonyl moiety in the side chain is often associated with increased potency. For instance, modifications to the side chain have been shown to be essential for cytotoxicity against human cervical cancer (HeLa) cells.[1]
-
Oxygenation Pattern: The presence and position of hydroxyl and ketone groups on the tetracyclic core significantly influence the anticancer effects. For example, a hydroxyl group at C-3 and a ketone at C-7 are common features in active compounds. The presence of a 1,3-dihydroxyl motif on ring A, coupled with a hydroxyl group on the side chain, was found in a potent compound against HeLa cells.[2]
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the number and nature of substituents, affects its ability to cross cell membranes and interact with intracellular targets.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative tirucallane-type triterpenoids against various human cancer cell lines.
| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Toonapubesin B (Compound 2) | Dysoxylum gaudichaudianum | HeLa | 29.23 | Modified side chain | [1] |
| Compounds 1-6 | Dysoxylum binectariferum | HepG2 | 7.5-9.5 | Not specified | [3] |
| Oddurensinoid H | Commiphora oddurensis | HeLa | 36.9 | 1,3-dihydroxyl on ring A, hydroxylated side chain | [2] |
| Kumuquassin B (Compound 2) | Picrasma quassioides | HepG2, Hep3B | Promising activity | 5/3 biheterocyclic ring system in side chain | [4][5] |
| Ficutirucins A-I (Compounds 1-3, 6, 7, 9) | Ficus carica | MCF-7, HepG-2, U2OS | 11.67-45.61 | Not specified | [6] |
| Masticadienonic acid | Amphipterygium adstringens | PC3 | 47.5 | Not specified | [7] |
| 3αOH-hydroxy-masticadienonic acid | Amphipterygium adstringens | PC3 | 50.0 | Not specified | [7] |
| Compound 5 | Amoora dasyclada | SMMC-7721 | 8.41 x 10⁻³ µM/mL | Not specified | [8] |
Anticancer Mechanism of Action:
A predominant mechanism of anticancer action for tirucallane-type triterpenoids involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This surge in intracellular ROS triggers a cascade of events leading to programmed cell death, or apoptosis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Tirucallane-type triterpenoids have also demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Inhibition of Inflammatory Enzymes: Several tirucallane derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
-
Suppression of Pro-inflammatory Cytokines: These compounds can effectively reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
-
Modulation of NF-κB Signaling: A crucial mechanism of anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Meliasanine A, for instance, has been shown to suppress the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[9]
Comparative Anti-inflammatory Data:
The following table presents the anti-inflammatory activity of various tirucallane-type triterpenoids.
| Compound Name/Number | Source Organism | Bioassay | IC50/EC50 (µM) | Key Structural Features | Reference |
| Meliasanines (1, 13, 14, 16, 20, 22, 23) | Melia toosendan | NO production inhibition in RAW264.7 cells | 1.35 - 5.93 | Not specified | [9] |
| Meliadubin B (Compound 2) | Melia dubia | Superoxide anion generation in human neutrophils | EC50: 5.54 ± 0.36 | Rearranged 2,3-seco-tirucallane skeleton | [10][11] |
| Paramignyoside C (3) | Paramignya scandens | IL-12 p40 production in LPS-stimulated BMDCs | 5.03 ± 0.19 | Tirucallane saponin | [12] |
| Neritriterpenol I (2) | Euphorbia neriifolia | Inhibition of IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells | Strong inhibition | Tirucallane-type | [13] |
Anti-inflammatory Mechanism of Action:
Tirucallane-type triterpenoids exert their anti-inflammatory effects by intervening in the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds inhibit the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
Antiviral Activity: An Emerging Frontier
While the anticancer and anti-inflammatory properties of tirucallane-type triterpenoids are well-documented, their potential as antiviral agents is a less explored but promising area of research. Studies on other classes of triterpenoids have shown significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza virus. However, specific and quantitative structure-activity relationship data for tirucallane-type triterpenoids in the context of antiviral activity is currently limited in publicly available literature. General findings suggest that modifications at the C-3 and C-28 positions, as well as the overall lipophilicity of the triterpenoid scaffold, are important for antiviral efficacy. Further research is warranted to elucidate the specific structural requirements for potent antiviral activity within the tirucallane subclass.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tirucallane-type triterpenoids and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the tirucallane-type triterpenoids for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Conclusion
Tirucallane-type triterpenoids represent a versatile and promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in optimizing their biological activities. Further exploration of their antiviral potential and continued investigation into their mechanisms of action will undoubtedly pave the way for the rational design and synthesis of new therapeutic candidates based on the tirucallane scaffold. The provided experimental protocols serve as a foundational resource for researchers aiming to evaluate the efficacy of these and other natural product derivatives.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Effective Search of Triterpenes with Anti-HSV-1 Activity Using a Classification Model by Logistic Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and antiviral activity of the compounds from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unibas.it [iris.unibas.it]
- 12. Synthesis, Antiviral and Cytotoxic Activity of Novel Terpenyl Hybrid Molecules Prepared by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of 24,25-Epoxytirucall-7-en-3,23-dione and Alternative Triterpenoids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic potential of the tirucallane-type triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione, with a comparative analysis against related compounds and established cytotoxic agents.
This guide provides a detailed comparison of the bioactivity of this compound, a natural triterpenoid isolated from Amoora dasyclada, and other bioactive triterpenoids. While direct cytotoxic data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons from bioactive compounds isolated from the same plant and other well-researched triterpenoids to offer a valuable perspective on its potential therapeutic efficacy.
Introduction to this compound
This compound is a tirucallane-type triterpenoid that has been isolated from the plant Amoora dasyclada.[1][2] Triterpenoids as a class of natural products are known for their diverse pharmacological activities, including anti-inflammatory and cytotoxic properties.[1] The bioactivity of this compound is of interest to researchers for its potential role in modulating cellular pathways involved in apoptosis and cell proliferation.[1] A synonym for this compound is (13α,14β,17α,20S)-24,25-Epoxylanost-7-ene-3,23-dione.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Tirucallane-Type Triterpenoids from Amoora dasyclada
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tirucallane (B1253836) Alkaloid 4 | HepG2 | Human Liver Carcinoma | 8.4 | [3] |
| Tirucallane Alkaloid 5 | HepG2 | Human Liver Carcinoma | 13.2 | [3] |
| Compound 5 (unspecified tirucallane) | SMMC-7721 | Human Liver Carcinoma | 8.41 x 10⁻³ µg/mL | [4] |
| Compounds 1 and 3-5 (including this compound) | AGZY 83-a | Human Lung Cancer | Data documented but not specified in abstract | [5][6] |
| Compounds 1 and 3-5 (including this compound) | SMMC-7721 | Human Liver Carcinoma | Data documented but not specified in abstract | [5][6] |
Table 2: Cytotoxicity of Betulinic Acid (Alternative Triterpenoid) in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 10.5 |
| MCF-7 | Human Breast Adenocarcinoma | 8.2 |
| HeLa | Human Cervical Carcinoma | 4.6 |
| PC-3 | Human Prostate Adenocarcinoma | 12.1 |
| HepG2 | Human Liver Carcinoma | 9.8 |
Note: IC50 values for Betulinic Acid are representative values from various studies and may vary based on experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.
MTT Cytotoxicity Assay Protocol [7][8][9]
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizing Cellular Mechanisms and Workflows
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: A hypothetical signaling pathway for triterpenoid-induced apoptosis.
Conclusion
This compound, a tirucallane-type triterpenoid from Amoora dasyclada, belongs to a class of compounds with demonstrated cytotoxic potential against various cancer cell lines. While specific bioactivity data for this compound remains elusive in readily available literature, the potent cytotoxic effects of other tirucallane triterpenoids isolated from the same plant suggest that it is a promising candidate for further investigation. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers and drug development professionals interested in the anticancer properties of this and related natural products. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcps.com [ijcps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of 24,25-Epoxytirucall-7-en-3,23-dione and Alternative Triterpenoids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic potential of the tirucallane-type triterpenoid 24,25-Epoxytirucall-7-en-3,23-dione, with a comparative analysis against related compounds and established cytotoxic agents.
This guide provides a detailed comparison of the bioactivity of this compound, a natural triterpenoid isolated from Amoora dasyclada, and other bioactive triterpenoids. While direct cytotoxic data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons from bioactive compounds isolated from the same plant and other well-researched triterpenoids to offer a valuable perspective on its potential therapeutic efficacy.
Introduction to this compound
This compound is a tirucallane-type triterpenoid that has been isolated from the plant Amoora dasyclada.[1][2] Triterpenoids as a class of natural products are known for their diverse pharmacological activities, including anti-inflammatory and cytotoxic properties.[1] The bioactivity of this compound is of interest to researchers for its potential role in modulating cellular pathways involved in apoptosis and cell proliferation.[1] A synonym for this compound is (13α,14β,17α,20S)-24,25-Epoxylanost-7-ene-3,23-dione.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Tirucallane-Type Triterpenoids from Amoora dasyclada
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tirucallane Alkaloid 4 | HepG2 | Human Liver Carcinoma | 8.4 | [3] |
| Tirucallane Alkaloid 5 | HepG2 | Human Liver Carcinoma | 13.2 | [3] |
| Compound 5 (unspecified tirucallane) | SMMC-7721 | Human Liver Carcinoma | 8.41 x 10⁻³ µg/mL | [4] |
| Compounds 1 and 3-5 (including this compound) | AGZY 83-a | Human Lung Cancer | Data documented but not specified in abstract | [5][6] |
| Compounds 1 and 3-5 (including this compound) | SMMC-7721 | Human Liver Carcinoma | Data documented but not specified in abstract | [5][6] |
Table 2: Cytotoxicity of Betulinic Acid (Alternative Triterpenoid) in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 10.5 |
| MCF-7 | Human Breast Adenocarcinoma | 8.2 |
| HeLa | Human Cervical Carcinoma | 4.6 |
| PC-3 | Human Prostate Adenocarcinoma | 12.1 |
| HepG2 | Human Liver Carcinoma | 9.8 |
Note: IC50 values for Betulinic Acid are representative values from various studies and may vary based on experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.
MTT Cytotoxicity Assay Protocol [7][8][9]
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizing Cellular Mechanisms and Workflows
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: A hypothetical signaling pathway for triterpenoid-induced apoptosis.
Conclusion
This compound, a tirucallane-type triterpenoid from Amoora dasyclada, belongs to a class of compounds with demonstrated cytotoxic potential against various cancer cell lines. While specific bioactivity data for this compound remains elusive in readily available literature, the potent cytotoxic effects of other tirucallane triterpenoids isolated from the same plant suggest that it is a promising candidate for further investigation. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers and drug development professionals interested in the anticancer properties of this and related natural products. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcps.com [ijcps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of 24,25-Epoxytirucall-7-en-3,23-dione and Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) that has been isolated from Amoora dasyclada, a plant belonging to the Meliaceae family.[1][2] Triterpenoids as a class of natural products are of significant interest in oncology research due to their potential anti-inflammatory and cytotoxic properties.[3] Preliminary research suggests that this compound may modulate cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation as a potential anticancer agent.[3]
This guide provides a comparative analysis of the current state of knowledge regarding the anticancer efficacy of this compound against established anticancer drugs. It is important to note that while research on related compounds from Amoora dasyclada has shown promising cytotoxic activity, specific comparative studies on this compound are limited. This document aims to summarize the available data, highlight knowledge gaps, and provide detailed experimental protocols for future comparative research.
Quantitative Data on Cytotoxicity
A direct comparison of the anticancer efficacy of this compound with known anticancer drugs is hampered by the lack of published studies that have performed a head-to-head analysis. However, studies on other tirucallane (B1253836) triterpenoids isolated from Amoora dasyclada have demonstrated significant cytotoxic activity against various cancer cell lines.
For context, the following table presents the half-maximal inhibitory concentration (IC50) values for the well-established anticancer drug, Doxorubicin, across several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher potency of the compound.
Table 1: Comparative Cytotoxicity (IC50) of Tirucallane-Type Triterpenoids from Amoora dasyclada and Doxorubicin against Human Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various | - | Data Not Available |
| Tirucallane Alkaloid 1 (from A. dasyclada) | HepG2 | Hepatocellular Carcinoma | 8.4[4] |
| Tirucallane Alkaloid 2 (from A. dasyclada) | HepG2 | Hepatocellular Carcinoma | 13.2[4] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2[5][6] |
| Doxorubicin | A549 | Lung Adenocarcinoma | > 20[5][6] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[7][8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
The data on related tirucallane alkaloids from Amoora dasyclada suggest a potential for this class of compounds to exhibit cytotoxicity comparable to or even exceeding that of Doxorubicin in certain cancer cell lines, such as HepG2.[4][5][6] However, without direct testing of this compound, its relative efficacy remains to be determined.
Potential Mechanism of Action: Induction of Apoptosis
Triterpenoids often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9] The mechanism is frequently linked to the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and is mediated by the mitochondria.[10] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[10][11]
Experimental Protocols
The following are detailed methodologies for key in vitro assays to assess the anticancer activity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Following treatment with the test compounds for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the intrinsic apoptosis pathway, which is a likely mechanism of action for tirucallane triterpenoids.
Conclusion
This compound, a triterpenoid from Amoora dasyclada, represents a molecule of interest for anticancer drug discovery. While direct comparative efficacy studies are currently lacking in the published literature, research on structurally related compounds from the same plant demonstrates potent cytotoxic effects against human cancer cell lines. This suggests that this compound warrants further investigation to fully characterize its anticancer profile.
Future research should focus on conducting in vitro cytotoxicity and apoptosis assays of this compound against a panel of cancer cell lines, directly comparing its efficacy with standard chemotherapeutic agents like Doxorubicin. Elucidating its precise mechanism of action will also be crucial for its potential development as a novel anticancer therapeutic. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of 24,25-Epoxytirucall-7-en-3,23-dione and Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid that has been isolated from Amoora dasyclada, a plant belonging to the Meliaceae family.[1][2] Triterpenoids as a class of natural products are of significant interest in oncology research due to their potential anti-inflammatory and cytotoxic properties.[3] Preliminary research suggests that this compound may modulate cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation as a potential anticancer agent.[3]
This guide provides a comparative analysis of the current state of knowledge regarding the anticancer efficacy of this compound against established anticancer drugs. It is important to note that while research on related compounds from Amoora dasyclada has shown promising cytotoxic activity, specific comparative studies on this compound are limited. This document aims to summarize the available data, highlight knowledge gaps, and provide detailed experimental protocols for future comparative research.
Quantitative Data on Cytotoxicity
A direct comparison of the anticancer efficacy of this compound with known anticancer drugs is hampered by the lack of published studies that have performed a head-to-head analysis. However, studies on other tirucallane triterpenoids isolated from Amoora dasyclada have demonstrated significant cytotoxic activity against various cancer cell lines.
For context, the following table presents the half-maximal inhibitory concentration (IC50) values for the well-established anticancer drug, Doxorubicin, across several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher potency of the compound.
Table 1: Comparative Cytotoxicity (IC50) of Tirucallane-Type Triterpenoids from Amoora dasyclada and Doxorubicin against Human Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various | - | Data Not Available |
| Tirucallane Alkaloid 1 (from A. dasyclada) | HepG2 | Hepatocellular Carcinoma | 8.4[4] |
| Tirucallane Alkaloid 2 (from A. dasyclada) | HepG2 | Hepatocellular Carcinoma | 13.2[4] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2[5][6] |
| Doxorubicin | A549 | Lung Adenocarcinoma | > 20[5][6] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[7][8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
The data on related tirucallane alkaloids from Amoora dasyclada suggest a potential for this class of compounds to exhibit cytotoxicity comparable to or even exceeding that of Doxorubicin in certain cancer cell lines, such as HepG2.[4][5][6] However, without direct testing of this compound, its relative efficacy remains to be determined.
Potential Mechanism of Action: Induction of Apoptosis
Triterpenoids often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9] The mechanism is frequently linked to the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and is mediated by the mitochondria.[10] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[10][11]
Experimental Protocols
The following are detailed methodologies for key in vitro assays to assess the anticancer activity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Following treatment with the test compounds for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the intrinsic apoptosis pathway, which is a likely mechanism of action for tirucallane triterpenoids.
Conclusion
This compound, a triterpenoid from Amoora dasyclada, represents a molecule of interest for anticancer drug discovery. While direct comparative efficacy studies are currently lacking in the published literature, research on structurally related compounds from the same plant demonstrates potent cytotoxic effects against human cancer cell lines. This suggests that this compound warrants further investigation to fully characterize its anticancer profile.
Future research should focus on conducting in vitro cytotoxicity and apoptosis assays of this compound against a panel of cancer cell lines, directly comparing its efficacy with standard chemotherapeutic agents like Doxorubicin. Elucidating its precise mechanism of action will also be crucial for its potential development as a novel anticancer therapeutic. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Cytotoxic Effects of 24,25-Epoxytirucall-7-en-3,23-dione
A comprehensive review of the cytotoxic activity of the tirucallane (B1253836) triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione, in comparison with other tirucallane derivatives and standard chemotherapeutic agents.
This guide provides a detailed comparison of the cytotoxic effects of this compound, a natural triterpenoid isolated from plants of the Amoora genus. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of its performance against various cancer cell lines, alongside detailed experimental protocols and an exploration of potential signaling pathways. As no direct reproducibility studies have been published, this guide synthesizes available data from primary research to facilitate comparative analysis and future investigation.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: Cytotoxicity of Tirucallane Triterpenoids from Amoora dasyclada [1]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | AGZY 83-a (Human Lung Cancer) | 5.673 x 10⁻³ |
| SMMC-7721 (Human Liver Cancer) | 3.947 x 10⁻³ | |
| Compound 3 | AGZY 83-a (Human Lung Cancer) | No Activity |
| SMMC-7721 (Human Liver Cancer) | 0.171 | |
| Compound 4 | AGZY 83-a (Human Lung Cancer) | No Activity |
| SMMC-7721 (Human Liver Cancer) | No Activity | |
| Compound 5 * | AGZY 83-a (Human Lung Cancer) | 0.065 |
| SMMC-7721 (Human Liver Cancer) | 8.41 x 10⁻³ | |
| cis-Platin (Positive Control) | AGZY 83-a (Human Lung Cancer) | 0.050 |
| SMMC-7721 (Human Liver Cancer) | 0.018 |
*Note: The specific structures of compounds 3, 4, and 5, other tirucallane triterpenoids isolated in the same study, were not detailed in the available abstract.
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents Against Liver and Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin (B1662922) | A549 (Human Lung Carcinoma) | > 20 µM (Resistant) | [2][3] |
| HepG2 (Human Hepatocellular Carcinoma) | 12.2 µM | [3] | |
| Paclitaxel (B517696) | SMMC-7721 (Human Liver Cancer) | 437.86 ± 23.07 ng/mL (as nanocrystals) | [4] |
| Human Tumour Cell Lines (General) | 2.5 - 7.5 nM (after 24h exposure) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as drug formulation and exposure time.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
The following is a generalized protocol based on the methodology cited in the primary research[1].
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent and medium alone are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT. The plates are then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, research on other pentacyclic triterpenoids suggests potential mechanisms of action. These compounds are known to induce apoptosis and inhibit cell proliferation in cancer cells through various pathways.
A plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
A potential apoptotic pathway induced by the compound.
It is important to note that this is a generalized pathway, and further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound. The compound's effects could also be mediated through other mechanisms, such as cell cycle arrest or modulation of inflammatory pathways.
Conclusion
This compound has demonstrated potent cytotoxic activity against human lung and liver cancer cell lines in preliminary studies. Its efficacy, particularly against the SMMC-7721 cell line, appears comparable to or greater than that of the standard chemotherapeutic agent cis-Platin in the same study. However, a direct and comprehensive comparison with other widely used drugs like doxorubicin and paclitaxel is challenging due to the lack of studies on the same specific cell lines under identical conditions.
The absence of dedicated reproducibility studies highlights the need for further investigation to confirm these initial findings. Future research should focus on validating the cytotoxic effects of this compound across a broader range of cancer cell lines, elucidating its specific molecular mechanisms of action, and conducting in vivo studies to assess its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a foundation for such future research endeavors.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Folate-functionalized SMMC-7721 liver cancer cell membrane-cloaked paclitaxel nanocrystals for targeted chemotherapy of hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of 24,25-Epoxytirucall-7-en-3,23-dione
A comprehensive review of the cytotoxic activity of the tirucallane triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione, in comparison with other tirucallane derivatives and standard chemotherapeutic agents.
This guide provides a detailed comparison of the cytotoxic effects of this compound, a natural triterpenoid isolated from plants of the Amoora genus. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of its performance against various cancer cell lines, alongside detailed experimental protocols and an exploration of potential signaling pathways. As no direct reproducibility studies have been published, this guide synthesizes available data from primary research to facilitate comparative analysis and future investigation.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: Cytotoxicity of Tirucallane Triterpenoids from Amoora dasyclada [1]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | AGZY 83-a (Human Lung Cancer) | 5.673 x 10⁻³ |
| SMMC-7721 (Human Liver Cancer) | 3.947 x 10⁻³ | |
| Compound 3 | AGZY 83-a (Human Lung Cancer) | No Activity |
| SMMC-7721 (Human Liver Cancer) | 0.171 | |
| Compound 4 | AGZY 83-a (Human Lung Cancer) | No Activity |
| SMMC-7721 (Human Liver Cancer) | No Activity | |
| Compound 5 * | AGZY 83-a (Human Lung Cancer) | 0.065 |
| SMMC-7721 (Human Liver Cancer) | 8.41 x 10⁻³ | |
| cis-Platin (Positive Control) | AGZY 83-a (Human Lung Cancer) | 0.050 |
| SMMC-7721 (Human Liver Cancer) | 0.018 |
*Note: The specific structures of compounds 3, 4, and 5, other tirucallane triterpenoids isolated in the same study, were not detailed in the available abstract.
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents Against Liver and Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | A549 (Human Lung Carcinoma) | > 20 µM (Resistant) | [2][3] |
| HepG2 (Human Hepatocellular Carcinoma) | 12.2 µM | [3] | |
| Paclitaxel | SMMC-7721 (Human Liver Cancer) | 437.86 ± 23.07 ng/mL (as nanocrystals) | [4] |
| Human Tumour Cell Lines (General) | 2.5 - 7.5 nM (after 24h exposure) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as drug formulation and exposure time.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs was primarily conducted using the MTT assay.
MTT Assay for Cytotoxicity
The following is a generalized protocol based on the methodology cited in the primary research[1].
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent and medium alone are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT. The plates are then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, research on other pentacyclic triterpenoids suggests potential mechanisms of action. These compounds are known to induce apoptosis and inhibit cell proliferation in cancer cells through various pathways.
A plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
A potential apoptotic pathway induced by the compound.
It is important to note that this is a generalized pathway, and further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound. The compound's effects could also be mediated through other mechanisms, such as cell cycle arrest or modulation of inflammatory pathways.
Conclusion
This compound has demonstrated potent cytotoxic activity against human lung and liver cancer cell lines in preliminary studies. Its efficacy, particularly against the SMMC-7721 cell line, appears comparable to or greater than that of the standard chemotherapeutic agent cis-Platin in the same study. However, a direct and comprehensive comparison with other widely used drugs like doxorubicin and paclitaxel is challenging due to the lack of studies on the same specific cell lines under identical conditions.
The absence of dedicated reproducibility studies highlights the need for further investigation to confirm these initial findings. Future research should focus on validating the cytotoxic effects of this compound across a broader range of cancer cell lines, elucidating its specific molecular mechanisms of action, and conducting in vivo studies to assess its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a foundation for such future research endeavors.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Folate-functionalized SMMC-7721 liver cancer cell membrane-cloaked paclitaxel nanocrystals for targeted chemotherapy of hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Path of 24,25-Epoxytirucall-7-en-3,23-dione: A Comparative Guide on its Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) isolated from plants of the Amoora genus, as a compound of interest.[1][2][3] Preliminary research points towards its potential anti-inflammatory and cytotoxic properties. However, a critical step in the drug development pipeline is the validation of these initial findings through robust in vivo studies. This guide provides a comprehensive overview of the current scientific landscape surrounding this compound, comparing its known attributes with those of other tirucallane (B1253836) triterpenoids and transparently addressing the current lack of published in vivo data.
State of Research: The In Vitro Promise Awaiting In Vivo Validation
As of late 2025, a thorough review of published literature reveals that the therapeutic potential of this compound has been primarily explored through in vitro studies. While its isolation and structural elucidation are well-documented, comprehensive in vivo validation in animal models remains a critical unmet milestone. The existing research provides a foundation for its potential bioactivity, but further investigation is imperative to translate these findings into tangible therapeutic applications.
Comparative Analysis: this compound and Related Triterpenoids
To contextualize the potential of this compound, it is useful to compare its characteristics with other tirucallane triterpenoids that have been investigated for their bioactivities. The following table summarizes the available data, highlighting the existing knowledge gaps for the target compound.
| Compound | Source Organism | Investigated Bioactivity (In Vitro) | In Vivo Data Availability |
| This compound | Amoora dasyclada[2][3] | Potential anti-inflammatory and cytotoxic properties suggested but specific data is limited in the public domain. | No published in vivo studies found. |
| Brumollisols A-C | Brucea mollis | Inhibition of nitric oxide (NO) production in mouse peritoneal macrophages.[4] | No published in vivo studies found for these specific compounds, but related compounds from the same plant have been studied in vitro. |
| Piscidinol A | Brucea mollis | Inhibition of NO production in mouse peritoneal macrophages.[4] | No published in vivo studies found. |
| 24-epipiscidinol A | Brucea mollis | Significant cytotoxic activity against A549 and BGC-823 cancer cells.[4] | No published in vivo studies found. |
| Desmondiins A, C, D, F, H, M | Euphorbia desmondii | Trypanocidal activity against Trypanosoma cruzi epimastigotes.[5] | In vitro studies on host cell (RAW 264.7 macrophages) interaction were performed, but no full animal model data is available in the provided text.[5] |
Experimental Protocols: A Generalized Approach for In Vitro Cytotoxicity Screening
Given the absence of specific in vivo experimental data for this compound, this section provides a generalized protocol for assessing the cytotoxic potential of a novel compound against cancer cell lines, a common preliminary step in anticancer drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human cancer cell lines.
Materials:
-
Test compound (e.g., 24,25-Epoxytirucall-7-en-3,22-dione)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, SMMC-7721 - hepatocellular carcinoma)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan (B1609692) crystals formed by viable cells are then dissolved in DMSO.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Signaling Pathway and Experimental Workflow
While the precise mechanism of action for this compound is yet to be elucidated, many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory pathways. The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and a typical workflow for the initial in vitro screening of a novel compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: Preclinical to clinical workflow for a novel therapeutic compound.
Future Directions and Conclusion
The current body of research on this compound provides a promising, albeit preliminary, foundation for its potential as a therapeutic agent. The clear next step is to bridge the gap between in vitro observations and in vivo efficacy. Future research should prioritize the following:
-
Comprehensive in vitro characterization: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In vivo toxicity studies: Establishing a safety profile and determining appropriate dosage ranges in animal models.
-
In vivo efficacy studies: Evaluating the therapeutic potential in relevant animal models of cancer and inflammatory diseases.
References
Navigating the Preclinical Path of 24,25-Epoxytirucall-7-en-3,23-dione: A Comparative Guide on its Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid isolated from plants of the Amoora genus, as a compound of interest.[1][2][3] Preliminary research points towards its potential anti-inflammatory and cytotoxic properties. However, a critical step in the drug development pipeline is the validation of these initial findings through robust in vivo studies. This guide provides a comprehensive overview of the current scientific landscape surrounding this compound, comparing its known attributes with those of other tirucallane triterpenoids and transparently addressing the current lack of published in vivo data.
State of Research: The In Vitro Promise Awaiting In Vivo Validation
As of late 2025, a thorough review of published literature reveals that the therapeutic potential of this compound has been primarily explored through in vitro studies. While its isolation and structural elucidation are well-documented, comprehensive in vivo validation in animal models remains a critical unmet milestone. The existing research provides a foundation for its potential bioactivity, but further investigation is imperative to translate these findings into tangible therapeutic applications.
Comparative Analysis: this compound and Related Triterpenoids
To contextualize the potential of this compound, it is useful to compare its characteristics with other tirucallane triterpenoids that have been investigated for their bioactivities. The following table summarizes the available data, highlighting the existing knowledge gaps for the target compound.
| Compound | Source Organism | Investigated Bioactivity (In Vitro) | In Vivo Data Availability |
| This compound | Amoora dasyclada[2][3] | Potential anti-inflammatory and cytotoxic properties suggested but specific data is limited in the public domain. | No published in vivo studies found. |
| Brumollisols A-C | Brucea mollis | Inhibition of nitric oxide (NO) production in mouse peritoneal macrophages.[4] | No published in vivo studies found for these specific compounds, but related compounds from the same plant have been studied in vitro. |
| Piscidinol A | Brucea mollis | Inhibition of NO production in mouse peritoneal macrophages.[4] | No published in vivo studies found. |
| 24-epipiscidinol A | Brucea mollis | Significant cytotoxic activity against A549 and BGC-823 cancer cells.[4] | No published in vivo studies found. |
| Desmondiins A, C, D, F, H, M | Euphorbia desmondii | Trypanocidal activity against Trypanosoma cruzi epimastigotes.[5] | In vitro studies on host cell (RAW 264.7 macrophages) interaction were performed, but no full animal model data is available in the provided text.[5] |
Experimental Protocols: A Generalized Approach for In Vitro Cytotoxicity Screening
Given the absence of specific in vivo experimental data for this compound, this section provides a generalized protocol for assessing the cytotoxic potential of a novel compound against cancer cell lines, a common preliminary step in anticancer drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human cancer cell lines.
Materials:
-
Test compound (e.g., 24,25-Epoxytirucall-7-en-3,22-dione)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, SMMC-7721 - hepatocellular carcinoma)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed by viable cells are then dissolved in DMSO.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Signaling Pathway and Experimental Workflow
While the precise mechanism of action for this compound is yet to be elucidated, many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory pathways. The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and a typical workflow for the initial in vitro screening of a novel compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: Preclinical to clinical workflow for a novel therapeutic compound.
Future Directions and Conclusion
The current body of research on this compound provides a promising, albeit preliminary, foundation for its potential as a therapeutic agent. The clear next step is to bridge the gap between in vitro observations and in vivo efficacy. Future research should prioritize the following:
-
Comprehensive in vitro characterization: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In vivo toxicity studies: Establishing a safety profile and determining appropriate dosage ranges in animal models.
-
In vivo efficacy studies: Evaluating the therapeutic potential in relevant animal models of cancer and inflammatory diseases.
References
Benchmarking 24,25-Epoxytirucall-7-en-3,23-dione Against Other Meliaceae Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of selected Meliaceae triterpenoids. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which should be taken into consideration when comparing the data.
Table 1: Cytotoxic Activity of Meliaceae Triterpenoids (IC50 values in µM)
| Compound | Triterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| 24,25-Epoxytirucall-7-en-3,23-dione | Tirucallane | Data not available | - | - |
| Toonapubesin A | Tirucallane | A549 (Lung Carcinoma) | 7.81 ± 0.02 | [1] |
| 21α-methylmelianodiol | Tirucallane | HCT116 (Colon Carcinoma) | 10.16 ± 1.22 | |
| 21α-methylmelianodiol | Tirucallane | RKO (Colon Carcinoma) | 8.57 ± 0.80 | |
| Melianone | Tirucallane | A549 (Lung Carcinoma) | > 50 | [2] |
| 21-β-acetoxy-melianone | Tirucallane | A549 (Lung Carcinoma) | 45.3 | [2] |
| 3-α-tigloylmelianol | Tirucallane | A549 (Lung Carcinoma) | 38.6 | [2] |
| Methyl kulonate | Tirucallane | A549 (Lung Carcinoma) | > 50 | [2] |
| (E)-25-hydroperoxydammar-23-en-3b,20-diol | Dammarane | P-388 (Murine Leukemia) | 5.89 ± 0.08 (µg/mL) | [3] |
| Dammar-24-en-3a-ol | Dammarane | P-388 (Murine Leukemia) | 9.09 ± 0.10 (µg/mL) | [3] |
| (20S)-20-hydroxydammar,24-en-3-on | Dammarane | B16-F10 (Melanoma) | 21.55 ± 0.25 | [4] |
| Eichlerianic acid | Dammarane | A549 (Lung Carcinoma) | 32.17 | [5] |
| Chisopaten A | Tirucallane | MCF-7 (Breast Cancer) | 4.01 ± 0.008 | [6] |
| Chisopaten C | Tirucallane | MCF-7 (Breast Cancer) | 4.33 ± 0.009 | [6] |
Note: IC50 values are presented in µM unless otherwise stated. Direct comparison should be made with caution due to variations in experimental methodologies.
Table 2: Anti-inflammatory Activity of Meliaceae Triterpenoids (IC50/EC50 values in µM)
| Compound | Triterpenoid Type | Assay | IC50/EC50 (µM) | Reference |
| This compound | Tirucallane | Data not available | - | - |
| Meliadubin B | 2,3-seco-Tirucallane | Superoxide (B77818) anion generation in human neutrophils | EC50: 5.54 ± 0.36 | [7] |
| Meliasanine A | Tirucallane | NO production in RAW264.7 cells | 1.35 | [8] |
| Compound 13 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 2.51 | [8] |
| Compound 14 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 3.82 | [8] |
| Compound 16 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 5.93 | [8] |
| Compound 20 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 4.11 | [8] |
| Compound 22 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 2.89 | [8] |
| Compound 23 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 3.27 | [8] |
| Indomethacin (Positive Control) | - | NO production in RAW264.7 cells | 13.18 | [8] |
Note: The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production or superoxide anion generation. Lower IC50/EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the triterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the triterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO. This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Mandatory Visualization
Signaling Pathways
The anticancer and anti-inflammatory effects of many Meliaceae triterpenoids are mediated through the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.
Caption: General signaling pathways modulated by Meliaceae triterpenoids.
Experimental Workflow
The general workflow for screening and evaluating the biological activity of Meliaceae triterpenoids is depicted below.
Caption: Experimental workflow for bioactivity assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 24,25-Epoxytirucall-7-en-3,23-dione Against Other Meliaceae Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of selected Meliaceae triterpenoids. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which should be taken into consideration when comparing the data.
Table 1: Cytotoxic Activity of Meliaceae Triterpenoids (IC50 values in µM)
| Compound | Triterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| 24,25-Epoxytirucall-7-en-3,23-dione | Tirucallane | Data not available | - | - |
| Toonapubesin A | Tirucallane | A549 (Lung Carcinoma) | 7.81 ± 0.02 | [1] |
| 21α-methylmelianodiol | Tirucallane | HCT116 (Colon Carcinoma) | 10.16 ± 1.22 | |
| 21α-methylmelianodiol | Tirucallane | RKO (Colon Carcinoma) | 8.57 ± 0.80 | |
| Melianone | Tirucallane | A549 (Lung Carcinoma) | > 50 | [2] |
| 21-β-acetoxy-melianone | Tirucallane | A549 (Lung Carcinoma) | 45.3 | [2] |
| 3-α-tigloylmelianol | Tirucallane | A549 (Lung Carcinoma) | 38.6 | [2] |
| Methyl kulonate | Tirucallane | A549 (Lung Carcinoma) | > 50 | [2] |
| (E)-25-hydroperoxydammar-23-en-3b,20-diol | Dammarane | P-388 (Murine Leukemia) | 5.89 ± 0.08 (µg/mL) | [3] |
| Dammar-24-en-3a-ol | Dammarane | P-388 (Murine Leukemia) | 9.09 ± 0.10 (µg/mL) | [3] |
| (20S)-20-hydroxydammar,24-en-3-on | Dammarane | B16-F10 (Melanoma) | 21.55 ± 0.25 | [4] |
| Eichlerianic acid | Dammarane | A549 (Lung Carcinoma) | 32.17 | [5] |
| Chisopaten A | Tirucallane | MCF-7 (Breast Cancer) | 4.01 ± 0.008 | [6] |
| Chisopaten C | Tirucallane | MCF-7 (Breast Cancer) | 4.33 ± 0.009 | [6] |
Note: IC50 values are presented in µM unless otherwise stated. Direct comparison should be made with caution due to variations in experimental methodologies.
Table 2: Anti-inflammatory Activity of Meliaceae Triterpenoids (IC50/EC50 values in µM)
| Compound | Triterpenoid Type | Assay | IC50/EC50 (µM) | Reference |
| This compound | Tirucallane | Data not available | - | - |
| Meliadubin B | 2,3-seco-Tirucallane | Superoxide anion generation in human neutrophils | EC50: 5.54 ± 0.36 | [7] |
| Meliasanine A | Tirucallane | NO production in RAW264.7 cells | 1.35 | [8] |
| Compound 13 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 2.51 | [8] |
| Compound 14 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 3.82 | [8] |
| Compound 16 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 5.93 | [8] |
| Compound 20 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 4.11 | [8] |
| Compound 22 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 2.89 | [8] |
| Compound 23 (from M. toosendan) | Tirucallane | NO production in RAW264.7 cells | 3.27 | [8] |
| Indomethacin (Positive Control) | - | NO production in RAW264.7 cells | 13.18 | [8] |
Note: The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production or superoxide anion generation. Lower IC50/EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the triterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the triterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO. This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Mandatory Visualization
Signaling Pathways
The anticancer and anti-inflammatory effects of many Meliaceae triterpenoids are mediated through the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.
Caption: General signaling pathways modulated by Meliaceae triterpenoids.
Experimental Workflow
The general workflow for screening and evaluating the biological activity of Meliaceae triterpenoids is depicted below.
Caption: Experimental workflow for bioactivity assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 24,25-Epoxytirucall-7-en-3,23-dione: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) with potential cytotoxic properties. [1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Due to its potential biological activity, improper disposal of this compound can lead to environmental contamination and potential health risks.[5] The following procedures are based on established guidelines for managing hazardous pharmaceutical and chemical waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound in any form—solid, liquid solution, or as contaminated materials—requires stringent safety measures to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption of the potent compound. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions or airborne particles. |
| Body Protection | Laboratory Coat | Disposable or dedicated to this specific compound | Prevents contamination of personal clothing. |
| Respiratory | Fume Hood or appropriate respiratory protection | Based on a risk assessment of the procedure | Required when handling the powder form to prevent inhalation. |
II. Waste Characterization and Segregation
Proper segregation of waste streams is the first step in compliant disposal. All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Stream Classification and Handling
| Waste Stream | Description | Container Type |
| Solid Waste | Unused or expired pure compound, contaminated consumables (e.g., weigh boats, spatulas, pipette tips), and spill cleanup materials. | Designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and rinsate from cleaning contaminated glassware. | Chemically compatible, leak-proof container with a secure lid. |
| Contaminated Sharps | Needles, syringes, and scalpels that have come into contact with the compound. | Designated, puncture-resistant sharps container. |
| Contaminated PPE | Used gloves, disposable lab coats, and other protective gear. | Labeled hazardous waste bag or container. |
III. Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound.
Experimental Protocol 1: Disposal of Solid Waste
-
Collection: Carefully place all solid waste contaminated with this compound into a designated hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Toxic," "Cytotoxic Compound").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste vendor.
Experimental Protocol 2: Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure lid.
-
Container Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system, and an estimate of the concentration of the compound.
-
Storage: Store the sealed container in a designated SAA, ensuring secondary containment is in place to prevent spills.
-
Disposal: Arrange for pickup through your institution's EHS department for disposal by a certified hazardous waste vendor.
Recommended Disposal Method: Incineration in a facility equipped with an afterburner and scrubber is the recommended disposal method for this type of compound.[5] This should be confirmed with the disposal vendor.
IV. Logical Workflow for Disposal
The following diagrams illustrate the key decision points and processes for the proper disposal of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirucallane triterpenoids from Cornus walteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Proper Disposal of 24,25-Epoxytirucall-7-en-3,23-dione: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid with potential cytotoxic properties. [1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Due to its potential biological activity, improper disposal of this compound can lead to environmental contamination and potential health risks.[5] The following procedures are based on established guidelines for managing hazardous pharmaceutical and chemical waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound in any form—solid, liquid solution, or as contaminated materials—requires stringent safety measures to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption of the potent compound. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions or airborne particles. |
| Body Protection | Laboratory Coat | Disposable or dedicated to this specific compound | Prevents contamination of personal clothing. |
| Respiratory | Fume Hood or appropriate respiratory protection | Based on a risk assessment of the procedure | Required when handling the powder form to prevent inhalation. |
II. Waste Characterization and Segregation
Proper segregation of waste streams is the first step in compliant disposal. All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Stream Classification and Handling
| Waste Stream | Description | Container Type |
| Solid Waste | Unused or expired pure compound, contaminated consumables (e.g., weigh boats, spatulas, pipette tips), and spill cleanup materials. | Designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and rinsate from cleaning contaminated glassware. | Chemically compatible, leak-proof container with a secure lid. |
| Contaminated Sharps | Needles, syringes, and scalpels that have come into contact with the compound. | Designated, puncture-resistant sharps container. |
| Contaminated PPE | Used gloves, disposable lab coats, and other protective gear. | Labeled hazardous waste bag or container. |
III. Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound.
Experimental Protocol 1: Disposal of Solid Waste
-
Collection: Carefully place all solid waste contaminated with this compound into a designated hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Toxic," "Cytotoxic Compound").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste vendor.
Experimental Protocol 2: Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure lid.
-
Container Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system, and an estimate of the concentration of the compound.
-
Storage: Store the sealed container in a designated SAA, ensuring secondary containment is in place to prevent spills.
-
Disposal: Arrange for pickup through your institution's EHS department for disposal by a certified hazardous waste vendor.
Recommended Disposal Method: Incineration in a facility equipped with an afterburner and scrubber is the recommended disposal method for this type of compound.[5] This should be confirmed with the disposal vendor.
IV. Logical Workflow for Disposal
The following diagrams illustrate the key decision points and processes for the proper disposal of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirucallane triterpenoids from Cornus walteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 24,25-Epoxytirucall-7-en-3,23-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 24,25-Epoxytirucall-7-en-3,23-dione. The following procedures are based on best practices for handling epoxy-triterpenoids and potentially cytotoxic compounds in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the general hazards associated with epoxy compounds and potentially bioactive research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Due to the potential for this compound to be a skin and respiratory sensitizer, as well as a potentially cytotoxic agent, a comprehensive PPE strategy is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).[1] | Prevents skin contact, which is a primary route of exposure for epoxy compounds and can cause sensitization and irritation.[2][3] Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects eyes from splashes of the compound or solvents. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[1] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher should be used, especially when handling the compound as a powder or if aerosols may be generated.[6] A fit test is required. | Minimizes the risk of inhaling airborne particles, which is a potential route of exposure.[3][7] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects.[8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
An eyewash station and safety shower must be readily accessible in the work area.[2][9]
Work Practices:
-
Designate a specific area for handling this compound to prevent the spread of contamination.
-
Use disposable, plastic-backed absorbent liners on work surfaces to contain spills; dispose of these as hazardous waste after use.[10]
-
Keep containers of the compound tightly sealed when not in use.
-
Avoid raising dust when handling the powdered form.
Storage:
-
Store this compound in a well-ventilated, designated area for hazardous chemicals.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][9] 3. Wash the area with soap and water. 4. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[3] |
| Spill | 1. Alert others in the area and restrict access. 2. Wear appropriate PPE, including respiratory protection, for cleanup. 3. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] 4. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[11] 5. For large spills, evacuate the area and contact your institution's EHS department. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), absorbent pads, and empty containers. Place all solid waste into a dedicated, clearly labeled hazardous waste container, often a purple or yellow bin designated for cytotoxic or chemical waste.[12][13][14]
-
Liquid Waste: Unused solutions containing the compound should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with the compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.[15]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program, typically involving high-temperature incineration.[14][16]
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. SOP for Epoxy [www-internal.psfc.mit.edu]
- 3. prosetepoxy.com [prosetepoxy.com]
- 4. ipservices.care [ipservices.care]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. safety.duke.edu [safety.duke.edu]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. danielshealth.ca [danielshealth.ca]
Essential Safety and Operational Guide for 24,25-Epoxytirucall-7-en-3,23-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 24,25-Epoxytirucall-7-en-3,23-dione. The following procedures are based on best practices for handling epoxy-triterpenoids and potentially cytotoxic compounds in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the general hazards associated with epoxy compounds and potentially bioactive research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Due to the potential for this compound to be a skin and respiratory sensitizer, as well as a potentially cytotoxic agent, a comprehensive PPE strategy is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978).[1] | Prevents skin contact, which is a primary route of exposure for epoxy compounds and can cause sensitization and irritation.[2][3] Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects eyes from splashes of the compound or solvents. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[1] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher should be used, especially when handling the compound as a powder or if aerosols may be generated.[6] A fit test is required. | Minimizes the risk of inhaling airborne particles, which is a potential route of exposure.[3][7] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects.[8] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
An eyewash station and safety shower must be readily accessible in the work area.[2][9]
Work Practices:
-
Designate a specific area for handling this compound to prevent the spread of contamination.
-
Use disposable, plastic-backed absorbent liners on work surfaces to contain spills; dispose of these as hazardous waste after use.[10]
-
Keep containers of the compound tightly sealed when not in use.
-
Avoid raising dust when handling the powdered form.
Storage:
-
Store this compound in a well-ventilated, designated area for hazardous chemicals.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][9] 3. Wash the area with soap and water. 4. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[3] |
| Spill | 1. Alert others in the area and restrict access. 2. Wear appropriate PPE, including respiratory protection, for cleanup. 3. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] 4. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[11] 5. For large spills, evacuate the area and contact your institution's EHS department. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), absorbent pads, and empty containers. Place all solid waste into a dedicated, clearly labeled hazardous waste container, often a purple or yellow bin designated for cytotoxic or chemical waste.[12][13][14]
-
Liquid Waste: Unused solutions containing the compound should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with the compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.[15]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program, typically involving high-temperature incineration.[14][16]
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. SOP for Epoxy [www-internal.psfc.mit.edu]
- 3. prosetepoxy.com [prosetepoxy.com]
- 4. ipservices.care [ipservices.care]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. safety.duke.edu [safety.duke.edu]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
